Psma-bch
Description
Properties
Molecular Formula |
C45H64N8O14 |
|---|---|
Molecular Weight |
941.0 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-5-[[(2S)-2-[[4-[[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C45H64N8O14/c54-37(26-51-17-19-52(27-39(57)58)21-22-53(20-18-51)28-40(59)60)47-25-29-8-12-32(13-9-29)41(61)48-36(24-30-10-11-31-5-1-2-6-33(31)23-30)42(62)46-16-4-3-7-34(43(63)64)49-45(67)50-35(44(65)66)14-15-38(55)56/h1-2,5-6,10-11,23,29,32,34-36H,3-4,7-9,12-22,24-28H2,(H,46,62)(H,47,54)(H,48,61)(H,55,56)(H,57,58)(H,59,60)(H,63,64)(H,65,66)(H2,49,50,67)/t29?,32?,34-,35-,36-/m0/s1 |
InChI Key |
RNAPMUOYIJWPGN-WLZYSWRGSA-N |
Isomeric SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is PSMA-BCH and its role in prostate cancer research?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the landscape of prostate cancer research and clinical management. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an ideal candidate for targeted imaging and therapy. PSMA-BCH, a novel PSMA-targeting ligand developed at Beijing Cancer Hospital (BCH), represents a significant advancement in this field. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in prostate cancer research, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.
This compound is a urea-based PSMA inhibitor conjugated with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This design allows for versatile radiolabeling with various positron-emitting radionuclides, including Gallium-68 (⁶⁸Ga), Aluminum-18F (Al¹⁸F), and Copper-64 (⁶⁴Cu), for Positron Emission Tomography (PET) imaging.
Molecular Structure and Mechanism of Action
This compound, also known as NOTA-PSMA, is a small molecule designed to bind with high affinity and specificity to the enzymatic pocket of PSMA.[1] The core structure consists of a glutamate-urea-lysine motif, which is essential for PSMA binding.[2] This targeting moiety is conjugated to the NOTA chelator, which securely sequesters radiometals for imaging purposes.[1]
Chemical Structure of this compound: [1]
-
Chemical Formula: C₄₅H₆₄N₈O₁₄
-
Exact Mass: 940.4542
-
Molecular Weight: 941.05 g/mol
-
Synonyms: NOTA-PSMA
Upon intravenous administration, radiolabeled this compound circulates in the bloodstream and accumulates at sites of PSMA expression. The binding of this compound to PSMA on prostate cancer cells facilitates the visualization of tumors through PET imaging. The subsequent internalization of the PSMA-ligand complex is also a crucial aspect of its mechanism, particularly for therapeutic applications where the goal is to deliver a cytotoxic payload to the cancer cell.
PSMA Signaling Pathways
PSMA is not merely a passive cell surface receptor but an active participant in intracellular signaling pathways that drive prostate cancer progression. Understanding these pathways is crucial for comprehending the biological consequences of PSMA-targeted interventions. Research has shown that PSMA expression can modulate critical signaling cascades, including the PI3K-AKT-mTOR and MAPK pathways.[3]
PSMA expression has been shown to redirect cell signaling from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway. This is thought to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that would normally activate the MAPK pathway. This signaling switch promotes tumor growth and survival.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound radiotracers from preclinical and clinical studies.
| Parameter | Radiotracer | Value | Cell Line / Model | Reference |
| Binding Affinity (Kd) | Al¹⁸F-PSMA-BCH | 2.90 ± 0.83 nM | 22Rv1 cells | |
| Tumor Uptake (%ID/g) | Al¹⁸F-PSMA-BCH | 7.87 ± 2.37% (1h p.i.) | 22Rv1 xenografts | |
| Al¹⁸F-PSMA-BCH | 0.54 ± 0.22% (1h p.i.) | PC-3 (PSMA-negative) xenografts | ||
| ⁶⁸Ga-PSMA-BCH | Comparable to ⁶⁸Ga-PSMA-617 | 22Rv1 xenografts | ||
| ⁶⁴Cu-PSMA-BCH | 5.59 ± 0.36 IA%/10⁶ cells (1h) | 22Rv1 cells | ||
| ⁶⁴Cu-PSMA-BCH | 1.97 ± 0.22 IA%/10⁶ cells (1h) | PC-3 (PSMA-negative) cells | ||
| Radiochemical Purity | ⁶⁸Ga-PSMA-BCH | >99% | N/A | |
| Specific Activity | ⁶⁸Ga-PSMA-BCH | 59-74 GBq/μmol | N/A | |
| Clinical Imaging (SUVmax) | Al¹⁸F-PSMA-BCH | 10.60 (1h) -> 14.11 (2h) | Prostate cancer patients |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are synthesized from published literature and are intended to serve as a guide for researchers.
Synthesis and Purification of NOTA-PSMA-BCH
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/water)
-
p-SCN-Bn-NOTA
-
Preparative HPLC system
Protocol:
-
Peptide Synthesis: The peptide backbone is assembled on Rink amide resin using an automated peptide synthesizer following a standard Fmoc/tBu strategy.
-
NOTA Conjugation: Following the assembly of the peptide, the resin is treated with a solution of p-SCN-Bn-NOTA in a suitable buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5) to conjugate the NOTA chelator to the N-terminus of the peptide.
-
Cleavage and Deprotection: The NOTA-conjugated peptide is cleaved from the resin and deprotected using a TFA cleavage cocktail.
-
Purification: The crude peptide is purified by preparative reverse-phase HPLC to achieve a purity of >95%.
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC.
Radiolabeling of this compound
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound precursor
-
Sodium acetate buffer (0.25 M)
-
HCl (0.05 M)
-
C18 Sep-Pak cartridge
-
Ethanol (70%)
-
Saline (0.9%)
Protocol:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl.
-
Add the ⁶⁸Ga eluate to a solution of this compound in 0.25 M sodium acetate buffer.
-
Adjust the pH of the reaction mixture to 4.0-4.5.
-
Heat the reaction mixture at 95-105°C for 5-10 minutes.
-
Purify the ⁶⁸Ga-PSMA-BCH using a pre-conditioned C18 Sep-Pak cartridge.
-
Elute the final product with 70% ethanol followed by saline.
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.
Materials:
-
¹⁸F-fluoride
-
AlCl₃ solution (e.g., 2 mM in 0.1 M NaOAc buffer, pH 4)
-
This compound precursor
-
Sodium acetate buffer (0.5 M)
-
Ethanol
-
C18 Sep-Pak cartridge
Protocol:
-
To a solution of ¹⁸F-fluoride, add the AlCl₃ solution.
-
Add the this compound precursor dissolved in a mixture of ethanol and sodium acetate buffer.
-
Heat the reaction mixture at 100°C for 15 minutes.
-
Purify the Al¹⁸F-PSMA-BCH using a C18 Sep-Pak cartridge.
-
Elute the product with ethanol and dilute with buffer.
-
Perform quality control for radiochemical purity and specific activity.
In Vitro Binding Assay (Competitive)
Materials:
-
PSMA-positive cells (e.g., 22Rv1, LNCaP)
-
Radiolabeled this compound
-
Unlabeled this compound (or other competitor)
-
Binding buffer (e.g., Tris-HCl with BSA)
-
96-well plates
-
Gamma counter
Protocol:
-
Seed PSMA-positive cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the unlabeled competitor.
-
Incubate the cells with a fixed concentration of radiolabeled this compound and varying concentrations of the unlabeled competitor for a defined period (e.g., 1 hour) at 4°C to prevent internalization.
-
Wash the cells with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
In Vivo PET Imaging in a Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
PSMA-positive prostate cancer cells (e.g., 22Rv1)
-
Matrigel
-
Radiolabeled this compound
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Inoculate immunocompromised mice subcutaneously with PSMA-positive prostate cancer cells mixed with Matrigel.
-
Allow tumors to grow to a suitable size (e.g., 100-500 mm³).
-
Administer a defined dose of radiolabeled this compound intravenously via the tail vein.
-
Anesthetize the mice and perform static or dynamic PET/CT scans at specified time points post-injection (e.g., 1 and 2 hours).
-
Reconstruct the images and perform region of interest (ROI) analysis to quantify tumor uptake (%ID/g).
-
For biodistribution studies, sacrifice the animals at the end of the imaging session, dissect organs of interest, and measure the radioactivity in each organ using a gamma counter.
Conclusion
This compound is a promising PSMA-targeted ligand with favorable characteristics for the imaging of prostate cancer. Its versatile radiolabeling capabilities, high binding affinity, and specific tumor uptake make it a valuable tool for both preclinical research and clinical applications. The detailed protocols and data presented in this guide are intended to facilitate further investigation and development of this compound and other novel PSMA-targeted agents, ultimately contributing to improved diagnosis and management of prostate cancer.
References
PSMA-BCH mechanism of action in targeting PSMA
An In-Depth Technical Guide on the Core Mechanism of Action of PSMA-BCH in Targeting PSMA
Introduction
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II or folate hydrolase 1, is a type II transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and progression.[1][2] This overexpression makes PSMA an exceptional target for the diagnosis and therapy of prostate cancer.[3] Small molecule inhibitors that target the enzymatic active site of PSMA have been developed as powerful tools for imaging and targeted radionuclide therapy.[2][4]
This compound (Beijing Cancer Hospital) is a urea-based PSMA inhibitor that can be labeled with various radioisotopes, such as Gallium-68 (⁶⁸Ga) and Aluminum Fluoride-18 (Al¹⁸F), for Positron Emission Tomography (PET) imaging. This guide provides a detailed examination of the mechanism of action of this compound, focusing on its binding, internalization, and the cellular pathways associated with its target, PSMA.
Core Mechanism of Action
The therapeutic and diagnostic efficacy of PSMA-targeted agents like this compound relies on a multi-step process involving high-affinity binding to the PSMA receptor, followed by internalization of the ligand-receptor complex.
Binding to the PSMA Active Site
This compound is a small molecule designed to mimic the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG). The core of its mechanism is high-affinity, specific binding to the enzymatic active site of the PSMA protein. The active site of PSMA contains a deep funnel-like tunnel (~20 Å) leading to two zinc ions that are crucial for its enzymatic activity. The urea-based pharmacophore of this compound interacts with the zinc cation and the S1' subdomain of the PSMA active site, ensuring potent and selective inhibition. This specific binding is the foundational step that allows for the targeted delivery of the conjugated radioisotope to prostate cancer cells.
Ligand-Induced Internalization
Upon binding of a ligand like this compound, the PSMA-ligand complex is internalized by the cell through a process of receptor-mediated endocytosis. This internalization is a critical mechanism for therapeutic applications, as it leads to the accumulation and prolonged retention of the radiopharmaceutical within the tumor cell, thereby maximizing the radiation dose delivered to the cancer cell while minimizing exposure to surrounding healthy tissue. The rate and extent of internalization are key parameters that influence the therapeutic efficacy of PSMA-targeted radioligands. Studies have shown that PSMA internalizes upon ligand binding at a significantly higher rate compared to its basal internalization level.
Role of PSMA in Cellular Signaling
PSMA is not merely a passive cell-surface receptor but is actively involved in modulating key cellular signaling pathways that promote tumor survival and progression. The binding of ligands to PSMA can potentially influence these pathways.
-
PI3K-AKT Pathway Activation: High expression of PSMA has been shown to redirect cellular signaling from the MAPK/ERK pathway to the PI3K-AKT pathway. PSMA interacts with the scaffolding protein RACK1, disrupting a complex that normally activates the MAPK pathway. This disruption enables the activation of the PI3K-AKT pathway, which promotes tumor growth and survival.
-
Glutamate-Mediated Signaling: The enzymatic activity of PSMA involves cleaving glutamate from substrates like vitamin B9. The released glutamate can then act as a signaling molecule, activating metabotropic glutamate receptors (mGluR) which, in turn, stimulate the PI3K-AKT-mTOR pathway. This provides a mechanistic link between PSMA's enzymatic function and oncogenic signaling.
While this compound is primarily designed as an inhibitor to target PSMA for imaging, its occupancy of the active site inherently blocks the enzyme's natural function, which could theoretically impact these signaling cascades. However, the primary mechanism for its clinical utility remains its function as a targeted delivery vehicle for radioisotopes.
Quantitative Data
The binding affinity and biodistribution of this compound have been characterized in preclinical studies. This data is crucial for evaluating its efficacy as an imaging agent.
Table 1: In Vitro Binding Affinity of this compound
| Compound | Cell Line | Parameter | Value | Reference |
| Al¹⁸F-PSMA-BCH | 22Rv1 (PSMA+) | Kd | 2.90 ± 0.83 nM | |
| Al¹⁸F-PSMA-BCH | Not Specified | Kd | 45.18 ± 1.20 nM | |
| Al¹⁸F-PSMA-CM* | 22Rv1 (PSMA+) | Kd | 8.46 ± 0.24 nM | |
| Note: Al¹⁸F-PSMA-CM is a derivative of this compound modified for albumin binding. |
Table 2: Ex Vivo Biodistribution of Al¹⁸F-PSMA-BCH at 1 Hour Post-Injection
| Tissue | Uptake in 22Rv1 Tumor Model (%ID/g) | Uptake in PC-3 Tumor Model (%ID/g) | Reference |
| Tumor | 7.87 ± 2.37 | 0.54 ± 0.22 | |
| Blood | 0.44 ± 0.08 | 0.22 ± 0.03 | |
| Heart | 0.25 ± 0.04 | 0.15 ± 0.03 | |
| Lung | 0.65 ± 0.13 | 0.45 ± 0.09 | |
| Liver | 0.54 ± 0.10 | 0.42 ± 0.07 | |
| Spleen | 0.24 ± 0.05 | 0.16 ± 0.03 | |
| Kidney | 21.01 ± 4.54 | 1.09 ± 0.29 | |
| Muscle | 0.18 ± 0.04 | 0.10 ± 0.02 | |
| Note: 22Rv1 is a PSMA-positive cell line, while PC-3 is PSMA-negative, demonstrating the specificity of Al¹⁸F-PSMA-BCH. |
Experimental Protocols
Reproducibility of the quantitative data relies on detailed and standardized experimental methodologies. The following are generalized protocols for key assays used to characterize PSMA-targeting ligands.
Competitive Binding Assay (for Kd / IC50 Determination)
This assay measures the affinity of a non-radiolabeled ligand (like this compound) by quantifying its ability to compete with a known radioligand for binding to PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP, 22Rv1).
-
PSMA-negative control cells (e.g., PC-3).
-
Radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹²⁵I]I-MIP-1095).
-
Unlabeled competitor ligand (this compound).
-
Assay Buffer (e.g., Tris-based buffer).
-
Multi-well cell culture plates.
-
Gamma or beta counter.
Procedure:
-
Cell Seeding: Plate PSMA-positive cells in multi-well plates and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the unlabeled competitor ligand (this compound). Prepare the radioligand at a fixed concentration, typically at or below its Kd value.
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer and the fixed concentration of radioligand to wells.
-
Non-specific Binding (NSB): Add a high concentration of a known unlabeled PSMA inhibitor (e.g., 2-PMPA) and the fixed concentration of radioligand.
-
Competition: Add each dilution of the competitor ligand (this compound) and the fixed concentration of radioligand.
-
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Lysis & Counting: Lyse the cells (e.g., with NaOH or lysis buffer) and transfer the lysate to counting tubes. Measure the radioactivity using a gamma or beta counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. The Kd can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive binding assay.
Internalization Assay
This assay quantifies the fraction of cell-bound radioligand that is internalized into the cell versus the fraction that remains on the cell surface.
Materials:
-
PSMA-positive cells (e.g., LNCaP).
-
Radiolabeled ligand (e.g., Al¹⁸F-PSMA-BCH).
-
Binding Buffer.
-
Acid Wash Buffer (e.g., Glycine buffer, pH 2.5) to strip surface-bound ligand.
-
Cell Lysis Buffer (e.g., 1M NaOH).
Procedure:
-
Cell Seeding: Plate PSMA-positive cells and allow them to adhere overnight.
-
Incubation: Add the radiolabeled ligand to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120 minutes). To determine non-specific binding and internalization, a parallel set of cells is co-incubated with an excess of unlabeled PSMA inhibitor. A control plate is incubated at 4°C, where internalization is minimal, to measure total surface binding.
-
Stop Incubation: Place plates on ice and wash with ice-cold buffer to remove unbound ligand.
-
Acid Wash: To separate surface-bound from internalized radioactivity, incubate cells with a pre-chilled acid wash buffer for 5-10 minutes on ice. Collect this supernatant, which contains the surface-bound (acid-strippable) fraction.
-
Cell Lysis: Lyse the remaining cells with lysis buffer. This lysate contains the internalized (acid-resistant) fraction.
-
Counting: Measure the radioactivity in the surface-bound fraction and the internalized fraction separately using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (internalized + surface-bound).
-
Plot the internalized percentage over time.
-
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled enzyme inhibitors and binding agents targeting PSMA: Effective theranostic tools for imaging and therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
Discovery and synthesis of the PSMA-BCH ligand
An In-depth Technical Guide on the Discovery and Synthesis of the PSMA-BCH Ligand
Introduction
Prostate-specific membrane antigen (PSMA) is a well-established biomarker for prostate cancer, as it is significantly overexpressed in the majority of prostate cancer cells.[1][2] This overexpression makes it an attractive target for the development of radiolabeled ligands for both diagnostic imaging and targeted radionuclide therapy.[1][3] A variety of small-molecule PSMA inhibitors have been developed, with urea-based ligands containing a Glu-urea-Lys moiety being among the most extensively investigated due to their high affinity.[3] Within this context, researchers at the Peking University Cancer Hospital & Institute developed a novel PSMA-targeted ligand, this compound (Beijing Cancer Hospital), for positron emission tomography (PET) imaging. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound.
Discovery and Core Structure
The this compound ligand is a NOTA-conjugated precursor (NOTA-PSMA) designed for facile radiolabeling with PET isotopes. The core structure is based on the high-affinity Glu-urea-Lys scaffold, which specifically targets the enzymatic active site of PSMA. The integration of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator allows for stable complexation with trivalent radiometals, notably Gallium-68 (⁶⁸Ga) and the Aluminum-18F (Al¹⁸F) core. The development of Al¹⁸F-PSMA-BCH was particularly aimed at leveraging the advantages of Fluorine-18, such as its longer half-life (109.8 min) compared to ⁶⁸Ga (68 min) and its potential for centralized production and kit-based preparations.
Synthesis and Radiolabeling
The synthesis of the final radiotracer occurs in two main stages: the synthesis of the cold precursor ligand and the subsequent radiolabeling with the desired radionuclide.
Precursor Synthesis (NOTA-PSMA / this compound)
The NOTA-conjugated precursor, this compound, was synthesized using a solid-phase peptide synthesizer. This standard method for peptide construction allows for the sequential addition of amino acid derivatives and the NOTA chelator to a solid support resin. The final product is then cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC), to achieve a high degree of chemical purity (over 95%).
Radiolabeling Protocols
1. ⁶⁸Ga-PSMA-BCH Synthesis The radiolabeling of the precursor with Gallium-68 is a straightforward chelation reaction.
-
Source of ⁶⁸Ga: Gallium-68 is typically eluted as ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
Reaction: The eluted ⁶⁸GaCl₃ is added to a solution containing the NOTA-PSMA precursor in a suitable buffer (e.g., sodium acetate) to maintain an optimal pH.
-
Purification: The reaction mixture is heated for a short period to facilitate complexation. The final product, ⁶⁸Ga-PSMA-BCH, is typically purified using a solid-phase extraction (SPE) cartridge to remove unreacted ⁶⁸Ga.
-
Quality Control: The radiochemical purity is assessed using radio-TLC and/or radio-HPLC. This process yields ⁶⁸Ga-PSMA-BCH with high radiochemical purity (>99%) and specific activity.
2. Al¹⁸F-PSMA-BCH Synthesis The synthesis of Al¹⁸F-PSMA-BCH utilizes the aluminum fluoride method, which is noted for its simplicity and speed.
-
Source of ¹⁸F: Fluorine-18 is produced in a cyclotron and is obtained as the [¹⁸F]fluoride anion in water.
-
Formation of Al¹⁸F Complex: The aqueous [¹⁸F]fluoride is mixed with an aluminum salt (e.g., AlCl₃) in a buffered solution and heated to form the [Al¹⁸F]²⁺ complex.
-
Chelation: The NOTA-PSMA precursor is then added to the solution containing the [Al¹⁸F]²⁺ complex. The NOTA chelator efficiently captures the aluminum fluoride, forming the stable Al¹⁸F-PSMA-BCH radiotracer.
-
Efficiency: The entire manual preparation process is rapid and can be completed within 30 minutes.
References
PSMA-BCH: A Technical Guide to a Versatile Precursor for Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PSMA-BCH, a NOTA-conjugated precursor for the development of radiopharmaceuticals targeting the Prostate-Specific Membrane Antigen (PSMA). This document details the synthesis, radiolabeling, quality control, and preclinical evaluation of this compound-derived radiotracers, and explores the underlying biology of PSMA signaling.
Introduction to this compound
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy. This compound, also known as NOTA-PSMA, is a precursor molecule that consists of a PSMA-targeting ligand based on the glutamate-urea-lysine scaffold, conjugated to the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This design allows for the stable chelation of various radiometals, enabling its use in the preparation of radiopharmaceuticals for Positron Emission Tomography (PET).
Synthesis of the this compound Precursor
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids on a solid support.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
The following protocol outlines the general steps for the synthesis of the this compound precursor. Specific reagents and conditions may be optimized based on laboratory-specific equipment and desired scale.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (e.g., DMF, DCM)
-
NOTA chelator (activated for coupling)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent like HATU in the presence of a base such as diisopropylethylamine (DIPEA). The reaction progress can be monitored by a ninhydrin test.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence of the PSMA-targeting ligand.
-
NOTA Conjugation: Following the assembly of the peptide backbone, couple the activated NOTA chelator to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final this compound product using analytical RP-HPLC and mass spectrometry. A chemical purity of over 95% is typically achieved.
Radiolabeling of this compound
This compound serves as a versatile precursor for radiolabeling with various positron-emitting radionuclides, most notably Gallium-68 (⁶⁸Ga) and Aluminium-[¹⁸F]Fluoride (Al¹⁸F).
⁶⁸Ga-PSMA-BCH
3.1.1. Experimental Protocol: Radiolabeling with Gallium-68
This protocol describes the manual preparation of ⁶⁸Ga-PSMA-BCH. Automated synthesis modules are also commonly used for routine clinical production.
Materials:
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Hydrochloric acid (0.05 M)
-
Sodium acetate buffer (0.25 M)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline solution (0.9%)
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M hydrochloric acid to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: In a reaction vial, mix the ⁶⁸GaCl₃ eluate with a solution of this compound dissolved in 0.25 M sodium acetate buffer to achieve a pH of 4.0-4.5.
-
Labeling Reaction: Heat the reaction mixture at 105°C for 5 minutes.
-
Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga and impurities.
-
Elution of Product: Elute the ⁶⁸Ga-PSMA-BCH from the C18 cartridge with a small volume of 70% ethanol, followed by 0.9% saline.
-
Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Al¹⁸F-PSMA-BCH
3.2.1. Experimental Protocol: Radiolabeling with Aluminium-[¹⁸F]Fluoride
The following protocol details the manual synthesis of Al¹⁸F-PSMA-BCH.
Materials:
-
This compound precursor (4 mM solution)
-
No-carrier-added [¹⁸F]fluoride in saline
-
Aluminium chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)
-
Sodium acetate buffer (0.1 M, pH 4.0)
-
Sep-Pak C18-Light cartridge
-
Ethanol (80%)
-
Water for injection
Procedure:
-
Formation of Al¹⁸F Complex: Mix the no-carrier-added [¹⁸F]fluoride solution with the AlCl₃ solution in sodium acetate buffer and let it stand at room temperature for 5 minutes.
-
Labeling Reaction: Add the this compound precursor solution to the Al¹⁸F complex mixture and heat at 110°C for 15 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a pre-conditioned Sep-Pak C18-Light cartridge.
-
Washing: Wash the cartridge with water to remove unreacted Al¹⁸F and hydrophilic impurities.
-
Elution of Product: Elute the Al¹⁸F-PSMA-BCH from the cartridge with 80% ethanol.
-
Final Formulation: Pass the product through a 0.22 µm sterile filter and dilute with saline for injection.
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product. The tests are generally performed in accordance with the European Pharmacopoeia monographs for radiopharmaceuticals.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles |
| pH | pH meter or pH paper | 4.5 - 8.5 |
| Radionuclidic Identity | Gamma-ray spectrometry | Principal gamma photon at 511 keV |
| Radionuclidic Purity | Gamma-ray spectrometry | > 99.9% |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | > 95% |
| Chemical Purity | HPLC (UV detector) | Specific to precursor and known impurities |
| Sterility | Membrane filtration or direct inoculation | Sterile |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (or as specified by pharmacopoeia) |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopoeial limits (e.g., Ethanol < 10%) |
Quantitative Data Summary
The following tables summarize the key quantitative data for ⁶⁸Ga-PSMA-BCH and Al¹⁸F-PSMA-BCH based on preclinical and pilot clinical studies.
Table 1: Radiochemical and Preclinical Data
| Parameter | ⁶⁸Ga-PSMA-BCH | Al¹⁸F-PSMA-BCH | Reference |
| Radiochemical Yield (non-decay corrected) | >90% | 32.2% ± 4.5% | |
| Radiochemical Purity | >99% | >99% | |
| Specific Activity | 59-74 GBq/µmol | 13.2–18.9 GBq/µmol | |
| Binding Affinity (Kd or IC₅₀) | Not explicitly reported | 2.90 ± 0.83 nM (Kd) |
Table 2: Biodistribution Data in Preclinical Models (%ID/g at 1h post-injection)
| Organ/Tissue | Al¹⁸F-PSMA-BCH in 22Rv1 (PSMA+) Tumor-bearing Mice | Al¹⁸F-PSMA-BCH in PC-3 (PSMA-) Tumor-bearing Mice | Reference |
| Blood | 0.89 ± 0.15 | 0.65 ± 0.12 | |
| Heart | 0.43 ± 0.08 | 0.29 ± 0.05 | |
| Lung | 0.61 ± 0.11 | 0.45 ± 0.09 | |
| Liver | 0.85 ± 0.16 | 0.72 ± 0.13 | |
| Spleen | 2.54 ± 0.48 | 0.58 ± 0.11 | |
| Kidneys | 14.12 ± 2.68 | 10.23 ± 1.94 | |
| Muscle | 0.28 ± 0.05 | 0.21 ± 0.04 | |
| Bone | 1.59 ± 0.30 | 1.23 ± 0.23 | |
| Tumor | 7.87 ± 2.37 | 0.54 ± 0.22 |
PSMA Signaling and Internalization
PSMA is not merely a passive cell surface marker but an active participant in cellular signaling pathways that contribute to prostate cancer progression.
PSMA-Mediated Signaling Pathway
PSMA expression has been shown to induce a switch in cellular signaling from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT survival pathway. This switch is believed to be mediated by the interaction of PSMA with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and the insulin-like growth factor 1 receptor (IGF-1R).
PSMA-mediated signaling switch from MAPK to PI3K-AKT pathway.
Internalization of PSMA
Upon binding of a ligand, such as a PSMA-targeted radiopharmaceutical, the PSMA-ligand complex is internalized into the cancer cell via clathrin-mediated endocytosis. This internalization process is crucial for the retention of the radiopharmaceutical within the tumor cell, leading to an enhanced signal for imaging and a higher absorbed radiation dose for therapy.
Internalization pathway of PSMA-targeted radiopharmaceuticals.
Conclusion
This compound is a valuable and versatile precursor for the development of PSMA-targeted radiopharmaceuticals. Its straightforward synthesis and efficient radiolabeling with clinically relevant radionuclides like ⁶⁸Ga and ¹⁸F make it an attractive platform for both diagnostic PET imaging and the development of theranostic agents for prostate cancer. The favorable preclinical characteristics of ⁶⁸Ga-PSMA-BCH and Al¹⁸F-PSMA-BCH, including high tumor uptake and good tumor-to-background ratios, underscore their potential for clinical translation. Further research and clinical investigations are warranted to fully elucidate the clinical utility of this compound-derived radiopharmaceuticals in the management of prostate cancer.
The role of the NOTA chelator in PSMA-BCH
An In-depth Technical Guide on the Core Role of the NOTA Chelator in PSMA-BCH
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and radioligand therapy of prostate cancer. Small molecule inhibitors of PSMA, when chelated with a radionuclide, allow for sensitive and specific imaging via Positron Emission Tomography (PET). This compound, a precursor developed at Beijing Cancer Hospital, utilizes the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator for this purpose. This guide provides a comprehensive technical overview of the role of the NOTA chelator in this compound, focusing on its impact on radiochemical properties, in vitro performance, and in vivo pharmacokinetics. Quantitative data from comparative studies are presented, alongside detailed experimental protocols and workflow visualizations to support researchers, scientists, and drug development professionals.
Introduction to PSMA-Targeted Imaging and the NOTA Chelator
PSMA is a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional biomarker for targeted imaging and therapy.[1] this compound is a PSMA-targeting ligand that consists of three key components: a high-affinity binding moiety (typically a glutamate-urea-lysine scaffold) that recognizes and binds to PSMA, a linker molecule, and a bifunctional chelator.[1][2]
The chelator is a critical component that securely binds a metallic radionuclide, such as Gallium-68 (⁶⁸Ga), for PET imaging.[1] The choice of chelator profoundly influences the stability, radiolabeling efficiency, and in vivo biodistribution of the resulting radiopharmaceutical. NOTA is a macrocyclic, hexadentate chelator that forms highly stable complexes with ⁶⁸Ga.[3] Its structure allows for efficient and stable coordination of the radiometal, which is essential for preventing the release of the radionuclide in vivo and ensuring high-quality imaging with low background signal.
Core Functional Diagram: this compound Radiopharmaceutical
The fundamental structure of a NOTA-based PSMA radiopharmaceutical involves the coordination of a radiometal by the NOTA chelator, which is covalently linked to the PSMA-targeting ligand.
Caption: Structure of a ⁶⁸Ga-NOTA-PSMA-BCH radiopharmaceutical.
Quantitative Data Analysis
The selection of a chelator is a data-driven process. The following tables summarize the key quantitative parameters of NOTA-based PSMA agents in comparison to other common chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HBED-CC.
Table 1: Physicochemical and Radiochemical Properties
| Compound | Chelator | Radiolabeling Yield | Radiochemical Purity | Specific/Molar Activity | LogP | Stability Constant (KML) for ⁶⁸Ga |
| ⁶⁸Ga-PSMA-BCH | NOTA | >99% | >99% | 59-74 GBq/µmol | - | 31.1 |
| ⁶⁸Ga-NOTA-GC-PSMA | NOTA | >94.2% ± 1.9% | >96.3% ± 3.37% | 17.24 ± 4.96 GBq/µmol | -2.598 ± 0.16 | - |
| ⁶⁸Ga-2 (p-SCN-Bn-NOTA) | NOTA | ~95-99% | >98% | >168 GBq/µmol | -4.04 ± 0.16 | 31.1 |
| ⁶⁸Ga-1 (DOTA-monoamide) | DOTA | ~95-99% | >98% | >168 GBq/µmol | -3.0 ± 0.1 | 21.3 |
| ⁶⁸Ga-DKFZ-PSMA-11 | HBED-CC | ~95-99% | >98% | >168 GBq/µmol | -3.89 ± 0.16 | - |
| ⁶⁴Cu-NOTA-PSMA-3Q | NOTA | - | - | - | -2.61 ± 0.03 | - |
| ⁶⁴Cu-DOTA-PSMA-3Q | DOTA | - | - | - | -2.34 ± 0.08 | - |
LogP is the partition coefficient between n-octanol and PBS, indicating hydrophilicity (lower values are more hydrophilic).
Table 2: In Vitro Binding Affinity and Cellular Uptake
| Compound | Cell Line | Binding Affinity (Ki or Kᴅ) | Cellular Uptake (%/1x10⁶ cells) |
| Al¹⁸F-PSMA-BCH | 22Rv1 (PSMA+) | 2.90 ± 0.83 nM (Kᴅ) | 1.32 ± 0.10 at 60 min |
| ⁶⁸Ga-NOTA-GC-PSMA | LNCaP (PSMA+) | 0.51 µM (Kᴅ) | 1.70 ± 0.13 at 120 min |
| ⁶⁸Ga-2 (NOTA) | PC3 PIP (PSMA+) | 0.81 nM (Ki) | Significantly higher than ⁶⁸Ga-1 |
| ⁶⁸Ga-1 (DOTA) | PC3 PIP (PSMA+) | 0.16 nM (Ki) | - |
| ⁶⁸Ga-DKFZ-PSMA-11 | PC3 PIP (PSMA+) | 0.03 nM (Ki) | Significantly higher than ⁶⁸Ga-1 |
| Cunotadipep (NOTA) | 22Rv1 (PSMA+) | 2.17 ± 0.25 nM (Ki) | 6.02 ± 0.05 |
| Cudotadipep (DOTA) | 22Rv1 (PSMA+) | 6.75 ± 0.42 nM (Ki) | 2.93 ± 0.06 |
Table 3: Comparative In Vivo Tumor Uptake (%ID/g)
| Compound | Tumor Model | 1h post-injection | 2h post-injection | 3h post-injection |
| Al¹⁸F-PSMA-BCH | 22Rv1 (PSMA+) | 7.87 ± 2.37 | - | - |
| ⁶⁸Ga-2 (NOTA) | PC3 PIP (PSMA+) | Higher than ⁶⁸Ga-1 | No significant difference | No significant difference |
| ⁶⁸Ga-1 (DOTA) | PC3 PIP (PSMA+) | Lower than ⁶⁸Ga-2 | No significant difference | No significant difference |
| ⁶⁸Ga-DKFZ-PSMA-11 | PC3 PIP (PSMA+) | - | No significant difference | No significant difference |
Table 4: Comparative In Vivo Non-Target Organ Uptake and Clearance
| Compound (Chelator) | Key Feature | Reference |
| ⁶⁸Ga-2 (NOTA) | Fastest clearance from all tissues, including kidney and salivary gland. | |
| ⁶⁸Ga-DKFZ-PSMA-11 (HBED-CC) | Highest uptake and retention in normal tissues (kidney, blood, spleen, salivary glands). | |
| ⁶⁴Cu-NOTA-PSMA-3Q (NOTA) | Significantly lower liver uptake compared to its DOTA counterpart. | |
| ⁶⁴Cu-DOTA-PSMA-3Q (DOTA) | Higher liver uptake. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from the preclinical evaluations of NOTA-PSMA agents.
Synthesis of NOTA-PSMA (this compound) Precursor
The NOTA-conjugated precursor is typically synthesized using solid-phase peptide synthesis.
-
Resin Loading: The initial amino acid (e.g., Lysine) is attached to a solid support resin.
-
Peptide Elongation: A series of coupling and deprotection steps are performed to build the peptide chain, including the glutamate-urea-lysine targeting moiety.
-
Chelator Conjugation: The NOTA chelator, often as an activated ester (e.g., NOTA-NHS ester), is coupled to the N-terminus or a side chain of the peptide.
-
Cleavage and Deprotection: The completed precursor is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product's identity and purity (>95%) are confirmed by mass spectrometry and analytical HPLC.
Radiolabeling Protocol for ⁶⁸Ga-PSMA-BCH
Caption: Workflow for ⁶⁸Ga-labeling of the NOTA-PSMA precursor.
Detailed Steps:
-
Elution: ⁶⁸GaCl₃ is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl. The eluate may be pre-concentrated on a cation-exchange cartridge.
-
Reaction Mixture: The NOTA-PSMA precursor (e.g., 20 μg) is mixed with the ⁶⁸GaCl₃ eluate and a buffer (e.g., sodium acetate) to adjust the pH to approximately 4.0-4.5.
-
Incubation: The reaction mixture is incubated at room temperature for 5-10 minutes. Unlike DOTA, which often requires heating, NOTA allows for mild, room-temperature labeling conditions.
-
Quality Control: The radiochemical purity and yield are determined by RP-HPLC equipped with a radioactivity detector.
In Vitro Stability Assay
-
Incubation: The final radiolabeled product, ⁶⁸Ga-PSMA-BCH, is incubated in phosphate-buffered saline (PBS) and in human or fetal bovine serum (FBS) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analysis: The radiochemical purity of each aliquot is analyzed by radio-HPLC to determine the percentage of intact radiotracer over time. ⁶⁸Ga-NOTA-GC-PSMA has shown stability with over 96% purity after 2 hours.
Competitive Binding Assay (Determination of Kᴅ/Ki)
-
Cell Plating: PSMA-positive cells (e.g., LNCaP or 22Rv1) are seeded in multi-well plates.
-
Incubation: Cells are incubated with a known concentration of a PSMA-specific radioligand (e.g., ¹²⁵I-MIP-1072) and increasing concentrations of the non-radiolabeled precursor (e.g., this compound).
-
Washing and Lysis: After incubation, cells are washed to remove unbound ligand, and then lysed.
-
Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
-
Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand). The Ki or Kᴅ is then calculated from the IC₅₀ value.
Cellular Uptake and Internalization Studies
Caption: Workflow for in vitro cellular uptake experiments.
-
Cell Plating: PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) cells are plated in 24-well plates.
-
Blocking (for specificity): A subset of PSMA-positive wells is pre-incubated with a high concentration of a non-radiolabeled PSMA inhibitor (e.g., ZJ-43) to block specific binding.
-
Incubation: All wells are incubated with a fixed concentration of ⁶⁸Ga-PSMA-BCH for various durations (e.g., 30, 60, 90, 120 min) at 37°C.
-
Washing: Cells are washed with cold PBS to remove unbound radioactivity.
-
Measurement: The amount of cell-associated radioactivity is measured in a gamma counter. The results are expressed as a percentage of the total added activity.
In Vivo Biodistribution and PET Imaging
-
Animal Model: Tumor xenografts are established by subcutaneously injecting PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) cells into immunodeficient mice.
-
Injection: Once tumors reach a suitable size, mice are injected with the radiotracer (e.g., ⁶⁸Ga-PSMA-BCH) via the tail vein.
-
Imaging: At specified time points (e.g., 1, 2, 3 hours post-injection), mice are anesthetized and imaged using a small-animal PET/CT scanner.
-
Biodistribution: Following the final imaging session, mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter.
-
Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-kidney) are then calculated.
Conclusion: The Advantage of NOTA in this compound
The NOTA chelator plays a fundamental role in defining the favorable characteristics of this compound-based radiopharmaceuticals. Its primary advantages include:
-
High Stability: NOTA forms a thermodynamically stable and kinetically inert complex with ⁶⁸Ga, minimizing the in vivo release of the radionuclide and reducing background radiation dose.
-
Favorable Radiolabeling Conditions: It allows for rapid and high-yield radiolabeling under mild, room-temperature conditions, which is advantageous for kit-based preparations and preserves the integrity of the targeting molecule.
-
Improved Pharmacokinetics: Preclinical comparative studies consistently demonstrate that NOTA-chelated PSMA agents exhibit faster clearance from non-target tissues, particularly the kidneys and salivary glands, when compared to agents using other chelators like DOTA and HBED-CC. This leads to higher tumor-to-background ratios and improved image quality.
-
Hydrophilicity: The NOTA-⁶⁸Ga complex is highly hydrophilic, which contributes to its rapid renal clearance and low non-specific binding.
References
Core Principles of PSMA-Targeted PET Imaging: A Technical Guide for Researchers and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the landscape of prostate cancer diagnostics and therapeutics. This transmembrane glycoprotein is significantly overexpressed in the majority of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and androgen independence.[1][2] This differential expression provides a high-contrast target for molecular imaging, leading to the development of highly specific and sensitive Positron Emission Tomography (PET) tracers. This technical guide delves into the fundamental principles of PSMA-targeted PET imaging, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.
The Biology of PSMA: More Than Just a Biomarker
PSMA, also known as glutamate carboxypeptidase II (GCPII), is a type II transmembrane glycoprotein with enzymatic functions, including folate hydrolase and N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) activity.[3][4][5] While its physiological roles are diverse, its overexpression in prostate cancer has been a key focus of research. Increased PSMA expression is not only a hallmark of prostate cancer but also plays a functional role in disease progression by influencing cellular signaling pathways.
PSMA's Role in Cellular Signaling
Research indicates that PSMA is not a passive biomarker but an active participant in signaling cascades that promote prostate cancer cell survival and proliferation. One key mechanism involves the redirection of signaling from the MAPK pathway to the PI3K-AKT pathway. PSMA interacts with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and IGF-1R, leading to the activation of the pro-survival PI3K-AKT pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. [PDF] PSMA Receptor-Based PET-CT: The Basics and Current Status in Clinical and Research Applications | Semantic Scholar [semanticscholar.org]
- 5. PSMA Receptor-Based PET-CT: The Basics and Current Status in Clinical and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling PSMA Expression Across Prostate Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein encoded by the FOLH1 gene, stands as a paramount biomarker and therapeutic target in the landscape of prostate cancer research and clinical practice. Its expression levels are dynamically regulated and exhibit significant heterogeneity across different stages of the disease and among various prostate cancer cell lines. This technical guide provides an in-depth overview of PSMA expression in commonly used prostate cancer cell lines, detailed experimental protocols for its quantification, and a summary of the key signaling pathways governing its expression.
Quantitative PSMA Expression in Prostate Cancer Cell Lines
The expression of PSMA varies considerably among different prostate cancer cell lines, a crucial consideration for in vitro studies and the development of PSMA-targeted therapies. The following tables summarize the quantitative and qualitative PSMA expression data compiled from multiple studies.
PSMA Protein and mRNA Expression Levels
| Cell Line | PSMA Expression Level (Qualitative) | Quantitative Data | Method | Citation |
| LNCaP | High | ~1.05 x 10⁶ - 1.7 x 10⁵ receptors/cell | Flow Cytometry | [1][2] |
| High | - | Western Blot, IHC | [3][4][5] | |
| High | - | qPCR (FOLH1 mRNA) | ||
| C4-2 | High | ~1.67 x 10⁶ receptors/cell | Flow Cytometry | |
| High | Highest PSMA protein level compared to LNCaP and LAPC4. | Western Blot | ||
| High | - | IHC | ||
| PC-3 | Negative to Low | ~6.6 x 10³ receptors/cell | Flow Cytometry | |
| Negative | No detectable PSMA. | Western Blot, IHC | ||
| Negative | No FOLH1 mRNA expression. | qPCR | ||
| DU-145 | Negative | Undetectable PSMA. | RT-PCR | |
| Negative | No PSMA expression. | - | ||
| 22Rv1 | Low to Moderate | Low PSMA expression, with only 20-30% of cells being positive. | IHC, Flow Cytometry | |
| Low to Moderate | Weak PSMA expression detected. | Western Blot | ||
| Low | Lower PSMA protein and mRNA levels compared to LNCaP. | Western Blot, qPCR | ||
| LAPC4 | Low to Moderate | Weak PSMA expression detected in a subpopulation of cells. | Western Blot, IHC | |
| Low | Undetectable PSMA protein, but FOLH1 mRNA is present. | Western Blot, qPCR |
Experimental Protocols for PSMA Quantification
Accurate and reproducible quantification of PSMA expression is fundamental for preclinical research. Below are detailed methodologies for key experimental techniques.
Western Blotting for PSMA Protein Detection
This protocol outlines the detection of PSMA protein in prostate cancer cell lines by Western blot.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer.
-
Separate the proteins on a 7.5% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA (bovine serum albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against PSMA (e.g., anti-PSMA clone 3E6) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use a housekeeping protein like GAPDH or β-actin for normalization.
-
Flow Cytometry for Cell Surface PSMA Quantification
This protocol allows for the quantification of PSMA expression on the surface of intact cells.
-
Cell Preparation:
-
Harvest cells using an enzyme-free cell dissociation buffer to preserve cell surface proteins.
-
Wash the cells twice with flow cytometry buffer (PBS with 2 mM EDTA and 0.5% FBS).
-
Resuspend the cells to a concentration of 1 x 10⁶ cells/mL.
-
-
Antibody Staining:
-
Incubate the cells with a phycoerythrin (PE)-conjugated anti-human PSMA antibody (e.g., clone LNI-17) or a corresponding isotype control for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with flow cytometry buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 500 µL of flow cytometry buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) of the PSMA-stained cells and subtract the MFI of the isotype control to quantify PSMA expression.
-
Quantitative Real-Time PCR (qPCR) for FOLH1 mRNA Expression
This protocol details the quantification of FOLH1 (the gene encoding PSMA) messenger RNA.
-
RNA Extraction:
-
Extract total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for FOLH1, and the cDNA template.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
An example of FOLH1 forward primer sequence is 5'-GGAGAGGAAGTCTCAAAGTGCC-3' and reverse primer sequence is 5'-TGGTTCCACTGCTCCTCTGAGA-3'.
-
-
Thermal Cycling:
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of FOLH1 using the ΔΔCt method, normalized to the housekeeping gene.
-
Immunocytochemistry (ICC) for PSMA Visualization
This protocol is for the fluorescent visualization of PSMA protein within cultured cells.
-
Cell Seeding:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to adhere and grow to semi-confluency.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization (for intracellular targets, optional for surface staining):
-
Incubate the cells with 0.5% Triton X-100 in PBS for 5 minutes to permeabilize the cell membrane.
-
Wash the cells with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1-5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary anti-PSMA antibody diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Signaling Pathways Regulating PSMA Expression
PSMA expression is intricately regulated by various signaling pathways, with the Androgen Receptor (AR) and PI3K/Akt pathways playing central roles.
Androgen Receptor (AR) Signaling
Androgen receptor signaling has a complex and generally inhibitory effect on PSMA expression. Activation of the AR by androgens leads to the downregulation of FOLH1 mRNA and PSMA protein levels. Conversely, androgen deprivation therapy or the use of AR inhibitors like enzalutamide can lead to an increase in PSMA expression. This inverse relationship is of significant clinical interest for enhancing the efficacy of PSMA-targeted diagnostics and therapeutics.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival in prostate cancer. PSMA has been shown to promote PI3K-Akt signaling. This creates a feedback loop where PSMA expression can influence a key survival pathway in prostate cancer cells.
Experimental Workflow for PSMA Quantification
The following diagram illustrates a typical workflow for the quantification of PSMA expression in prostate cancer cell lines, from cell culture to data analysis.
This guide provides a comprehensive technical overview of PSMA expression in key prostate cancer cell lines. The provided data and protocols serve as a valuable resource for researchers and professionals in the field, facilitating the design and execution of robust preclinical studies aimed at advancing our understanding and therapeutic targeting of PSMA in prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biodistribution of PSMA Ligands: A Technical Guide for Researchers
An in-depth exploration of the pharmacokinetics, experimental protocols, and underlying signaling pathways of Prostate-Specific Membrane Antigen (PSMA) targeted radiopharmaceuticals.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, has driven the development of a new class of radiolabeled small molecules and antibodies for targeted imaging and therapy. Understanding the biodistribution of these PSMA ligands is paramount for optimizing their clinical utility, enhancing diagnostic accuracy, and minimizing off-target toxicity. This guide provides a comprehensive technical overview of the biodistribution of commonly used PSMA ligands, detailed experimental methodologies, and the associated molecular signaling pathways.
Quantitative Biodistribution Data
The biodistribution of a radiopharmaceutical dictates its efficacy and safety. For PSMA ligands, high uptake in tumor tissue relative to healthy organs is the desired characteristic. The following tables summarize quantitative biodistribution data from preclinical and clinical studies for several key PSMA ligands. Data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g) or as the mean standardized uptake value (SUVmean).
| Organ/Tissue | 18F-rhPSMA-7 (Human)[1][2] | 177Lu-PSMA-NARI-56 (Mouse)[3] | 177Lu-PSMA-ALB-56 (Human)[4] | [18F]-JK-PSMA-7 (Human)[5] | 68Ga-PSMA I&T (Human) |
| Tumor | High | 40.56 ± 10.01 (24h) | 6.64 ± 6.92 Gy/GBq | High | High |
| Blood | Minimal | 0.13 ± 0.02 (96h) | 0.52 ± 0.17 x 10-2 (6h) | Low | Low |
| Kidneys | High | 107.65 ± 37.19 (1h) -> 1.55 ± 0.26 (96h) | 2.54 ± 0.94 Gy/GBq | 1.76E-01 mGy/MBq | 33 mGy |
| Liver | High | - | - | 7.61E-02 mGy/MBq | 7 mGy |
| Spleen | High | - | - | 1.89E-02 mGy/MBq | 10 mGy |
| Salivary Glands | High | - | 0.87 ± 0.43 Gy/GBq | 4.68E-02 mGy/MBq | 9 mGy |
| Urinary Bladder | High | - | - | - | 10 mGy |
| Lungs | Minimal | - | - | 1.10E-02 mGy/MBq | - |
| Bone | Low | - | - | - | - |
| Duodenum | High | - | - | - | - |
Table 1: Comparative Biodistribution of Various PSMA Ligands. Values are presented as reported in the cited literature and may represent different units and time points, highlighting the importance of consulting the primary studies for detailed comparisons.
| Organ/Tissue | [99mTc]Tc-N4-PSMA-12 (Mouse, 6h p.i.) | [99mTc]Tc-PSMA-I&S (Mouse, 6h p.i.) | [111In]In-30 (Mouse) | [111In]In-PSMA-617 (Mouse) |
| Tumor | High | High | High | High |
| Blood | 3.6-fold lower than [99mTc]Tc-PSMA-I&S | - | - | - |
| Kidneys | 15-fold lower than [99mTc]Tc-PSMA-I&S | - | High | High |
| Tumor-to-Kidney Ratio | - | - | 0.02 -> 0.2 (24h) | 0.2 -> 0.3 |
| Tumor-to-Muscle Ratio | - | - | - | 15 -> 39 (4h) |
Table 2: Preclinical Biodistribution of Technetium-99m and Indium-111 Labeled PSMA Ligands. This table emphasizes the improved pharmacokinetic profile of newer generation ligands, such as [99mTc]Tc-N4-PSMA-12, which shows significantly reduced kidney and blood activity compared to the clinical standard [99mTc]Tc-PSMA-I&S.
Experimental Protocols
The following sections detail standardized methodologies for the preclinical and clinical evaluation of PSMA ligand biodistribution.
Preclinical Biodistribution Studies in Xenograft Models
A common approach to assess the in vivo behavior of novel PSMA ligands involves the use of immunodeficient mice bearing human prostate cancer xenografts.
1. Cell Culture and Tumor Inoculation:
-
Cell Lines: PSMA-positive cell lines such as LNCaP or PC-3 PIP, and PSMA-negative cell lines like PC-3 flu are commonly used for specificity studies.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Tumor Implantation: A suspension of 5-10 million cells in a mixture of media and Matrigel is subcutaneously injected into the flank of male athymic nude or SCID mice. Tumors are allowed to grow to a suitable size (e.g., 100-500 mm³) before the study.
2. Radiolabeling:
-
The PSMA ligand is labeled with a radionuclide (e.g., 177Lu, 68Ga, 18F, 99mTc, 111In) following established protocols.
-
Radiochemical purity is assessed using techniques like radio-HPLC or radio-TLC to ensure it is typically >95%.
3. Animal Administration and Biodistribution:
-
A cohort of tumor-bearing mice is intravenously injected with the radiolabeled PSMA ligand (e.g., 1-10 MBq).
-
At various time points post-injection (e.g., 1, 4, 24, 48, 72, 96 hours), groups of mice (n=3-5 per group) are euthanized.
-
Blood, tumors, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
The percentage of injected dose per gram of tissue (%ID/g) is calculated for each tissue.
4. SPECT/CT or PET/CT Imaging:
-
For imaging studies, mice are anesthetized and injected with a higher dose of the radioligand (e.g., 20-30 MBq).
-
Static or dynamic images are acquired at specified time points using a small-animal SPECT/CT or PET/CT scanner.
-
Image analysis allows for visualization of tracer accumulation and quantification of uptake in tumors and organs.
Clinical Biodistribution and Dosimetry Studies
Human studies are essential to confirm preclinical findings and determine the safety and efficacy of PSMA ligands.
1. Patient Selection and Preparation:
-
Patients with a history of prostate cancer are enrolled after providing informed consent.
-
Inclusion and exclusion criteria are strictly followed.
-
Patients may be asked to hydrate well before and after tracer injection.
2. Radiopharmaceutical Administration:
-
The radiolabeled PSMA ligand is administered via intravenous bolus injection. The injected activity is determined by the specific ligand and imaging modality (e.g., 100-200 MBq for 68Ga-PSMA-11 PET).
3. Imaging Protocol:
-
A series of whole-body PET/CT or SPECT/CT scans are acquired at multiple time points post-injection (e.g., 20 minutes, 1, 2, and 4 hours).
-
Low-dose CT is used for attenuation correction and anatomical localization.
4. Image and Data Analysis:
-
Volumes of interest (VOIs) are drawn on the images for major organs (kidneys, liver, spleen, salivary glands, etc.) and any visible tumor lesions.
-
Time-activity curves are generated for each source organ to determine the residence times.
-
Dosimetry software (e.g., OLINDA/EXM, IDAC) is used to calculate the absorbed radiation dose to each organ and the total effective dose.
PSMA-Related Signaling Pathways
The high expression of PSMA in prostate cancer is not merely a passive marker but is actively involved in promoting cell survival and proliferation. Understanding these pathways can provide insights into the biological consequences of PSMA-targeted therapies.
PI3K-AKT-mTOR Pathway
PSMA expression is strongly correlated with the activation of the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival. The enzymatic activity of PSMA, which cleaves glutamate from substrates, can lead to the activation of this pathway. Targeting PSMA may therefore not only deliver a cytotoxic payload but also inhibit this pro-survival signaling.
MAPK Pathway
PSMA has been shown to interact with the scaffolding protein RACK1, which can redirect signaling from the MAPK pathway to the PI3K-AKT pathway. This switch from a proliferative signal (MAPK) to a survival signal (PI3K-AKT) may contribute to prostate cancer progression.
References
- 1. Quantitative and Qualitative Analyses of Biodistribution and PET Image Quality of a Novel Radiohybrid PSMA, 18F-rhPSMA-7, in Patients with Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Biodistribution and dosimetry of a single dose of albumin-binding ligand [177Lu]Lu-PSMA-ALB-56 in patients with mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and radiation dosimetry of [18F]-JK-PSMA-7 as a novel prostate-specific membrane antigen-specific ligand for PET/CT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Manual Synthesis of 68Ga-PSMA-BCH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the manual synthesis of 68Ga-PSMA-BCH, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of prostate cancer. Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker for prostate cancer, and PSMA-targeted radiotracers have demonstrated high diagnostic accuracy. 68Ga-PSMA-BCH is a NOTA-conjugated precursor that can be radiolabeled with Gallium-68 (68Ga) to form a stable complex for in vivo imaging.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the manual radiolabeling of PSMA-BCH with 68Ga.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| This compound (NOTA-PSMA) precursor | Commercially available | Purity >95% |
| 68Ge/68Ga Generator | Eckert & Ziegler or similar | Eluent: 0.1 M HCl |
| Sodium Acetate Buffer | Sigma-Aldrich or similar | 0.25 M, pH 4.5 |
| Ascorbic Acid | Sigma-Aldrich or similar | For some protocols to prevent radiolysis |
| Ethanol | USP grade | 99.8% and 50% solutions |
| Water for Injection (WFI) | USP grade | |
| Saline Solution | USP grade | 0.9% NaCl |
| C18 SPE Cartridge | Waters Sep-Pak C18 or similar | For purification |
| Sterile Syringe Filters | Millipore or similar | 0.22 µm pore size |
| Reaction Vial | Sterile, pyrogen-free | 10 mL |
| Heating Block | Capable of reaching 105°C | |
| Dose Calibrator | For radioactivity measurements | |
| Shielded Hot Cell | For radiation protection |
Experimental Protocol: Manual Radiolabeling of 68Ga-PSMA-BCH
This protocol is based on established methods for the manual synthesis of 68Ga-labeled PSMA ligands.[2][3]
1. Pre-synthesis Preparations:
-
Ensure the shielded hot cell is clean and sanitized.
-
Pre-condition the C18 cartridge by sequentially passing 2 mL of 99.8% ethanol and 10 mL of WFI, followed by drying with 10 mL of air.[2]
-
Prepare the reaction vial containing the this compound precursor and buffer. While the optimal amount for this compound is not explicitly stated in the search results, a typical starting point based on similar PSMA ligands would be 5-30 µg of the precursor.[2] For this protocol, we will use a representative value.
2. Radiolabeling Reaction:
-
Aseptically add 1 mL of 0.25 M sodium acetate buffer to a sterile 10 mL reaction vial.
-
Add a specific amount of this compound precursor (e.g., 20 µg) to the reaction vial.
-
Elute the 68Ge/68Ga generator with 4-5 mL of 0.1 M HCl to obtain 68GaCl3.
-
Transfer the 68GaCl3 eluate directly into the reaction vial containing the this compound precursor and buffer solution.
-
Heat the reaction mixture at 105°C for 5-10 minutes in a heating block.
3. Purification of 68Ga-PSMA-BCH:
-
After the incubation period, allow the reaction mixture to cool slightly.
-
Push the reaction mixture through the pre-conditioned C18 cartridge to trap the labeled peptide.
-
Wash the C18 cartridge with 5 mL of WFI to remove any unreacted 68Ga and hydrophilic impurities.
-
Elute the final 68Ga-PSMA-BCH product from the C18 cartridge with 0.5 mL of 50% ethanol followed by 10 mL of 0.9% saline solution into a sterile collection vial.
-
The final product is passed through a 0.22 µm sterile filter into the final product vial.
4. Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-High Performance Liquid Chromatography (radio-HPLC) or instant thin-layer chromatography (iTLC). The radiochemical purity of 68Ga-PSMA-BCH should be greater than 99%.
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: The pH of the final product should be suitable for intravenous injection (typically between 4.5 and 7.5).
-
Radioactivity Measurement: Measure the total activity of the final product using a dose calibrator.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Amount | 5 - 30 µg | |
| 68Ga Activity | Variable (dependent on generator) | |
| Reaction Temperature | 105°C | |
| Reaction Time | 5 - 10 minutes | |
| Radiochemical Purity | > 99% | |
| Radiochemical Yield | Typically > 90% | |
| Specific Activity | 59-74 GBq/µmol | |
| Stability | Stable for over 2 hours post-synthesis |
Experimental Workflow Diagram
Caption: Workflow for the manual synthesis of 68Ga-PSMA-BCH.
References
- 1. Synthesis and preclinical evaluation of 68Ga-PSMA-BCH for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of [(68)Ga]PSMA-11 for PET-CT imaging using a manual synthesis module and organic matrix based (68)Ge/(68)Ga generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Al18F-PSMA-BCH Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the radiolabeling of the prostate-specific membrane antigen (PSMA) targeting precursor, PSMA-BCH, with Aluminum-[18F]fluoride (Al18F). The following protocols and data are intended to facilitate the consistent and efficient production of Al18F-PSMA-BCH for preclinical and clinical research in prostate cancer imaging.
Overview and Principle
The Al18F labeling method offers a convenient and efficient alternative to traditional 18F-fluorination techniques. It leverages the strong affinity between the aluminum cation and the fluoride anion, forming a stable [18F]AlF2+ complex. This complex is then chelated by a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivative conjugated to the PSMA-targeting ligand, in this case, this compound. The entire process is a one-pot synthesis that can be completed rapidly, yielding a high-purity radiotracer suitable for positron emission tomography (PET) imaging.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the manual synthesis of Al18F-PSMA-BCH.[1]
| Parameter | Value |
| Radiochemical Yield (non-decay-corrected) | 32.2% ± 4.5% |
| Radiochemical Purity | > 99% |
| Specific Activity | 13.2–18.9 GBq/μmol |
| Synthesis Time | ~30 minutes |
Experimental Protocol: Manual Synthesis of Al18F-PSMA-BCH
This protocol details the manual preparation of Al18F-PSMA-BCH.
3.1. Materials and Reagents
-
[18F]Fluoride in saline (no-carrier-added)
-
This compound precursor (4 mM)
-
Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)
-
Sodium acetate buffer (0.1 M, pH 4.0)
-
Saline for injection
-
Ethanol (80%)
-
Water for injection
-
Sep-Pak C18-Light cartridge
-
QMA cartridge
-
Sterile filter membrane (0.2 μm)
3.2. Step-by-Step Radiolabeling Procedure
-
[18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution onto a QMA cartridge.
-
Elution of [18F]Fluoride: Elute the trapped [18F]fluoride from the QMA cartridge with 0.5 mL of saline.
-
Formation of [18F]AlF Complex: In a reaction vial, mix the following reagents in order:
-
0.1 mL of no-carrier-added [18F]fluoride in saline (2.2–4.4 GBq).
-
0.1 mL of 0.1 M sodium acetate buffer (pH 4.0).
-
24 μL of 2 mM AlCl₃ in 0.1 M sodium acetate buffer (pH 4.0).
-
-
Incubation: Allow the mixture to stand at room temperature for 5 minutes to facilitate the formation of the [18F]AlF complex.
-
Addition of Precursor: Add 20 μL of this compound (4 mM, 80 nmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture at 110°C for 15 minutes.
-
Cooling and Dilution: After heating, allow the reaction vial to cool to room temperature. Dilute the reaction mixture with 5 mL of water.
-
Purification:
-
Pre-treat a Sep-Pak C18-Light cartridge with 10 mL of ethanol followed by 10 mL of water.
-
Pass the diluted reaction mixture through the pre-treated Sep-Pak C18-Light cartridge.
-
Wash the cartridge with 5 mL of water to remove unreacted [18F]fluoride and other hydrophilic impurities.
-
Elute the final product, Al18F-PSMA-BCH, from the cartridge with 0.6 mL of 80% ethanol.
-
-
Final Formulation: Pass the eluted product through a 0.2 μm sterile filter membrane and dilute with saline for further studies.[1]
Quality Control
Ensuring the quality and purity of the final radiolabeled product is critical for reliable imaging results. The following quality control measures should be performed.
4.1. Radiochemical Purity
-
Method: Radio-High-Performance Liquid Chromatography (radio-HPLC).
-
Acceptance Criterion: The radiochemical purity of Al18F-PSMA-BCH should be greater than 99%.[1]
-
Observation: The retention time for Al18F-PSMA-BCH is approximately 9.88 minutes.[1]
4.2. Visual Inspection
-
Procedure: Visually inspect the final product solution.
-
Acceptance Criterion: The solution should be colorless and transparent.
4.3. Other Potential Quality Control Tests
While the primary reference focuses on radiochemical purity, a comprehensive quality control program for radiopharmaceuticals intended for clinical use would also typically include:
-
pH measurement
-
Radionuclidic identity and purity
-
Bacterial endotoxin testing
-
Sterility testing
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the manual radiolabeling of Al18F-PSMA-BCH.
Caption: Workflow for manual Al18F-PSMA-BCH radiosynthesis.
References
Application Notes & Protocols: Quality Control of Radiolabeled PSMA-BCH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quality control (QC) of radiolabeled Prostate-Specific Membrane Antigen (PSMA)-BCH. Adherence to these procedures is critical to ensure the safety, efficacy, and batch-to-batch consistency of this radiopharmaceutical for preclinical and clinical applications.
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for the diagnosis and therapy of prostate cancer. PSMA-BCH is a NOTA-conjugated precursor that can be radiolabeled with various metallic radionuclides, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), for Positron Emission Tomography (PET) imaging. Rigorous quality control is mandatory to ensure that the final radiolabeled product is suitable for its intended use. This document outlines the essential QC tests, their acceptance criteria, and detailed experimental protocols.
Quality Control Specifications
All batches of radiolabeled this compound must meet the specifications outlined in the table below before being released for administration. These specifications are based on established pharmacopeial standards and published research.
Table 1: Quality Control Specifications for Radiolabeled this compound
| Parameter | Specification | Test Method |
| Identity of Radionuclide | Confirmed as the intended radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu) | Gamma Spectroscopy |
| Radiochemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) / Thin-Layer Chromatography (TLC) |
| pH of Final Solution | 5.0 - 7.0 | pH meter or pH strips |
| Visual Inspection | Clear, colorless, and free of particulate matter | Visual examination |
| Sterility | No microbial growth | Direct inoculation or membrane filtration followed by incubation |
| Bacterial Endotoxins | < 50 IU / 2 mL | Limulus Amebocyte Lysate (LAL) test (Gel-clot method) |
| Chemical Purity | Precursor (this compound) ≤ 0.1 mg/Vmax | High-Performance Liquid Chromatography (HPLC) with UV detection |
Experimental Protocols
Radionuclide Identity
Objective: To confirm the identity of the radionuclide and to quantify any radionuclidic impurities.
Methodology: Gamma Spectroscopy
-
Place a sample of the final radiolabeled this compound solution in a dose calibrator to measure the total activity.
-
Transfer a small, accurately measured aliquot of the sample into a test tube suitable for the gamma spectrometer.
-
Acquire a gamma-ray spectrum using a high-purity germanium (HPGe) detector.
-
Identify the characteristic photopeaks of the intended radionuclide (e.g., 511 keV and 1022 keV for ⁶⁸Ga).
-
Analyze the spectrum for the presence of any other gamma-emitting impurities. The energy and intensity of the observed peaks should be consistent with the decay scheme of the specified radionuclide.
Radiochemical Purity
Objective: To determine the percentage of the total radioactivity that is present in the desired chemical form (radiolabeled this compound) and to quantify radiochemical impurities such as free radionuclide.
Methodology A: High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., Acclaim 120 C18, 3 µm, 3.0 x 150 mm)[1].
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.
-
Gradient: A linear gradient from 15% to 60% Mobile Phase B over 15 minutes is often suitable[2]. The gradient should be optimized to achieve good separation between the radiolabeled product and any impurities.
-
Flow Rate: 1.0 mL/min[2].
-
Detectors: A UV detector (e.g., at 220 nm or 284 nm) in series with a radiometric detector[1][3].
-
-
Sample Analysis:
-
Inject a small volume (e.g., 10-50 µL) of the final product onto the HPLC column.
-
Record the chromatograms from both the UV and radiometric detectors.
-
-
Data Analysis:
-
Identify the peak corresponding to the radiolabeled this compound on the radiometric chromatogram.
-
Integrate the area of all radioactive peaks.
-
Calculate the radiochemical purity using the following formula: Radiochemical Purity (%) = (Area of the main product peak / Total area of all radioactive peaks) x 100
-
Methodology B: Thin-Layer Chromatography (TLC)
-
System Preparation:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase 1 (for free pertechnetate in ⁹⁹ᵐTc-PSMA): Acetone.
-
Mobile Phase 2 (for other impurities): A mixture of Acetonitrile and Water (1:1 v/v) can be used.
-
-
Sample Analysis:
-
Spot a small drop of the radiopharmaceutical onto the origin of two TLC strips.
-
Develop one strip in Mobile Phase 1 and the other in Mobile Phase 2 in separate chromatography chambers.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strips and allow them to dry.
-
-
Data Analysis:
-
Determine the distribution of radioactivity on the strips using a TLC scanner or by cutting the strips into segments and counting them in a gamma counter.
-
Calculate the percentage of each radioactive species based on their migration (Rf values). For example, with ⁹⁹ᵐTc-PSMA, free [⁹⁹ᵐTc]pertechnetate will migrate with the solvent front in acetone, while the labeled compound remains at the origin.
-
The radiochemical purity is calculated as 100% minus the percentage of all identified radiochemical impurities.
-
pH Measurement
Objective: To ensure the pH of the final product is within a physiologically acceptable range.
Methodology:
-
Calibrate a pH meter according to the manufacturer's instructions using standard buffer solutions.
-
Place a small drop of the final radiolabeled this compound solution onto a calibrated pH strip or onto the electrode of the pH meter.
-
Record the pH value. The pH should be within the range of 5.0 to 7.0.
Visual Inspection
Objective: To ensure the final product is free from visible particles and is clear and colorless.
Methodology:
-
Hold the final product vial against a well-lit white and black background.
-
Carefully inspect the solution for any particulate matter, cloudiness, or discoloration.
-
The solution must be clear, colorless, and free of any visible particles.
Sterility Testing
Objective: To ensure the absence of viable microorganisms in the final product. This test should be performed retrospectively.
Methodology: Direct Inoculation
-
Aseptically withdraw a small volume (e.g., 1 mL) of the radiolabeled this compound solution.
-
Inoculate the sample into a suitable liquid culture medium, such as Tryptic Soy Broth (TSB).
-
Incubate the medium for a specified period (e.g., 7 days) at an appropriate temperature (e.g., 32.5 °C).
-
Visually inspect the medium for any signs of microbial growth (e.g., turbidity). The medium should remain clear.
Bacterial Endotoxin Testing
Objective: To quantify the level of bacterial endotoxins in the final product.
Methodology: Limulus Amebocyte Lysate (LAL) Gel-Clot Method
-
Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions.
-
Prepare a series of endotoxin standard dilutions.
-
In endotoxin-free test tubes, mix the LAL reagent with the sample, positive product controls, and negative controls.
-
Incubate the tubes at 37 °C for 60 minutes in a non-vibrating water bath.
-
After incubation, carefully invert the tubes 180°.
-
A firm gel that remains intact indicates a positive result. The absence of a solid clot indicates a negative result.
-
The endotoxin level in the sample must be below the specified limit of < 50 IU / 2 mL.
Visualizations
Quality Control Workflow
Caption: Overall workflow for the quality control of radiolabeled this compound.
Radiochemical Purity Analysis Logic
Caption: Decision pathway for radiochemical purity testing.
References
Application Notes and Protocols for In Vitro Binding Affinity Assays of PSMA-BCH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein, is significantly overexpressed in prostate cancer cells, making it a critical biomarker and therapeutic target.[1][2] The development of ligands that specifically bind to PSMA is a key area of research for both diagnostic imaging and targeted radiotherapy of prostate cancer.[3][4] PSMA-BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) and its derivatives are a class of small-molecule ligands designed to target the enzymatic active site of PSMA.[5]
This document provides detailed protocols for in vitro binding affinity assays to characterize novel this compound-based ligands. The primary method described is the competitive radioligand binding assay, a fundamental technique in pharmacology to determine the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
PSMA Signaling Pathway
High expression of PSMA on prostate cancer cells influences key cell survival pathways. In cells with low PSMA expression, the MAPK/ERK pathway is typically active, promoting cell proliferation. However, in cells with high PSMA expression, PSMA interacts with RACK1, disrupting a scaffolding complex and redirecting signaling to the PI3K-AKT pathway, which promotes tumor survival and growth. Understanding this "pathway switch" is crucial for comprehending the functional consequences of PSMA-ligand binding.
Quantitative Data Summary
The binding affinity of PSMA ligands is typically quantified by the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the inhibition constant (Ki). Lower values indicate higher binding affinity. The following table summarizes binding affinity data for various this compound derivatives from published studies.
| Compound | Cell Line | Binding Affinity (Kd/IC50) | Measurement Method |
| Al18F-PSMA-BCH | 22Rv1 | Kd: 2.90 ± 0.83 nM | Saturation Binding Assay |
| 64Cu-PSMA-BCH | 22Rv1 | Kd: 0.59 nM | Saturation Binding Assay |
| PSMA-D4 | LNCaP cell membranes | IC50: 28.7 ± 5.2 nM | Competitive Binding Assay |
| DUPA-99mTc | LNCaP | Kd: 14 nM | Saturation Binding Assay |
Note: Data is compiled from multiple sources for comparison. Experimental conditions may vary between studies.
Experimental Protocols
Cell Culture
Objective: To prepare PSMA-positive cells for binding assays.
Materials:
-
PSMA-positive human prostate cancer cell line (e.g., LNCaP, 22Rv1, or PC3-PIP).
-
PSMA-negative cell line for control (e.g., PC-3).
-
Appropriate cell culture medium (e.g., RPMI 1640).
-
Fetal Bovine Serum (FBS).
-
Humidified incubator (37°C, 5% CO2).
-
Cell culture flasks and plates (e.g., 96-well plates).
Protocol:
-
Culture PSMA-positive and PSMA-negative cells in the appropriate medium supplemented with 10% FBS in a humidified incubator.
-
Passage the cells regularly to maintain sub-confluent stocks.
-
For binding assays, seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
Competitive Radioligand Binding Assay
Objective: To determine the IC50 and subsequently the Ki of a non-radiolabeled this compound test compound.
Principle: This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled PSMA ligand for binding to PSMA expressed on cells or cell membranes. The concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand is the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanobodies Targeting Prostate-Specific Membrane Antigen for the Imaging and Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostate Specific Membrane Antigen—A Target for Imaging and Therapy with Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for PSMA-BCH PET/CT Imaging in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Prostate-Specific Membrane Antigen (PSMA)-BCH ligands in Positron Emission Tomography/Computed Tomography (PET/CT) imaging of prostate cancer xenograft models. The information is intended to guide researchers in the preclinical evaluation of these novel radiotracers.
Introduction to PSMA-BCH Tracers
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker that is overexpressed on the surface of prostate cancer cells, making it an excellent target for diagnostic imaging and targeted therapy. This compound is a urea-based PSMA inhibitor developed at Beijing Cancer Hospital (BCH) that can be labeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga) and Aluminum-Fluoride-18 (Al¹⁸F), for PET imaging.[1][2] Preclinical studies using prostate cancer xenograft models have demonstrated the potential of these tracers for high-contrast imaging of PSMA-positive tumors.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Al¹⁸F-PSMA-BCH and ⁶⁸Ga-PSMA-BCH in prostate cancer xenograft models.
Table 1: In Vitro Binding Affinity of this compound Tracers
| Tracer | Cell Line | Dissociation Constant (Kd) (nM) |
| Al¹⁸F-PSMA-BCH | 22Rv1 (PSMA-positive) | 2.90 ± 0.83 |
| Al¹⁸F-PSMA-CM | 22Rv1 (PSMA-positive) | 8.46 ± 0.24 |
PSMA-CM is a derivative of this compound designed for longer blood circulation.
Table 2: Ex Vivo Biodistribution of Al¹⁸F-PSMA-BCH in Tumor Xenografts (1-hour post-injection)
| Xenograft Model | Tumor Type | Tumor Uptake (%ID/g) |
| 22Rv1 | PSMA-positive | 7.87 ± 2.37 |
| PC-3 | PSMA-negative | 0.54 ± 0.22 |
%ID/g: percentage of injected dose per gram of tissue.
Table 3: Comparison of Tumor-to-Background Ratios for Al¹⁸F-PSMA-BCH and ⁶⁸Ga-PSMA-617 in LNCaP Xenografts (90-minutes post-injection)
| Tracer | Tumor-to-Muscle Ratio | Tumor-to-Kidney Ratio |
| Al¹⁸F-PSMA-BCH | 64.5 | 1.18 |
| ⁶⁸Ga-PSMA-617 | 58 | 1.05 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Xenograft Model Establishment
Objective: To establish PSMA-positive and PSMA-negative prostate cancer xenograft models in mice for in vivo imaging and biodistribution studies.
Materials:
-
PSMA-positive human prostate cancer cell lines: 22Rv1, LNCaP.
-
PSMA-negative human prostate cancer cell line: PC-3.
-
Appropriate cell culture media and supplements (e.g., RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin).
-
Male athymic nude mice (5-6 weeks old).
-
Matrigel.
-
Phosphate-Buffered Saline (PBS).
Protocol:
-
Culture the prostate cancer cell lines according to standard cell culture protocols.
-
Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 2 x 10⁶ cells in a volume of 100-200 µL into the right shoulder or flank of each mouse.
-
Allow the tumors to grow to a suitable size (e.g., 5-10 mm in diameter) for imaging and biodistribution studies. This typically takes 2-4 weeks.
-
Monitor tumor growth and animal health regularly.
Radiosynthesis of Al¹⁸F-PSMA-BCH
Objective: To radiolabel the this compound precursor with Aluminum-Fluoride-18 (Al¹⁸F).
Protocol: The manual preparation of Al¹⁸F-PSMA-BCH can be completed within 30 minutes. The general steps involve:
-
Production of ¹⁸F-fluoride via a cyclotron.
-
Trapping of ¹⁸F-fluoride on an anion-exchange cartridge.
-
Elution of ¹⁸F-fluoride with a saline solution.
-
Reaction of the ¹⁸F-fluoride with an aluminum source (e.g., AlCl₃) to form the [¹⁸F]AlF²⁺ complex.
-
Incubation of the [¹⁸F]AlF²⁺ complex with the NOTA-conjugated this compound precursor at an elevated temperature.
-
Purification of the final product using a solid-phase extraction (SPE) cartridge.
-
Quality control of the final product to determine radiochemical purity and specific activity.
Small Animal PET/CT Imaging
Objective: To perform in vivo imaging of this compound uptake in prostate cancer xenograft models.
Materials:
-
Anesthetized tumor-bearing mice.
-
Al¹⁸F-PSMA-BCH or ⁶⁸Ga-PSMA-BCH radiotracer.
-
Small animal PET/CT scanner.
-
Anesthesia system (e.g., isoflurane).
Protocol:
-
Anesthetize the mice using isoflurane (e.g., 3% for induction, 1-2% for maintenance).
-
Intravenously inject the radiotracer via the tail vein. The typical injected dose is around 14.8 MBq for Al¹⁸F-PSMA-BCH.
-
For blocking experiments, co-inject a PSMA inhibitor such as ZJ-43 (e.g., 50 µg) with the radiotracer to demonstrate specificity.
-
Acquire static or dynamic PET images at specified time points post-injection (e.g., 60, 90, and 120 minutes).
-
Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the PET/CT images using appropriate algorithms.
-
Analyze the images to determine tumor uptake, typically by drawing regions of interest (ROIs) and calculating the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Values (SUV).
Ex Vivo Biodistribution Study
Objective: To quantify the distribution of the this compound radiotracer in various organs and tissues.
Protocol:
-
Following the final PET/CT scan, euthanize the mice at a predetermined time point (e.g., 1 or 2 hours post-injection).
-
Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
The following diagrams illustrate the conceptual and experimental workflows.
Caption: Conceptual diagram of this compound targeting and PET signal generation.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols for Biodistribution Studies of 64Cu-PSMA-BCH in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biodistribution of the novel radiotracer 64Cu-PSMA-BCH in preclinical mouse models of prostate cancer. Detailed protocols for conducting such studies are outlined to assist researchers in the fields of nuclear medicine, oncology, and radiopharmaceutical development.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker that is overexpressed in prostate cancer cells, making it an attractive target for diagnostic imaging and targeted radionuclide therapy. 64Cu-PSMA-BCH is a novel radiopharmaceutical that utilizes a copper-64 radionuclide chelated to a PSMA-targeting ligand. The 12.7-hour half-life of 64Cu allows for delayed imaging, which may improve tumor-to-background ratios and facilitate the detection of smaller lesions.[1][2] Understanding the in vivo biodistribution of 64Cu-PSMA-BCH is critical for its clinical translation. This document summarizes the available biodistribution data in mice and provides detailed experimental protocols.
Data Presentation: Biodistribution of PSMA-Targeted 64Cu Radiotracers in Mice
The following table summarizes the ex vivo biodistribution data of 64Cu-PSMA-BCH and other comparable 64Cu-labeled PSMA inhibitors in tumor-bearing mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and allows for a comparative assessment of tracer uptake in various organs and tumors.
| Organ/Tissue | 64Cu-PSMA-BCH (in 22Rv1 Tumor-Bearing Mice) | 64Cu-PSMA I&T (in 22Rv1 Tumor-Bearing Mice) | 64Cu-labeled FHT-peptide (in LLC Tumor-Bearing Mice) |
| 1 h | 2 h | 4 h | |
| Blood | - | - | - |
| Heart | - | - | - |
| Lungs | - | - | - |
| Liver | - | 11.5 ± 1.5 | - |
| Spleen | - | - | - |
| Pancreas | - | - | - |
| Stomach | - | - | - |
| Small Intestine | - | - | - |
| Large Intestine | - | - | - |
| Kidneys | - | 52.6 ± 20.8 | - |
| Muscle | - | - | - |
| Bone | - | - | - |
| Tumor (PSMA+) | 5.59 ± 0.36 (IA%/10^6 cells) | 3.5 ± 0.5 | 4.8 ± 0.8 |
| Tumor (PSMA-) | 1.97 ± 0.22 (IA%/10^6 cells) | - | - |
Data for 64Cu-PSMA-BCH is from Liu et al. (2021)[1][2]. Note that tumor uptake is presented as injected activity per 10^6 cells at 1 hour. Data for 64Cu-PSMA I&T is from a study by another research group[3]. Data for 64Cu-labeled FHT-peptide is from a study in Lewis lung carcinoma tumor-bearing mice. All other values are presented as %ID/g (mean ± SD). Dashes indicate data not available.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biodistribution of 64Cu-PSMA-BCH in mice.
Synthesis and Quality Control of 64Cu-PSMA-BCH
The synthesis of 64Cu-PSMA-BCH is a critical first step to ensure the quality and reliability of the biodistribution studies.
Protocol:
-
Radiolabeling:
-
Prepare a solution of the PSMA-BCH precursor in a suitable buffer (e.g., sodium acetate buffer, pH 4.5).
-
Add 64CuCl2 to the precursor solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15 minutes).
-
-
Purification:
-
Purify the reaction mixture using a C18 Sep-Pak cartridge to remove unreacted 64Cu and other impurities.
-
Wash the cartridge with sterile water.
-
Elute the 64Cu-PSMA-BCH with ethanol.
-
Evaporate the ethanol and reconstitute the final product in sterile saline for injection.
-
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity using radio-high-performance liquid chromatography (radio-HPLC). The radiochemical purity should typically be >95%.
-
Stability: Assess the stability of the radiotracer in saline and serum at various time points to ensure it remains intact in vivo.
-
Animal Model and Tumor Xenograft Implantation
The choice of animal model is crucial for obtaining clinically relevant data. Nude mice are commonly used for xenograft studies.
Protocol:
-
Cell Culture:
-
Culture PSMA-positive (e.g., 22Rv1) and PSMA-negative (e.g., PC-3) human prostate cancer cells in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Tumor Implantation:
-
Harvest the cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of male nude mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Allow the tumors to grow to a suitable size (e.g., 0.5-1.0 cm in diameter) before initiating the biodistribution study.
-
Ex Vivo Biodistribution Study
This protocol details the steps for determining the organ distribution of 64Cu-PSMA-BCH at different time points after injection.
Protocol:
-
Radiotracer Administration:
-
Administer a known amount of 64Cu-PSMA-BCH (e.g., 3.7 MBq or 100 µCi) to each tumor-bearing mouse via tail vein injection.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 2, 4, 24, and 48 hours) post-injection, euthanize the mice.
-
Collect blood and dissect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
-
Measurement of Radioactivity:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the radioactivity of a standard sample of the injectate to calculate the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
The formula for calculation is: %ID/g = (counts per minute in tissue / weight of tissue in g) / (total injected counts per minute) x 100.
-
Small Animal PET/CT Imaging
In vivo imaging provides a non-invasive assessment of the biodistribution and tumor-targeting of the radiotracer over time.
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice (e.g., with isoflurane).
-
-
Radiotracer Administration:
-
Administer 64Cu-PSMA-BCH (e.g., 7.4-11.1 MBq or 200-300 µCi) via tail vein injection.
-
-
PET/CT Imaging:
-
Acquire static or dynamic PET scans at various time points post-injection (e.g., 1, 6, and 24 hours).
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to the tumor and major organs.
-
Quantify the tracer uptake in these ROIs and express the data as %ID/g or Standardized Uptake Value (SUV).
-
Visualizations
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging but also plays a role in prostate cancer cell signaling, influencing pathways such as the PI3K-AKT and MAPK pathways. Understanding these pathways provides a biological context for PSMA-targeted studies.
Caption: PSMA-mediated signaling pathway in prostate cancer.
Experimental Workflow for Biodistribution Studies
The following diagram illustrates the logical flow of a typical ex vivo biodistribution study of 64Cu-PSMA-BCH in a mouse model.
Caption: Workflow for an ex vivo biodistribution study.
References
- 1. Copper PET Imaging for Prostate Cancer · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. 64Cu-PSMA-BCH: a new radiotracer for delayed PET imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Preclinical Treatment Response Using PSMA-BCH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker for prostate cancer, with expression levels correlating with disease aggression and metastasis. Positron Emission Tomography (PET) imaging using radiolabeled ligands targeting PSMA has become a cornerstone in the clinical management of prostate cancer. In the preclinical setting, PSMA-targeted PET imaging serves as a powerful tool for in vivo, non-invasive monitoring of tumor progression and response to therapy. This document provides detailed application notes and protocols for utilizing PSMA-BCH (Beijing Cancer Hospital), a urea-based PSMA inhibitor, for monitoring treatment response in preclinical cancer models. This compound can be labeled with various radioisotopes, most commonly Aluminum-18F (Al¹⁸F) and Copper-64 (⁶⁴Cu), offering flexibility in imaging paradigms.[1][2]
These notes are intended to guide researchers in designing and executing longitudinal studies to assess the efficacy of novel therapeutics.
Application Notes
Principle of this compound PET Imaging
This compound is a small molecule that binds with high affinity and specificity to the extracellular domain of PSMA.[1][3] When labeled with a positron-emitting radionuclide such as ¹⁸F or ⁶⁴Cu, the resulting radiotracer allows for the visualization and quantification of PSMA expression in vivo using PET. The intensity of the PET signal is proportional to the level of PSMA expression and tumor perfusion. Changes in this compound uptake over the course of a therapeutic intervention can provide insights into treatment efficacy.
Considerations for Monitoring Treatment Response
When using this compound PET to monitor therapeutic response, it is crucial to consider the mechanism of action of the therapy being evaluated, as this can influence PSMA expression and, consequently, tracer uptake.
-
Androgen Deprivation Therapy (ADT): Preclinical and clinical studies have shown that ADT can lead to a flare in PSMA expression.[4] This is believed to be due to the lifting of androgen receptor-mediated repression of the FOLH1 gene, which encodes PSMA. Therefore, an initial increase in this compound uptake following ADT may not necessarily indicate treatment failure but rather a transient biological response. Longitudinal imaging is essential to differentiate this flare effect from true disease progression.
-
Radiotherapy: Ionizing radiation can induce a variety of cellular responses, including changes in protein expression. Following radiotherapy, a gradual decrease in this compound uptake is expected in responding tumors, reflecting cell death and reduced tumor volume. The kinetics of this response can vary depending on the radiation dose and fractionation schedule.
-
Chemotherapy and Targeted Therapies: The effect of chemotherapeutic agents and other targeted therapies on PSMA expression is less well-characterized and can be drug-specific. It is recommended to perform pilot studies to understand the impact of a novel therapy on PSMA expression in the tumor model of interest.
Choice of Radionuclide: ¹⁸F vs. ⁶⁴Cu
The selection of the radionuclide for labeling this compound depends on the specific requirements of the preclinical study.
-
¹⁸F-PSMA-BCH: With a half-life of approximately 110 minutes, ¹⁸F is suitable for imaging studies on the same day as the tracer injection. It provides high-quality images with excellent resolution.
-
⁶⁴Cu-PSMA-BCH: The longer half-life of ⁶⁴Cu (12.7 hours) allows for delayed imaging, which can be advantageous for assessing tracer biodistribution and for logistical flexibility, especially in longer-term studies. Delayed imaging with ⁶⁴Cu-PSMA-BCH may also improve tumor-to-background ratios.
Experimental Protocols
Protocol 1: General Workflow for Preclinical this compound PET/CT Imaging
This protocol outlines the standard procedure for a single imaging session. For treatment monitoring, this protocol would be repeated at baseline (before treatment) and at various time points during and after therapy.
1. Animal Models:
- Use immunocompromised mice (e.g., BALB/c nude or NSG) for xenograft studies.
- Implant PSMA-positive human prostate cancer cells (e.g., 22Rv1, LNCaP) subcutaneously or orthotopically.
- Monitor tumor growth and initiate imaging when tumors reach a palpable size (e.g., 100-500 mm³).
- For specificity controls, PSMA-negative cell lines (e.g., PC-3) can be used.
2. Radiotracer Preparation and Administration:
- Synthesize and perform quality control of Al¹⁸F-PSMA-BCH or ⁶⁴Cu-PSMA-BCH to ensure high radiochemical purity (>95%).
- Administer the radiotracer intravenously (IV) via the tail vein. The typical injected dose for mice is 3.7-7.4 MBq (100-200 µCi).
3. PET/CT Imaging Procedure:
- Anesthetize the animals throughout the imaging procedure (e.g., with 1-3% isoflurane in oxygen) to prevent movement artifacts.
- Acquire a low-dose CT scan prior to the PET scan for anatomical co-registration and attenuation correction.
- For ¹⁸F-PSMA-BCH, perform a static PET scan of 10-20 minutes at 60-90 minutes post-injection.
- For ⁶⁴Cu-PSMA-BCH, imaging can be performed at earlier time points (e.g., 1-4 hours) and delayed time points (e.g., 24 hours) post-injection.
4. Data Analysis:
- Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
- Co-register PET and CT images.
- Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle) using the CT images for anatomical guidance.
- Quantify tracer uptake within the ROIs and express it as the percentage of injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).
Protocol 2: Longitudinal Monitoring of Androgen Deprivation Therapy
This protocol is adapted from preclinical studies monitoring ADT with other PSMA-targeted tracers and can be applied to this compound.
1. Baseline Imaging:
- Perform a baseline this compound PET/CT scan on tumor-bearing mice before initiating treatment.
2. Treatment Initiation:
- Administer ADT (e.g., surgical castration or administration of an androgen receptor antagonist).
3. Longitudinal Imaging:
- Perform follow-up this compound PET/CT scans at multiple time points post-treatment initiation (e.g., 3, 7, 14, and 21 days).
- Consistent imaging parameters should be maintained across all scanning sessions for each animal.
4. Endpoint Analysis:
- Measure tumor volume with calipers throughout the study.
- At the end of the study, tumors can be excised for ex vivo analysis (e.g., biodistribution, autoradiography, immunohistochemistry for PSMA expression).
- Correlate changes in this compound uptake with changes in tumor volume and other relevant biomarkers.
Data Presentation
Quantitative data from preclinical this compound PET imaging studies should be summarized in clear and concise tables to facilitate comparison between different experimental groups and time points.
Table 1: In Vitro and In Vivo Characteristics of this compound Radiotracers
| Parameter | Al¹⁸F-PSMA-BCH | ⁶⁴Cu-PSMA-BCH | Reference |
| Dissociation Constant (Kd) | 2.90 ± 0.83 nM (in 22Rv1 cells) | Not Reported | |
| LogP / LogD | -2.76 ± 0.01 | Not Reported | |
| In Vitro Cell Uptake (%IA/10⁶ cells at 60 min) | 1.32 ± 0.10 (22Rv1) | 5.59 ± 0.36 (22Rv1) | |
| 0.61 ± 0.17 (PC-3) | 1.97 ± 0.22 (PC-3) | ||
| In Vivo Tumor Uptake (%ID/g at 1h) | 7.87 ± 2.37 (22Rv1) | Not Reported for 1h | |
| 0.54 ± 0.22 (PC-3) | Not Reported for 1h |
Table 2: Biodistribution of Al¹⁸F-PSMA-BCH in 22Rv1 Tumor-Bearing Mice (1 hour post-injection)
| Organ | %ID/g (Mean ± SD) |
| Blood | 2.05 ± 0.43 |
| Heart | 0.53 ± 0.08 |
| Lung | 1.18 ± 0.25 |
| Liver | 0.89 ± 0.11 |
| Spleen | 2.39 ± 0.87 |
| Kidney | 14.16 ± 2.01 |
| Stomach | 0.31 ± 0.05 |
| Intestine | 1.03 ± 0.24 |
| Muscle | 0.34 ± 0.05 |
| Bone | 1.59 ± 0.07 |
| Tumor (22Rv1) | 7.87 ± 2.37 |
| Tumor (PC-3) | 0.54 ± 0.22 |
| (Data extracted from Liu et al., J Nucl Med, 2019) |
Table 3: Template for Reporting Longitudinal Treatment Monitoring Data
| Treatment Group | Animal ID | Baseline Tumor SUVmax | Day 7 Tumor SUVmax | Day 14 Tumor SUVmax | % Change from Baseline (Day 14) |
| Vehicle Control | 1 | ||||
| 2 | |||||
| ... | |||||
| Therapy X | 1 | ||||
| 2 | |||||
| ... |
Signaling Pathways
While PSMA itself does not have a well-defined signaling pathway in the classical sense, its expression is regulated by pathways that are central to prostate cancer biology, most notably the androgen receptor (AR) signaling pathway.
Understanding these regulatory mechanisms is key to interpreting this compound PET imaging data in the context of treatment response. For instance, therapies that inhibit AR signaling would be expected to increase PSMA expression, leading to a higher PET signal, which should be accounted for in the analysis of therapeutic efficacy.
Conclusion
This compound is a valuable tool for non-invasive monitoring of treatment response in preclinical models of prostate cancer. By providing quantitative data on a clinically relevant biomarker, this compound PET imaging can accelerate the development of novel cancer therapeutics. Careful study design, including longitudinal imaging and consideration of the therapy's mechanism of action, is essential for the accurate interpretation of imaging results.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 64Cu-PSMA-BCH: a new radiotracer for delayed PET imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation and Pilot Clinical Study of Al18F-PSMA-BCH for Prostate Cancer PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring PSMA Responses to ADT in Prostate Cancer Patient-Derived Xenograft Mouse Models Using [18F]DCFPyL PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSMA-BCH in Non-Prostate Cancers Expressing PSMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), despite its name, is a well-validated target not only for prostate cancer but also for a variety of other solid tumors. In many non-prostate cancers, PSMA is predominantly expressed on the endothelial cells of the tumor neovasculature, making it an attractive target for anti-angiogenic therapies and tumor imaging. PSMA-BCH is a urea-based small molecule inhibitor of PSMA that can be labeled with various radionuclides for both diagnostic imaging (e.g., with Gallium-68 or Fluorine-18) and targeted radionuclide therapy (e.g., with Lutetium-177).
These application notes provide a comprehensive overview of the potential applications of this compound in PSMA-expressing non-prostate cancers and detailed protocols for preclinical evaluation. The protocols provided are based on established methodologies for PSMA-targeting agents and can be adapted for specific non-prostate cancer models.
Data Presentation: PSMA Expression in Non-Prostate Cancers
The following tables summarize the expression of PSMA in the neovasculature of various non-prostate cancers, providing quantitative data from immunohistochemistry (IHC) and Positron Emission Tomography (PET) imaging studies. This data is crucial for selecting appropriate cancer models and for the interpretation of preclinical and clinical results.
Table 1: PSMA Expression in Tumor Neovasculature of Various Non-Prostate Cancers (Immunohistochemistry)
| Cancer Type | Number of Cases/Total Cases | Percentage of PSMA-Positive Neovasculature | Reference |
| Sarcomas (high grade) | 151/779 | 19.38% | [1] |
| - Pleomorphic Rhabdomyosarcoma | 2/5 | 40% (strong expression) | [1] |
| - Synovial Sarcoma | 9/16 | 56.25% | [1] |
| - Malignant Peripheral Nerve Sheath Tumor | 7/21 | 33.34% | [1] |
| - Undifferentiated Pleomorphic Sarcoma | 15/33 | 45.45% | [1] |
| Breast Cancer | 189/315 | 60% | |
| - Triple-Negative Breast Cancer | (subset of 189) | Higher expression levels | |
| Lung Cancer (NSCLC) | - | 85.06% | |
| Renal Cell Carcinoma (Clear Cell) | 11/11 | 100% | |
| Transitional Cell Carcinoma (Bladder) | 6/6 | 100% | |
| Colorectal Adenocarcinoma | 5/5 | 100% | |
| Neuroendocrine Carcinoma | 5/5 | 100% | |
| Malignant Melanoma | 5/5 | 100% | |
| Pancreatic Duct Carcinoma | 4/4 | 100% |
Table 2: 68Ga-PSMA PET Imaging Data in Non-Prostate Cancers
| Cancer Type | Number of Patients | SUVmax Range | Key Findings | Reference |
| Salivary Gland Cancer (Adenoid Cystic Carcinoma) | 4 | 1.1 - 30.2 | Tumor/liver ratio >1 in 93% of patients. | |
| Salivary Gland Cancer (Salivary Duct Carcinoma) | - | 0.3 - 25.9 | Tumor/liver ratio >1 in 40% of patients. | |
| Glioblastoma Multiforme | 15 | - | 40% had a tumor/liver ratio > 1. | |
| Lung Adenocarcinoma | 1 | 5.06 | Lower than FDG uptake (SUVmax: 24.42). | |
| Colon Cancer | 1 | 13.64 | Moderate uptake in a colon mass. |
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of radiolabeled this compound. These protocols are adapted from studies on Al18F-PSMA-BCH in prostate cancer models and can be tailored for non-prostate cancer cell lines and animal models known to express PSMA in their neovasculature.
Protocol 1: Radiolabeling of this compound with 18F (Al18F Method)
Objective: To radiolabel this compound with Fluorine-18 for PET imaging studies.
Materials:
-
This compound precursor
-
18F-Fluoride
-
Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)
-
Sodium acetate buffer (0.1 M, pH 4.0)
-
Ethanol
-
Sterile water for injection
-
Sep-Pak C18 light cartridge
-
Heating block
-
Radio-HPLC system
Procedure:
-
Trap the aqueous 18F-fluoride on a QMA cartridge.
-
Elute the 18F-fluoride with 0.5 mL of saline.
-
To a reaction vial, add 0.1 mL of no-carrier-added 18F- in saline, 0.1 mL of sodium acetate buffer, and 24 µL of AlCl₃ solution. Let the mixture stand at room temperature for 5 minutes.
-
Add 20 µL of this compound solution (4 mM, 80 nmol) to the reaction mixture.
-
Heat the reaction mixture at 110°C for 15 minutes.
-
After cooling to room temperature, dilute the reaction mixture with 5 mL of water.
-
Pass the diluted solution through a pre-conditioned Sep-Pak C18 light cartridge (pre-conditioned with 10 mL of ethanol followed by 10 mL of water).
-
Wash the cartridge with 5 mL of water.
-
Elute the final product, Al18F-PSMA-BCH, with 0.6 mL of 80% ethanol.
-
Pass the final product through a sterile filter (0.22 µm) and dilute with saline for in vitro and in vivo studies.
-
Determine the radiochemical purity using a radio-HPLC system.
Protocol 2: In Vitro Cell Binding and Uptake Assay
Objective: To determine the binding affinity and internalization of radiolabeled this compound in PSMA-expressing non-prostate cancer cells or endothelial cells.
Materials:
-
PSMA-positive non-prostate cancer cell line (e.g., endothelial cells co-cultured with tumor cells)
-
PSMA-negative cell line (as a negative control)
-
Cell culture medium and supplements
-
Radiolabeled this compound
-
Unlabeled this compound (for competition assay)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Gamma counter
Procedure:
-
Cell Culture: Culture the selected PSMA-positive and PSMA-negative cell lines to near confluence in appropriate cell culture plates (e.g., 6-well or 24-well plates).
-
Binding Assay:
-
Wash the cells twice with ice-cold PBS.
-
Add a known concentration of radiolabeled this compound to each well.
-
For competition studies, add increasing concentrations of unlabeled this compound along with the radiolabeled ligand.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
-
Uptake/Internalization Assay:
-
Follow the binding assay procedure.
-
After incubation, add an acid wash buffer (e.g., glycine buffer, pH 2.5) to the cells for a short period to strip the surface-bound radioligand.
-
Collect the supernatant (surface-bound fraction).
-
Lyse the cells and collect the lysate (internalized fraction).
-
Measure the radioactivity in both fractions using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the added dose per million cells. For binding assays, determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) from saturation or competition curves, respectively.
Protocol 3: In Vivo Biodistribution Study in a Xenograft Mouse Model
Objective: To evaluate the tumor-targeting efficacy and in vivo distribution of radiolabeled this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
PSMA-expressing non-prostate cancer cell line (e.g., a cell line known to induce tumors with high neovascularization)
-
Radiolabeled this compound
-
Anesthesia
-
Gamma counter
Procedure:
-
Tumor Model Establishment: Subcutaneously inject a suspension of the chosen cancer cell line into the flank of the immunodeficient mice. Allow the tumors to grow to a suitable size (e.g., 5-10 mm in diameter).
-
Radiotracer Injection: Intravenously inject a known amount of radiolabeled this compound into the tail vein of the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), humanely euthanize the mice.
-
Biodistribution Analysis:
-
Collect blood and dissect major organs (heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
Visualizations
PSMA Signaling in Tumor Neovasculature
Caption: PSMA signaling pathway in endothelial cells promoting angiogenesis.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for the preclinical evaluation of radiolabeled this compound.
Conclusion
The expression of PSMA on the neovasculature of a wide range of non-prostate solid tumors presents a significant opportunity for the development of novel diagnostic and therapeutic strategies. This compound, as a versatile small molecule inhibitor, holds promise for these applications. The provided data and protocols offer a framework for researchers and drug developers to explore the potential of this compound in this exciting and expanding field of oncology. Further research is warranted to validate these applications in specific non-prostate cancer types and to translate these preclinical findings into clinical practice.
References
Protocol for PSMA Competition Assays Using Unlabeled PSMA-BCH
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed in prostate cancer cells, making it a critical target for diagnostics and therapeutics.[1] Competition binding assays are a fundamental method in drug discovery to determine the binding affinity of a test compound by measuring its ability to displace a labeled ligand from its receptor.[1] This document provides a detailed protocol for a competitive binding assay to characterize the affinity of novel ligands for PSMA, using unlabeled PSMA-BCH as the competing agent.
The principle of this assay is based on the competition between a labeled ligand (e.g., a radiolabeled or fluorescently labeled PSMA ligand) and the unlabeled test compound (this compound) for binding to PSMA expressed on the surface of cancer cells.[1][2] By varying the concentration of the unlabeled competitor, the concentration at which it inhibits 50% of the specific binding of the labeled ligand (IC50) can be determined. This IC50 value is a measure of the binding affinity of the test compound.[1]
PSMA expression influences key cell survival pathways. In cells with low PSMA expression, the MAPK/ERK pathway is typically active, promoting cell proliferation. However, in cells with high PSMA expression, PSMA interacts with RACK1, disrupting the complex that activates the MAPK pathway and redirecting signaling to the PI3K-AKT pathway, which promotes tumor survival and growth. Understanding this "pathway switch" is crucial for comprehending the functional consequences of PSMA-ligand binding.
Quantitative Data Summary
The following table summarizes representative binding affinity data for PSMA ligands from competition assays. The IC50 values represent the concentration of the unlabeled ligand required to displace 50% of the specific binding of a radiolabeled ligand.
| Unlabeled Ligand | Labeled Ligand | Cell Line | IC50 (nM) | Reference |
| PSMA-617 | Not Specified | LNCaP | 2.3 ± 0.9 | |
| This compound (Al¹⁸F-PSMA-BCH) | Not Specified | 22Rv1 | 2.90 ± 0.83 | |
| PSMA-I&F | Not Specified | LNCaP | 7.9 - 10.5 | |
| EuKfSA | ¹²⁵I-MIP-1095 | LNCaP | 2.3 | |
| Re-IDA-EuKfG | ¹²⁵I-MIP-1095 | LNCaP | 3.0 | |
| Ga-PSMA-11 | ¹²⁵I-MIP-1095 | LNCaP | 10.6 |
Experimental Protocols
This protocol describes a competitive binding assay using a radiolabeled PSMA ligand and unlabeled this compound as the competitor. A similar protocol can be adapted for a fluorescently labeled ligand, with the final detection step being fluorescence measurement instead of radioactivity counting.
Materials
-
Cell Line: PSMA-positive human prostate cancer cell line (e.g., LNCaP or 22Rv1).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Labeled Ligand: A radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹²⁵I]I-MIP-1095, or [⁶⁸Ga]Ga-PSMA-11) at a fixed concentration, typically at its Kd value.
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: A known PSMA inhibitor at a saturating concentration (e.g., 1-10 µM 2-PMPA).
-
Assay Buffer: Binding buffer (e.g., RPMI-1640 with 5% bovine serum albumin).
-
Wash Buffer: Ice-cold PBS.
-
Lysis Buffer: 1 M NaOH or other suitable lysis buffer.
-
Equipment: 96-well cell culture plates, incubator, gamma or beta counter, multichannel pipette.
Methods
-
Cell Seeding:
-
Culture PSMA-positive cells to near confluence.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Ligand Preparation:
-
Prepare a stock solution of unlabeled this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M).
-
Prepare the labeled ligand at a fixed concentration (typically at its Kd) in assay buffer.
-
-
Assay Setup (in triplicate):
-
Wash the cells twice with ice-cold PBS.
-
Total Binding: Add 50 µL of assay buffer and 50 µL of the labeled ligand solution.
-
Non-specific Binding (NSB): Add 25 µL of the high-concentration PSMA inhibitor (e.g., 2-PMPA), 25 µL of assay buffer, and 50 µL of the labeled ligand solution.
-
Competition: Add 25 µL of each serial dilution of unlabeled this compound and 25 µL of assay buffer, followed by 50 µL of the labeled ligand solution.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Termination and Washing:
-
Terminate the binding reaction by aspirating the medium.
-
Wash the cells three times with ice-cold PBS to remove unbound ligand.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1 M NaOH) to each well and incubating for a few minutes.
-
Transfer the cell lysates to counting tubes.
-
Measure the radioactivity in each tube using a gamma or beta counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: PSMA-mediated signaling pathway switch from MAPK/ERK to PI3K-AKT.
Caption: Experimental workflow for a PSMA competition assay.
References
Troubleshooting & Optimization
Technical Support Center: 68Ga-PSMA-BCH Radiosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical yield of 68Ga-PSMA-BCH.
Troubleshooting Guide
Low radiochemical yield is a common issue in the synthesis of 68Ga-labeled radiopharmaceuticals. This guide provides a systematic approach to identify and resolve potential problems during the radiolabeling of 68Ga-PSMA-BCH.
Diagram: Troubleshooting Workflow for Low Radiochemical Yield
Caption: Troubleshooting workflow for low radiochemical yield of 68Ga-PSMA-BCH.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the expected radiochemical yield for 68Ga-PSMA-BCH?
A1: Under optimized conditions, the radiochemical yield of 68Ga-PSMA-BCH is expected to be greater than 95%, with a radiochemical purity exceeding 99%.[1]
Questions on Reagents and Precursors
Q2: How critical is the pH of the reaction mixture?
A2: The pH of the reaction mixture is a critical parameter for efficient 68Ga-labeling. The optimal pH for the complexation of 68Ga with the NOTA chelator in PSMA-BCH is typically between 4.0 and 4.5.[2] Deviations from this range can significantly decrease the radiochemical yield due to the formation of colloidal 68Ga-gallium hydroxide.
Q3: Can metal ion impurities in the 68Ga eluate affect the labeling?
A3: Yes, metal ion contaminants, particularly Fe(III), can compete with 68Ga for the chelator, leading to a reduction in radiochemical yield. It is crucial to use a high-purity 68Ge/68Ga generator and consider post-elution purification of the 68GaCl3 eluate if metal contamination is suspected.[3]
Q4: How should the this compound precursor be stored?
A4: The precursor should be stored under conditions that prevent degradation. Reconstituting the precursor and storing it in frozen aliquots can help maintain its stability and ensure reproducible radiochemical yields.
Questions on Reaction Parameters
Q5: What is the optimal temperature and reaction time for the labeling reaction?
A5: The labeling reaction is typically performed at an elevated temperature to ensure efficient complexation. A common protocol involves heating the reaction mixture at 95-105°C for 5 to 10 minutes. However, optimization may be required depending on the specific synthesis module and other reaction conditions. Some studies suggest that for certain PSMA ligands, the reaction can be completed at room temperature, which can limit operator radiation exposure.
Q6: How does the amount of precursor affect the radiochemical yield?
A6: The amount of precursor is a key factor. While a sufficient amount is necessary to achieve a high radiochemical yield, using an excessive amount can lead to the presence of unlabeled precursor in the final product, which may compete with the radiolabeled compound for target binding in vivo. Typical amounts for PSMA ligands range from 10 to 40 µg depending on the specific ligand and synthesis method.
Questions on Equipment and Automation
Q7: Can the type of needles used in the synthesis process impact the yield?
A7: Yes, the material of the needles can be a source of metal contamination. Using certain types of needles has been shown to negatively impact the radiochemical purity. It is recommended to use needles that do not leach metal ions into the reaction mixture.
Q8: What are the advantages of using an automated synthesis module?
A8: Automated synthesis modules offer several advantages, including improved robustness of the labeling process, reduced radiation exposure to the operator, and better compliance with Good Manufacturing Practices (GMP).
Quantitative Data Summary
The following tables summarize the impact of various parameters on the radiochemical purity (RCP) and radiochemical yield (RCY) of 68Ga-labeled PSMA compounds.
Table 1: Effect of Reaction Temperature and Purification on Radiochemical Purity of [68Ga]Ga-PSMA-11
| Condition | Radiochemical Purity (%) | Reference |
| With purification, at room temperature | > 99% | |
| Without purification, at room temperature | > 99% |
Table 2: Influence of Buffer on Radiochemical Yield of different 68Ga-PSMA ligands
| PSMA Ligand | Buffer | Radiochemical Yield | Reference |
| [68Ga]Ga-PSMA-I&T | Ammonium Acetate 0.08 M | Lower Yield | |
| [68Ga]Ga-PSMA-I&T | HEPES 2.7 M | Good Yield |
Experimental Protocols
Manual Radiolabeling Protocol for 68Ga-PSMA-BCH (General Steps)
This protocol provides a general framework. Specific parameters may need optimization.
-
Preparation:
-
Elute the 68Ge/68Ga generator with 5 mL of 0.1 M HCl.
-
Prepare a reaction vial containing the this compound precursor (e.g., 20 µg) dissolved in a suitable buffer (e.g., 1 M sodium acetate, pH 4.5).
-
-
Reaction:
-
Add the 68GaCl3 eluate to the reaction vial.
-
Adjust the pH of the mixture to 4.0-4.5 if necessary.
-
Heat the reaction vial in a dry bath at 95°C for 10 minutes.
-
-
Purification:
-
After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with water to remove unreacted 68Ga.
-
Elute the 68Ga-PSMA-BCH from the cartridge with a small volume of 50% ethanol.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Automated Synthesis Protocol using a Synthesis Module (Example)
Automated synthesis protocols are specific to the make and model of the synthesizer. The following is a generalized workflow.
-
Module Preparation:
-
Load the necessary reagents, including the this compound precursor, buffer solution, purification cartridges (e.g., C18), and sterile solutions for final formulation, into the designated positions on the synthesis module.
-
-
Synthesis Sequence:
-
The automated sequence typically involves the following steps:
-
Elution of the 68Ge/68Ga generator and transfer of the 68GaCl3 to the reaction vessel.
-
Addition of the buffer and precursor to the reaction vessel.
-
Heating of the reaction mixture for a predefined time and temperature.
-
Purification of the crude product using solid-phase extraction (SPE) cartridges.
-
Elution of the final product and formulation in a sterile solution.
-
-
-
Final Product:
-
The final 68Ga-PSMA-BCH product is collected in a sterile vial, ready for quality control testing.
-
Signaling Pathways and Logical Relationships
Diagram: Factors Influencing 68Ga-PSMA-BCH Radiochemical Yield
Caption: Key factors influencing the radiochemical yield of 68Ga-PSMA-BCH.
References
Troubleshooting low purity in Al18F-PSMA-BCH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Al¹⁸F-PSMA-BCH, particularly concerning issues of low radiochemical purity.
Frequently Asked Questions (FAQs)
Q1: What is Al¹⁸F-PSMA-BCH and what is its application?
A1: Al¹⁸F-PSMA-BCH is a radiolabeled molecule used for medical imaging, specifically Positron Emission Tomography (PET). It targets the Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the surface of prostate cancer cells. This allows for the visualization of primary and metastatic prostate cancer.
Q2: What is the general principle behind the synthesis of Al¹⁸F-PSMA-BCH?
A2: The synthesis is based on the chelation of Aluminum-18F ([¹⁸F]AlF²⁺) by a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivative conjugated to a PSMA-targeting ligand, in this case, PSMA-BCH. The process involves the reaction of the this compound precursor with an aqueous solution of [¹⁸F]fluoride and aluminum chloride at an elevated temperature and controlled pH.
Q3: What is a typical radiochemical yield and purity for Al¹⁸F-PSMA-BCH synthesis?
A3: Under optimized conditions, the non-decay-corrected radiochemical yield for Al¹⁸F-PSMA-BCH is typically in the range of 30-50%.[1][2] The radiochemical purity should be greater than 99% after purification.[1][3]
Q4: What are the critical quality control parameters for Al¹⁸F-PSMA-BCH?
A4: Key quality control parameters include radiochemical purity, specific activity, pH, and sterility. The final product should be a colorless, transparent solution.[1]
Troubleshooting Guide: Low Radiochemical Purity
Low radiochemical purity is a common issue in the synthesis of Al¹⁸F-PSMA-BCH. This guide provides a systematic approach to identifying and resolving potential causes.
Problem: The radiochemical purity of the final Al¹⁸F-PSMA-BCH product is below the acceptable limit (>95%).
Below is a troubleshooting workflow to diagnose and address the issue:
Detailed Troubleshooting Steps in Q&A Format:
Q: My radiochemical purity is low. Could the this compound precursor be the problem?
A: Yes, the quality of the precursor is critical.
-
Possible Cause: Degradation or impurity of the this compound precursor.
-
Troubleshooting Steps:
-
Analyze Precursor Purity: Use High-Performance Liquid Chromatography (HPLC) to check the chemical purity of the this compound precursor.
-
Proper Storage: Ensure the precursor is stored under the recommended conditions (typically -20°C) to prevent degradation.
-
Source a New Batch: If the purity is compromised, use a fresh, quality-controlled batch of the precursor.
-
Q: Could the quality of my reagents be affecting the purity?
A: Absolutely. The quality of all reagents can impact the radiolabeling efficiency and purity.
-
Possible Causes:
-
Contamination in the [¹⁸F]fluoride stock.
-
Incorrect concentration or degradation of the aluminum chloride (AlCl₃) solution.
-
Impurities in the solvents or buffer solutions.
-
-
Troubleshooting Steps:
-
Use Fresh Reagents: Prepare fresh solutions of AlCl₃ and buffers.
-
Quality of Water and Solvents: Use high-purity, metal-free water and solvents.
-
[¹⁸F]Fluoride Quality: Ensure the [¹⁸F]fluoride from the cyclotron is of high quality with minimal metallic impurities.
-
Q: I've checked my precursor and reagents. What about the reaction conditions?
A: Reaction conditions are paramount for successful Al¹⁸F labeling.
-
Possible Causes:
-
Incorrect pH: The optimal pH for Al¹⁸F labeling is crucial, typically around 4.0-5.0. Deviations can lead to the formation of undesired side products.
-
Suboptimal Temperature: The reaction is temperature-sensitive. Temperatures that are too low may result in incomplete reaction, while temperatures that are too high can cause degradation of the precursor or product. The optimal temperature is generally between 100°C and 110°C.
-
Incorrect Reaction Time: The reaction time needs to be optimized. A time that is too short can lead to incomplete labeling, while a time that is too long might promote degradation. A typical reaction time is 10-15 minutes.
-
-
Troubleshooting Steps:
-
Verify pH: Accurately measure and adjust the pH of the reaction mixture before heating.
-
Calibrate Heating System: Ensure the heating block or automated synthesizer is accurately calibrated to the target temperature.
-
Optimize Reaction Time: Perform a time-course experiment to determine the optimal reaction duration for your specific setup.
-
Q: My reaction seems to be working, but the final product purity is still low. Could it be the purification step?
A: Yes, inefficient purification is a common source of low radiochemical purity.
-
Possible Causes:
-
Improper Cartridge Conditioning: The Solid-Phase Extraction (SPE) cartridge (e.g., C18) may not be properly conditioned, leading to poor retention of the product or breakthrough of impurities.
-
Expired or Faulty Cartridge: The SPE cartridge may be expired or have manufacturing defects.
-
Incorrect Elution Solvents: Using the wrong solvent or an incorrect concentration for washing and elution can lead to co-elution of impurities with the final product.
-
-
Troubleshooting Steps:
-
Follow Conditioning Protocol: Strictly adhere to the recommended pre-conditioning steps for the SPE cartridge.
-
Check Cartridge: Use a new, unexpired cartridge from a reputable supplier.
-
Optimize Purification Method: Ensure the correct solvents and volumes are used for trapping, washing (to remove unreacted [¹⁸F]fluoride), and eluting the final product.
-
Quantitative Data Summary
The following tables summarize key quantitative data from published literature on Al¹⁸F-PSMA synthesis.
Table 1: Synthesis Parameters for Al¹⁸F-labeled PSMA Tracers
| Parameter | Al¹⁸F-PSMA-BCH | Al¹⁸F-IMP485 | Al¹⁸F-PSMA-11 |
| Precursor Amount | - | 20 nmol | 20-90 µg |
| Reaction Temperature | - | 100-110°C | 50°C |
| Reaction Time | < 30 min | 15 min | 10 min |
| pH | 6.9-7.2 (final product) | 4.0 ± 0.2 | 4.5 |
Table 2: Quality Control Results for Al¹⁸F-PSMA-BCH
| Parameter | Reported Value | Reference |
| Radiochemical Yield (non-decay corrected) | 32.2 ± 4.5% | |
| Radiochemical Purity (radio-HPLC) | > 99% | |
| Specific Activity | 13.2-18.9 GBq/µmol | |
| pH of Final Product | 6.9 - 7.2 | |
| Appearance | Colorless and transparent |
Experimental Protocols
Manual Synthesis of Al¹⁸F-PSMA-BCH
This protocol is a generalized procedure based on published methods.
-
Preparation of Reagents:
-
Dissolve the this compound precursor in high-purity water.
-
Prepare a solution of aluminum chloride (AlCl₃) in an appropriate buffer (e.g., acetate buffer, pH 4).
-
-
Radiolabeling Reaction:
-
In a reaction vial, add the this compound precursor solution.
-
Add the AlCl₃ solution.
-
Add the aqueous [¹⁸F]fluoride.
-
Adjust the pH of the mixture to the optimal range (e.g., pH 4.0-4.5) using a suitable buffer.
-
Seal the vial and heat the reaction mixture at 100-110°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
-
Purification:
-
Condition a C18 SPE cartridge by washing with ethanol followed by water.
-
Load the crude reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the Al¹⁸F-PSMA-BCH from the cartridge using an appropriate ethanol/water mixture.
-
Pass the eluate through a sterile filter into a sterile collection vial.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-HPLC and/or radio-TLC.
-
Measure the pH of the final product.
-
Calculate the specific activity.
-
Quality Control by Radio-HPLC
This is a representative HPLC method for analyzing the radiochemical purity of Al¹⁸F-PSMA-BCH.
-
HPLC System: Agilent 1200 series or equivalent with a γ-detector.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 15% to 60% Mobile Phase B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and a radioactivity detector.
-
Expected Retention Time: The retention time for Al¹⁸F-PSMA-BCH is approximately 9.88 minutes under these conditions.
Visualization of Key Processes
Experimental Workflow for Al¹⁸F-PSMA-BCH Synthesis
PSMA Signaling Pathway in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is not just a passive target for imaging; it plays an active role in prostate cancer progression by influencing key signaling pathways.
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Perspective on the Evolving Story of PSMA Biology, PSMA-Based Imaging, and Endoradiotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PSMA Radioligand Biodistribution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the renal (kidney) uptake of Prostate-Specific Membrane Antigen (PSMA) targeted radioligands in vivo.
Frequently Asked Questions (FAQs)
Q1: Why is high kidney uptake of PSMA-targeted radioligands a significant concern in preclinical and clinical research?
A: High kidney uptake is a primary concern because PSMA is physiologically expressed on the apical epithelium of the proximal tubules in the kidneys.[1][2] This leads to the accumulation of PSMA-targeted radiopharmaceuticals in these organs. In the context of radioligand therapy (e.g., with Lutetium-177), this accumulation can deliver a high radiation dose to the kidneys, leading to potential nephrotoxicity.[3][4] This toxicity is often a dose-limiting factor, which can prevent the administration of a maximally effective therapeutic dose to tumor tissues.[5]
Q2: What is the primary biological mechanism causing the accumulation of PSMA radioligands in the kidneys?
A: Small-molecule PSMA radioligands, which are below the glomerular filtration barrier (approx. 60 kDa), are filtered from the blood by the glomerulus and enter the tubular system of the nephron. The high expression of PSMA on the brush border of proximal tubule cells leads to specific binding and reabsorption of these radioligands from the filtrate, causing them to be retained in the kidney tissue rather than being excreted in the urine.
Q3: What are the main categories of strategies being investigated to reduce kidney uptake?
A: Research into reducing renal accumulation of PSMA radioligands generally falls into three main categories:
-
Competitive Inhibition: This involves the co-administration of a non-radiolabeled compound that competes with the radioligand for PSMA binding sites in the kidneys.
-
Pharmacokinetic Modification: This strategy involves chemically altering the structure of the PSMA ligand to change its biodistribution and clearance profile. A common approach is the addition of an albumin-binding moiety to prolong circulation time and alter the excretion pathway.
-
Dosage and Molar Activity Adjustment: This involves modifying the effective molar activity (also known as specific activity) of the injected radiopharmaceutical by adding a controlled amount of the non-radiolabeled ("cold") ligand to the formulation.
Troubleshooting Guide
Issue: My PSMA-targeted radiopharmaceutical shows higher-than-expected kidney uptake in my animal model.
High renal accumulation can complicate the interpretation of therapeutic efficacy and toxicity studies. Here are potential causes and solutions to troubleshoot this issue in your experiments.
| Potential Cause | Explanation | Suggested Solution / Next Step |
| High Molar Activity | Formulations with very high molar activity (a high ratio of radioactivity to the total mass of the ligand) can lead to high uptake in PSMA-expressing normal tissues like the kidneys and salivary glands. | Reduce Effective Molar Activity: Co-administer a specific, calculated amount of the corresponding non-radiolabeled ("cold") ligand (e.g., PSMA-11, PSMA-617) with your radiopharmaceutical. This can saturate a portion of the renal PSMA sites, significantly lowering kidney uptake with only a marginal reduction in tumor uptake. |
| Ineffective Blocking Agent | The chosen competitive inhibitor may have suboptimal binding affinity or pharmacokinetics relative to the radioligand. | Select a High-Affinity Inhibitor: Use a potent PSMA inhibitor like 2-(phosphonomethyl)pentanedioic acid (2-PMPA), which has been shown to effectively block renal uptake. Ensure the timing of the co-injection is simultaneous or near-simultaneous to ensure both agents are present to compete for binding. |
| Suboptimal Ligand Design | The intrinsic chemical properties of your specific PSMA ligand (e.g., charge, lipophilicity) may favor renal clearance and reabsorption. | Modify Ligand Structure: Consider incorporating an albumin-binding entity (e.g., p-iodophenyl group, Evans Blue derivative) into your ligand design. This can increase the agent's hydrodynamic radius and prolong its circulation in the blood, which has been shown to reduce relative kidney uptake and increase tumor accumulation over time. |
| Experimental Variability | Factors such as animal strain, age, hydration status, and injection quality can influence biodistribution results. | Standardize Experimental Protocol: Ensure consistent experimental conditions. Use a standardized protocol for animal handling, hydration, and intravenous administration. Include control groups and sufficient replicates (n=4 or more) to ensure statistical validity. |
Strategies & Protocols
Strategy 1: Competitive Inhibition with a "Cold" Ligand
This approach involves saturating PSMA binding sites in the kidneys with a non-radioactive PSMA ligand, thereby reducing the binding sites available for the radiolabeled version.
Quantitative Data Summary: Effect of Co-injecting Cold PSMA-11
The following table summarizes data from a study where increasing amounts of non-radiolabeled PSMA-11 were co-injected with [¹⁷⁷Lu]Lu-PSMA-617 in mice bearing PSMA-positive PC3-PIP tumor xenografts. Tissues were harvested 1 hour post-injection.
| Amount of Cold PSMA-11 Added (pmol) | Mean Kidney Uptake (%ID/g ± SD) | Mean Tumor Uptake (%ID/g ± SD) | Tumor-to-Kidney Ratio |
| 0 | 123.14 ± 52.52 | 21.71 ± 6.13 | 0.18 |
| 100 | 84.29 ± 78.25 | 26.44 ± 2.94 | 0.31 |
| 500 | 2.12 ± 1.88 | 16.21 ± 3.50 | 7.65 |
| 1000 | 1.16 ± 0.36 | 13.52 ± 3.68 | 11.66 |
| 2000 | 0.64 ± 0.23 | 12.03 ± 1.96 | 18.80 |
| Data sourced from Kalidindi et al., Eur J Nucl Med Mol Imaging, 2021. |
As shown, co-injecting 500 pmoles or more of cold PSMA-11 dramatically reduced kidney uptake (%ID/g) by over 98%, while tumor uptake was only moderately affected, leading to a significant improvement in the tumor-to-kidney ratio.
Experimental Protocol: Preclinical Biodistribution Study
This protocol outlines a typical experiment to evaluate the effect of a blocking agent on the biodistribution of a PSMA radioligand.
-
Animal Model:
-
Use male athymic nude mice, 6-8 weeks old.
-
Subcutaneously implant PSMA-positive tumor cells (e.g., PC3-PIP, LNCaP) into the right flank.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into control and experimental groups (n ≥ 4 per group).
-
-
Preparation of Injectate:
-
Control Group: Prepare the PSMA radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) in a sterile saline or PBS solution for injection.
-
Experimental Group(s): Prepare a co-injection solution containing the same amount of radioligand mixed with the desired concentration of the blocking agent (e.g., 500 pmol of cold PSMA-11 or a dose of 2-PMPA).
-
-
Administration:
-
Administer a precise volume (typically 100-150 µL) of the prepared solution via tail vein injection.
-
Record the exact injected dose for each animal by measuring the syringe before and after injection in a dose calibrator.
-
-
Tissue Harvesting:
-
At a predetermined time point (e.g., 1, 4, 24 hours) post-injection, euthanize the mice using an approved method.
-
Perform a full dissection, collecting key organs and tissues (tumor, kidneys, blood, liver, spleen, muscle, etc.).
-
Wash tissues to remove excess blood, blot dry, and place them in pre-weighed tubes.
-
-
Data Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and the injection standards using a gamma counter.
-
Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare uptake between control and experimental groups.
-
Strategy 2: Pharmacokinetic Modification with Albumin Binders
This strategy aims to improve the therapeutic index by modifying the PSMA ligand with an albumin-binding moiety. This increases the radioligand's circulation time, leading to higher tumor accumulation, while often resulting in more favorable tumor-to-kidney ratios at later time points.
Quantitative Data Summary: Comparison of Albumin-Binding PSMA Ligands
The table below compares the kidney and tumor uptake of standard [¹⁷⁷Lu]Lu-PSMA-617 with novel albumin-binding ligands in tumor-bearing mice at 24 hours post-injection.
| Radioligand | Mean Kidney Uptake (%IA/g ± SD) | Mean Tumor Uptake (%IA/g ± SD) | Tumor-to-Kidney Ratio |
| [¹⁷⁷Lu]Lu-PSMA-617 | ~2.0 | ~15.0 | ~7.5 |
| [¹⁷⁷Lu]Lu-PSMA-ALB-02 | 10.7 ± 0.92 | 76.4 ± 2.5 | 7.1 |
| [¹⁷⁷Lu]Lu-PSMA-ALB-05 | 23.9 ± 4.02 | 79.4 ± 11.1 | 3.3 |
| Data is compiled from multiple preclinical studies for illustrative comparison. |
While albumin-binding ligands can lead to higher absolute kidney uptake at certain time points due to prolonged blood pool activity, their vastly increased tumor uptake can result in an improved therapeutic window, especially when dosimetry is calculated over time. The design of the linker connecting the albumin binder is critical to optimizing the final biodistribution profile.
Visualizations
Mechanism of Renal Uptake
Caption: Mechanism of PSMA radioligand accumulation in the kidney proximal tubules.
Experimental Workflow for a Blocking Study
Caption: Workflow for a preclinical biodistribution study to test a blocking agent.
Logical Relationship of Reduction Strategies
Caption: Overview of key strategies to mitigate high renal uptake of PSMA radioligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Renal Safety of [177Lu]Lu-PSMA-617 Radioligand Therapy in Patients with Compromised Baseline Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Renal outcomes of radioligand therapy: experience of 177lutetium—prostate-specific membrane antigen ligand therapy in metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection volume and concentration for in vivo PSMA-BCH imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize injection volume and concentration for in vivo Prostate-Specific Membrane Antigen (PSMA)-BCH imaging.
Frequently Asked Questions (FAQs)
Q1: What is the recommended intravenous injection volume for a mouse in PSMA-BCH PET imaging?
A1: The recommended intravenous injection volume for a mouse is dependent on the rate of injection. For a rapid bolus injection, a volume of up to 5 mL/kg is generally advised.[1] If a slower injection is performed, a maximum volume of 10 mL/kg can be used.[1] It is critical that the total injection volume does not exceed 10% of the animal's total blood volume.[1] For most preclinical studies with PSMA tracers, keeping the injection volume low, in the range of 100-200 µL, is common practice to avoid significant physiological disturbances.[2]
Q2: How does the injection volume directly impact the quality of my this compound PET images?
A2: Injection volume is indirectly related to image quality. The most critical factor for a strong signal is the total injected radioactivity.[1] However, this radioactivity must be delivered in a physiologically safe volume. If your this compound tracer concentration is low, a larger volume might be necessary to administer the required activity, which increases the difficulty of the injection and the risk of infiltration (extravasation). Ideally, a higher concentration of the tracer in a smaller, manageable volume is preferable for a clean and successful intravenous injection.
Q3: What is the typical range of injected activity for preclinical this compound PET imaging in mice?
A3: The injected activity, or dose, can vary depending on the specific this compound radiotracer and the sensitivity of the PET scanner. For Al18F-PSMA-BCH, preclinical studies in mice have involved injecting approximately 1.48 GBq/kg. For 64Cu-labeled PSMA tracers, injected doses for preclinical imaging are also in a similar range to ensure sufficient signal for detection. It is essential to ensure the activity is concentrated enough within an acceptable injection volume to produce a strong signal.
Q4: Can I use injection routes other than intravenous for this compound imaging?
A4: While intravenous (IV) injection via the tail vein is the most common and highly preferred route for ensuring rapid and complete bioavailability of the tracer, other routes like intraperitoneal (IP) injections are possible. However, it is important to note that IP injections lead to slower absorption of the tracer. This can be unsuitable for dynamic imaging or any study that requires precise timing of the tracer's delivery and biodistribution. The resulting pharmacokinetics will be significantly different from an IV injection.
Q5: How can I confirm that my intravenous tail vein injection was successful?
A5: A successful injection can be confirmed both during the procedure and after imaging. During the injection, there should be no resistance when pressing the plunger. If you observe swelling, a subcutaneous 'bleb', or a whitened area around the injection site, the injection has likely infiltrated the surrounding tissue. After the imaging is complete, you can quantitatively assess the injection success by observing the biodistribution. A high signal in the lungs shortly after injection, followed by clearance and accumulation in expected organs like the kidneys and tumor, indicates a successful IV injection. A high residual signal at the injection site (tail) suggests an unsuccessful injection.
Troubleshooting Guide
| Issue | Potential Cause(s) Related to Injection | Recommended Solution(s) |
| Low Signal-to-Noise Ratio / Low Tumor Uptake | 1. Insufficient Injected Activity: The total amount of radioactivity was too low for the scanner's sensitivity.2. Inaccurate Dose Measurement: The actual injected dose was less than calculated due to residual volume in the syringe.3. Failed IV Injection (Infiltration): The tracer was injected subcutaneously instead of into the tail vein, leading to slow and incomplete absorption. | 1. Optimize Tracer Activity: Ensure the injected activity is within the recommended range for your scanner and tracer (e.g., 1.5 to 14 MBq for many 18F tracers in mice). If the tracer concentration is low, you may need to concentrate the formulation.2. Accurate Dose Measurement: Measure the radioactivity in the syringe before and after injection to calculate the true injected dose accurately. This is crucial for precise Standardized Uptake Value (SUV) calculations.3. Refine Injection Technique: Ensure proper tail vein injection technique. Warming the tail can help with vasodilation. Observe for any resistance or swelling during injection. |
| High Variability in Quantitative Data (e.g., SUV) Across a Study Group | 1. Inconsistent Injection Volume/Rate: Administering different volumes or injecting at different speeds (bolus vs. slow infusion) between animals.2. Variable Injected Dose: Inconsistent measurement of the injected radioactivity for each animal.3. Stress-Induced Physiological Changes: Animal stress during injection can alter tracer biodistribution. | 1. Standardize Injection Procedure: Use a consistent injection volume (e.g., normalized to body weight in mL/kg) and a consistent injection rate for all animals in the study.2. Precise Dosimetry: Carefully measure the pre- and post-injection radioactivity for each animal to ensure accurate and consistent dosing.3. Proper Animal Handling: Ensure all personnel are well-trained in animal handling to minimize stress. Use appropriate restraint devices and maintain a calm environment. |
| High Background Signal in Non-Target Tissues | 1. Mass Effect: Injecting too high a chemical amount (mass) of the this compound compound, which can lead to saturation of target receptors and increased non-specific binding.2. Impurities in Radiotracer: The presence of unbound radionuclide (e.g., free 64Cu or 18F) can lead to altered biodistribution and high background. | 1. Check Specific Activity: Ensure the radiotracer has a high specific activity to minimize the injected chemical mass while maintaining the required radioactivity.2. Quality Control of Radiotracer: Always perform quality control to ensure high radiochemical purity (>95%) before injection. |
Quantitative Data Summary
Table 1: Preclinical Biodistribution of Al¹⁸F-PSMA-BCH in Mice Bearing 22Rv1 (PSMA+) and PC-3 (PSMA-) Tumors
| Organ | % Injected Dose per Gram (%ID/g) at 1 hour post-injection |
| 22Rv1 Tumor (PSMA+) | 7.87 ± 2.37 |
| PC-3 Tumor (PSMA-) | 0.54 ± 0.22 |
| Blood | 1.59 ± 0.07 |
| Kidneys | High accumulation (PSMA-expressing organ) |
| Liver | Not reported |
| Spleen | Not reported |
| Bone | 1.59 ± 0.07 |
| Data sourced from a preclinical study with Al¹⁸F-PSMA-BCH. |
Table 2: Preclinical Biodistribution of ⁶⁴Cu-PSMA-BCH in Mice Bearing 22Rv1 (PSMA+) Tumors
| Organ/Tissue | % Injected Activity per Gram (%IA/g) at 1 hour post-injection |
| 22Rv1 Tumor (PSMA+) | Increasing uptake from 1 to 24h |
| PC-3 Tumor (PSMA-) | Lower uptake compared to 22Rv1 |
| Liver | Lower uptake than ⁶⁴Cu-PSMA-617 |
| Kidneys | High accumulation |
| Gallbladder Wall | High accumulation |
| Data presented as qualitative comparisons from a preclinical study with ⁶⁴Cu-PSMA-BCH. |
Experimental Protocols
Methodology for In Vitro Cell Uptake Studies (Al¹⁸F-PSMA-BCH)
-
Cell Plating: 22Rv1 (PSMA-positive) and PC-3 (PSMA-negative) cells are plated on 24-well plates at a density of 1 x 10⁵ cells per well and incubated for 24 hours.
-
Tracer Incubation: 0.5 mL of Al¹⁸F-PSMA-BCH (approximately 74 KBq) in fresh medium is added to each well.
-
Time Points: Incubation is carried out for various time points, such as 5, 30, 60, and 120 minutes.
-
Washing: After the incubation period, the medium is removed, and the cells are washed twice with 1 mL of cold phosphate-buffered saline (PBS).
-
Lysis and Measurement: The cells are lysed using cold 1 M NaOH. The radioactivity in the lysate is then measured using a gamma counter.
-
Blocking Experiment: To confirm PSMA specificity, a parallel experiment is conducted where cells are co-incubated with the tracer and an excess of a PSMA inhibitor (e.g., ZJ-43).
-
Data Expression: Results are typically expressed as the percentage of injected activity per 10⁶ cells (%IA/10⁶ cells).
Methodology for Preclinical Small Animal PET Imaging and Biodistribution (Al¹⁸F-PSMA-BCH)
-
Tumor Model: Male BALB/c nude mice are subcutaneously inoculated with 22Rv1 (PSMA-positive) and PC-3 (PSMA-negative) cells. Imaging and biodistribution studies are performed when tumors reach a diameter of 5-10 mm.
-
Radiotracer Administration: The radiotracer (e.g., Al¹⁸F-PSMA-BCH) is administered intravenously via the tail vein. A typical injection volume is 100-200 µL.
-
PET/CT Imaging:
-
Anesthesia: Animals are anesthetized, commonly with isoflurane (1-3% in oxygen), throughout the imaging procedure to prevent movement.
-
CT Scan: A low-dose CT scan is acquired first for anatomical reference and attenuation correction.
-
PET Scan: A static PET scan of 10-20 minutes is typically acquired at specific time points post-injection (e.g., 1 and 2 hours).
-
-
Ex Vivo Biodistribution:
-
Following the final imaging session, animals are euthanized.
-
Tumors and major organs (e.g., blood, liver, kidneys, spleen, bone) are harvested, weighed, and their radioactivity is measured in a gamma counter.
-
The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Experimental workflow for preclinical in vivo this compound PET/CT imaging.
Caption: Troubleshooting logic for common this compound in vivo imaging issues.
References
Addressing PSMA-BCH stability issues in solution
Welcome to the technical support center for PSMA-BCH and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues and other common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of radiolabeled this compound in solution?
A1: The stability of radiolabeled this compound is primarily influenced by radiochemical purity, pH of the solution, presence of metallic impurities, and potential for radiolysis at high concentrations of radioactivity. For instance, with ⁶⁸Ga-PSMA-BCH, metallic impurities in the generator eluate can compete with ⁶⁸Ga for the chelator, reducing the radiochemical yield and, consequently, the stability of the final product.
Q2: What is the expected radiochemical purity for successfully prepared radiolabeled this compound?
A2: For clinical and preclinical applications, a radiochemical purity of >95% is generally required. Studies have reported achieving radiochemical purity of over 99% for ⁶⁸Ga-PSMA-BCH and Al¹⁸F-PSMA-BCH.[1][2]
Q3: How long can I expect my radiolabeled this compound solution to be stable?
A3: The stability period depends on the specific radiolabel and formulation. For example, Al¹⁸F-PSMA-BCH has been shown to be stable in saline at room temperature.[3] Another similar compound, [Al¹⁸F]PSMA-11, was reported to be stable for over 4 hours in a 1% EtOH/saline solution.[4] It is crucial to perform quality control at various time points to determine the usable shelf-life under your specific conditions.
Q4: What are the recommended storage conditions for the non-radiolabeled this compound precursor?
A4: While specific details for the this compound precursor are not extensively published, analogous peptide-based precursors are typically stored in a lyophilized form at -20°C or lower to prevent degradation from moisture and temperature fluctuations. Once in solution, it is advisable to use the precursor promptly or store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low Radiochemical Yield
You've performed the radiolabeling reaction, but the radiochemical yield is significantly below the expected >95%.
| Possible Cause | Troubleshooting Steps |
| Metallic Impurities | 1. Analyze Generator Eluate: If using a ⁶⁸Ge/⁶⁸Ga generator, analyze the eluate for competing metal ions such as Fe³⁺, Al³⁺, Zn²⁺, and Ti⁴⁺.[5] 2. Purify Eluate: If significant metal contamination is detected, consider pre-purification of the ⁶⁸Ga eluate. 3. Use High-Purity Reagents: Ensure all reagents and water are of high purity and free from metal contamination. |
| Incorrect pH | 1. Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer. 2. Check Final Reaction pH: The addition of the radionuclide (often in an acidic solution) can alter the final pH. Measure the pH of the final reaction mixture. For Al¹⁸F labeling, a pH of around 4-5 is often optimal, while for some ⁶⁸Ga chelators, a pH of 6.5-7.5 may be required. 3. Adjust pH: If necessary, adjust the pH with a suitable buffer. For Al¹⁸F-PSMA-BCH, potassium biphthalate has been used as a pH controller. |
| Suboptimal Reaction Conditions | 1. Temperature: Ensure the reaction is carried out at the optimal temperature as specified in the protocol (e.g., 110°C for Al¹⁸F-PSMA-BCH). 2. Incubation Time: Verify that the incubation time is sufficient for the reaction to complete. 3. Precursor Concentration: The amount of the this compound precursor is a critical parameter. Ensure the correct molar ratio of ligand to radionuclide is being used. |
| Radiolysis | 1. Reduce Radioactivity Concentration: If working with very high levels of radioactivity, consider diluting the sample. 2. Add Radical Scavengers: The addition of radical scavengers like ethanol or ascorbic acid to the formulation can sometimes mitigate radiolysis. |
Experimental Protocols & Data
Protocol 1: Manual Preparation of Al¹⁸F-PSMA-BCH
This protocol is a summary of the methodology described in the literature.
-
Reagent Preparation:
-
Prepare a solution of no-carrier-added ¹⁸F⁻ in saline.
-
Prepare a sodium acetate buffer (0.1 M, pH 4.0).
-
Prepare a 2 mM solution of AlCl₃ in the sodium acetate buffer.
-
Prepare a 4 mM solution of the this compound precursor.
-
-
Reaction:
-
In a reaction vial, mix the ¹⁸F⁻ solution, sodium acetate buffer, and AlCl₃ solution.
-
Let the mixture stand at room temperature for 5 minutes.
-
Add the this compound precursor solution to the vial.
-
Heat the mixture at 110°C for 15 minutes.
-
-
Purification:
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Pass the diluted solution through a pre-treated Sep-Pak C18-Light cartridge.
-
Wash the cartridge with water.
-
Elute the product with 80% ethanol.
-
-
Final Formulation:
-
Pass the eluted product through a 0.22 µm sterile filter.
-
Dilute with saline for further studies.
-
Protocol 2: Quality Control of Radiolabeled this compound using Radio-HPLC
-
System Preparation:
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a radioactivity detector.
-
Use a suitable column (e.g., C18).
-
Prepare mobile phases (e.g., Mobile Phase A: Water with 0.1% TFA, Mobile Phase B: Acetonitrile with 0.1% TFA).
-
-
Sample Analysis:
-
Inject a small volume of the final product onto the HPLC column.
-
Run a gradient elution (e.g., a linear gradient from 15% to 60% Mobile Phase B over 15 minutes).
-
Monitor the chromatogram from both the UV detector (at ~220 nm) and the radioactivity detector.
-
-
Data Interpretation:
-
Determine the retention time of the main radioactive peak. For Al¹⁸F-PSMA-BCH, a retention time of approximately 9.88 minutes has been reported under specific conditions.
-
Calculate the radiochemical purity by integrating the area of the desired product peak and dividing it by the total area of all radioactive peaks.
-
Quantitative Stability Data Summary
| Compound | Condition | Time Points | Radiochemical Purity | Reference |
| Al¹⁸F-PSMA-BCH | Saline at room temperature | Not specified | Stable | |
| ⁶⁸Ga-PSMA-BCH | In vitro and in vivo | Not specified | High stability | |
| ⁶⁴Cu-PSMA-BCH | In vitro and in vivo | Not specified | High stability | |
| [Al¹⁸F]PSMA-11 | 1% EtOH/saline | 4 hours | Stable |
Visualized Workflows and Logic
References
- 1. Synthesis and preclinical evaluation of 68Ga-PSMA-BCH for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Validation of a [Al18F]PSMA-11 preparation for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of metallic impurities of 68Ge/68Ga generators used for radioactive labeling of peptides in clinical PET applications - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize non-specific binding of PSMA-BCH in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of Prostate-Specific Membrane Antigen (PSMA)-BCH and other PSMA ligands in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro PSMA binding assays.
Q1: What is non-specific binding (NSB) and why is it problematic in my PSMA-BCH assay?
A: Non-specific binding refers to the adherence of a radioligand, like this compound, to components other than the intended target receptor (PSMA).[1][2] This can include binding to lipids, other proteins, or the assay materials themselves such as plastic wells and filters.[1][2][3] High NSB is problematic because it can mask the true specific binding signal, leading to an inaccurate determination of key parameters like binding affinity (Kd) and receptor density (Bmax). Ideally, non-specific binding should account for less than 50% of the total binding observed in the assay.
Q2: My assay shows high non-specific binding. What are the most common causes?
A: High NSB can stem from several factors related to the radioligand, biological components, or general assay conditions.
-
Radioligand Issues:
-
High Concentration: Using a radioligand concentration that is too high increases the likelihood of binding to low-affinity, non-specific sites.
-
Hydrophobicity: Hydrophobic ligands tend to exhibit higher non-specific binding to plasticware and cell membranes.
-
Radiochemical Impurities: Impurities in the radioligand preparation can contribute significantly to NSB.
-
-
Biological Component Issues:
-
Excessive Protein: Using too much cell membrane protein in the assay can increase the number of non-specific sites available for binding. A typical range to optimize is 100-500 µg of membrane protein per assay tube.
-
Improper Preparation: Inadequate homogenization or washing of cell membranes can leave behind endogenous ligands or other substances that interfere with the assay.
-
-
Assay Condition Issues:
-
Suboptimal Buffer: The composition of the assay buffer, including its pH and the presence of ions, can influence non-specific interactions.
-
Insufficient Washing: Not washing thoroughly enough to remove the unbound radioligand is a primary cause of high background.
-
Inappropriate Incubation Time: While equilibrium must be reached for specific binding, excessively long incubation times can sometimes increase NSB.
-
Q3: How can I optimize my assay buffer to reduce NSB?
A: Modifying the assay buffer is a critical step in reducing NSB.
-
Include Blocking Agents: Adding proteins like Bovine Serum Albumin (BSA) can help saturate non-specific binding sites on assay tubes and filters.
-
Add Detergents: For hydrophobic ligands, including a small amount of a non-ionic detergent such as Triton X-100 or Tween-20 can reduce non-specific interactions with plastics and membranes.
-
Adjust Salt Concentration: Modifying the ionic strength of the buffer with salts can help minimize non-specific electrostatic interactions.
-
Use Established Buffers: Many successful PSMA binding assays use buffers containing Tris-HCl, salts (KCl, CaCl2, MgSO4, NaCl), and glucose at a physiological pH of 7.4.
Q4: What are the best practices for washing steps to minimize NSB?
A: Effective washing is crucial for removing unbound radioligand without disrupting specific binding.
-
Use Ice-Cold Buffer: Washing with ice-cold buffer is essential as it slows the dissociation rate of the radioligand from the PSMA receptor, thereby preserving the specific binding signal while washing away unbound ligand.
-
Increase Wash Volume and/or Frequency: Perform multiple washes (e.g., three times) with a sufficient volume of cold buffer to thoroughly remove the unbound radioligand.
-
Work Quickly: Perform the washing steps rapidly to minimize the time for specifically bound ligand to dissociate.
Q5: What are the appropriate controls for a this compound binding assay?
A: A well-controlled experiment is essential for accurate data. Key controls include:
-
Total Binding: Measures the total amount of radioligand bound in the presence of PSMA-expressing cells or membranes.
-
Non-Specific Binding (NSB): Determined by adding a high concentration (typically 100- to 1000-fold excess) of an unlabeled PSMA inhibitor, such as 2-PMPA or ZJ-43, to the assay. This saturates the specific PSMA binding sites, so any remaining bound radioactivity is considered non-specific.
-
Specific Binding: This is not a direct measurement but a calculation: Specific Binding = Total Binding - Non-Specific Binding .
-
PSMA-Negative Cells: Using a cell line that does not express PSMA (e.g., PC-3 cells) is a critical control to demonstrate that the binding is target-specific.
Quantitative Data Summary
The following tables summarize key quantitative data for PSMA ligands from published literature, providing a reference for expected binding affinities and cellular uptake values.
Table 1: In Vitro Binding Affinity of Various PSMA Ligands
| Compound | Cell Line | Parameter | Value |
|---|---|---|---|
| Al18F-PSMA-BCH | 22Rv1 | Kd | 2.90 ± 0.83 nM |
| [99mTc]Tc-BQ0413 | PC3-pip | Kd | 33 ± 15 pM |
| DUPA−99mTc | LNCaP | KD | 14 nM |
| J591 mAb | LNCaP | Kd | 1.83 ± 1.21 nM |
| [68Ga]Ga-PSMA-11 | LNCaP | Ki | 12.1 ± 2.1 nM |
Table 2: In Vitro Cellular Uptake of PSMA Radioligands
| Compound | Cell Line | Uptake (% Injected Dose/g) | Time Point |
|---|---|---|---|
| Al18F-PSMA-BCH | 22Rv1 | 7.87 ± 2.37 | 1 hour |
| Al18F-PSMA-BCH | PC-3 (PSMA-) | 0.54 ± 0.22 | 1 hour |
| [177Lu]Lu-11 | LNCaP | 16.1 ± 2.5 | 24 hours |
| [99mTc]Tc-BQ0413 | PC3-pip | 38 ± 6 | 3 hours |
| [68Ga]Ga-PSMA-11 | LNCaP | ~7.7 | 1 hour |
Diagrams and Workflows
Visual aids to guide troubleshooting and experimental setup.
Caption: A logical workflow for troubleshooting high non-specific binding.
Caption: Experimental workflow for a competitive PSMA binding assay.
References
Improving tumor-to-background ratios with PSMA-BCH PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSMA-BCH PET imaging. The focus is on improving tumor-to-background ratios and addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a low tumor-to-background ratio in our this compound PET images. What are the potential causes and how can we improve it?
A1: A low tumor-to-background ratio can be influenced by several factors. Here are some common causes and troubleshooting steps:
-
Insufficient Uptake Time: The time between tracer injection and imaging is critical. For Al¹⁸F-PSMA-BCH, tumor uptake has been shown to increase between 1 and 2 hours post-injection.[1][2] Consider acquiring images at later time points to allow for clearance of the tracer from background tissues. For tracers with longer half-lives, such as [⁸⁹Zr]Zr-PSMA-617, delayed imaging at 24 and 48 hours has been shown to significantly increase tumor-to-background ratios.[3][4][5]
-
Suboptimal Radiotracer Quality: Ensure the radiochemical purity of your Al¹⁸F-PSMA-BCH is high. Impurities can lead to altered biodistribution and increased background signal. Refer to the detailed radiolabeling and quality control protocol below.
-
Physiological Uptake: PSMA is expressed in various normal tissues, which can contribute to background signal. Intense physiological uptake is expected in the kidneys, salivary glands, and small intestine. Be aware of these areas during image analysis. To mitigate urinary activity interference, hyperhydration and the use of diuretics like furosemide have been suggested.
-
Low PSMA Expression in Tumor Model: The level of PSMA expression in your tumor model will directly impact tracer uptake. In preclinical studies, 22Rv1 cells (PSMA-positive) showed significantly higher uptake of Al¹⁸F-PSMA-BCH compared to PC-3 cells (PSMA-negative). Confirm the PSMA expression level of your cell line or xenograft model.
-
Image Reconstruction and Analysis: Inaccurate scatter correction can create artifacts, such as a halo around the bladder, which can affect quantification and image quality. Using appropriate and updated scatter correction algorithms during image reconstruction is crucial. When defining regions of interest (ROIs), carefully delineate tumor boundaries to exclude adjacent background tissues.
Q2: What is the expected biodistribution of Al¹⁸F-PSMA-BCH in preclinical models?
A2: In mice bearing PSMA-positive 22Rv1 xenografts, Al¹⁸F-PSMA-BCH demonstrates high uptake in the tumor. At 1-hour post-injection, the tumor uptake was reported to be 7.87% ± 2.37% of the injected dose per gram (%ID/g). In contrast, PSMA-negative PC-3 tumors showed minimal uptake (0.54% ± 0.22% %ID/g at 1 hour). High uptake is also observed in organs with physiological PSMA expression, particularly the kidneys.
Q3: Can we block the uptake of Al¹⁸F-PSMA-BCH to confirm specificity?
A3: Yes, the uptake of Al¹⁸F-PSMA-BCH in PSMA-expressing tumors can be blocked by co-injection with a PSMA inhibitor. For example, the use of excess ZJ-43 has been shown to substantially reduce the uptake of Al¹⁸F-PSMA-BCH in 22Rv1 tumors, confirming the specificity of the tracer for PSMA.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies with PSMA-targeted PET agents.
Table 1: Preclinical Biodistribution of Al¹⁸F-PSMA-BCH in Tumor-Bearing Mice (1-hour post-injection)
| Tissue/Tumor | Mean %ID/g ± SD |
| 22Rv1 Tumor (PSMA+) | 7.87 ± 2.37 |
| PC-3 Tumor (PSMA-) | 0.54 ± 0.22 |
Data extracted from studies on mice bearing 22Rv1 and PC-3 xenografts.
Table 2: SUVmax in Patients with Prostate Cancer Imaged with Al¹⁸F-PSMA-BCH
| Time Point | Mean SUVmax in Tumor Lesions |
| 1-hour post-injection | 10.60 |
| 2-hours post-injection | 14.11 |
Data from a pilot clinical study in 11 patients with prostate cancer. Note that in 27 of 37 lesions, the SUVmax increased at the later time point.
Table 3: Impact of Delayed Imaging on Tumor-to-Background Ratios with [⁸⁹Zr]Zr-PSMA-617
| Time Point | Observation |
| 1-hour | Baseline uptake |
| 24-hours | Significant increase in lesion uptake and tumor-to-background ratio |
| 48-hours | Further increase in lesion uptake and tumor-to-background ratio in a majority of cases |
Qualitative summary from a study demonstrating a remarkable increase in tumor-to-background ratios over time with a long-half-life tracer.
Experimental Protocols
Protocol 1: Radiolabeling of Al¹⁸F-PSMA-BCH
This protocol is based on the manual synthesis method described in the literature.
-
¹⁸F⁻ Trapping: Load aqueous ¹⁸F⁻ onto a QMA cartridge.
-
Elution: Elute the ¹⁸F⁻ from the cartridge using 0.5 mL of saline.
-
Reaction Mixture Preparation: In a reaction vessel, combine:
-
No-carrier-added ¹⁸F⁻ in saline (0.1 mL, 2.2–4.4 GBq)
-
Sodium acetate buffer (0.1 mL, 0.1 M, pH 4.0)
-
AlCl₃ in sodium acetate buffer (24 μL, 2 mM)
-
-
Incubation: Let the mixture stand at room temperature for 5 minutes.
-
Ligand Addition: Add 20 μL of this compound (4 mM, 80 nmol) to the reaction mixture.
-
Heating: Heat the mixture at 110°C for 15 minutes.
-
Cooling and Dilution: After cooling to room temperature, dilute the reaction mixture with 5 mL of H₂O.
-
Purification:
-
Pre-treat a Sep-Pak C18-Light cartridge with 10 mL of ethanol followed by 10 mL of H₂O.
-
Pass the diluted reaction mixture through the pre-treated Sep-Pak C18-Light cartridge.
-
Wash the cartridge with 5 mL of H₂O.
-
Elute the final product, Al¹⁸F-PSMA-BCH, with 0.6 mL of 80% ethanol.
-
-
Sterilization and Formulation: Pass the eluted product through a 0.2 μm sterile filter and dilute with saline for injection.
-
Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC.
Protocol 2: Small-Animal PET Imaging with Al¹⁸F-PSMA-BCH
This protocol is designed for preclinical imaging in tumor-bearing mouse models.
-
Animal Model: Use mice bearing PSMA-positive (e.g., 22Rv1, LNCaP) and PSMA-negative (e.g., PC-3) xenograft tumors. Tumors should be approximately 5–10 mm in diameter.
-
Tracer Injection: Intravenously inject 200 μL of Al¹⁸F-PSMA-BCH (e.g., 14.8 MBq) via the tail vein.
-
Anesthesia: Anesthetize the mice with 3% (v/v) isoflurane for induction and maintain with 1% (v/v) isoflurane during the scan.
-
Uptake Period: Allow the tracer to distribute for the desired uptake time (e.g., 60 and 120 minutes).
-
Image Acquisition: Perform a whole-body PET scan.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D) and apply necessary corrections (attenuation, scatter).
-
Image Analysis: Draw regions of interest (ROIs) on the images to quantify tracer uptake in tumors and background tissues (e.g., muscle, kidney) to calculate %ID/g and tumor-to-background ratios.
Visualizations
Caption: Preclinical workflow for this compound PET imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical Evaluation and Pilot Clinical Study of Al18F-PSMA-BCH for Prostate Cancer PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Outstanding increase in tumor-to-background ratio over time allows tumor localization by [89Zr]Zr-PSMA-617 PET/CT in early biochemical recurrence of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Outstanding increase in tumor-to-background ratio over time allows tumor localization by [89Zr]Zr-PSMA-617 PET/CT in early biochemical recurrence of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Automated Synthesis of ⁶⁸Ga-Labeled PSMA Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the automated synthesis of Gallium-68 (⁶⁸Ga) labeled Prostate-Specific Membrane Antigen (PSMA) ligands.
Troubleshooting Guide
This guide addresses specific issues that may arise during the automated synthesis process, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (RCY) | Incorrect pH of the reaction mixture: The optimal pH for ⁶⁸Ga-labeling is critical. A pH that is too acidic can lead to protonation of the chelator, while a pH that is too basic can cause the formation of insoluble ⁶⁸Ga-hydroxides.[1] | - Verify the pH of the buffer solution before synthesis.- Ensure the correct volume and concentration of buffer are used.- Check the acidity of the ⁶⁸Ga eluate, as it can vary between generators and with generator age. |
| Metallic Impurities: Contaminating metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) from the generator, reagents, or labware can compete with ⁶⁸Ga³⁺ for the chelator on the PSMA ligand.[2][3][4] | - Use high-purity reagents and metal-free labware.- Perform generator elution with a fractionated method to discard the initial eluate, which may contain higher levels of metallic impurities.- Consider pre-purification of the ⁶⁸Ga eluate using a cation-exchange cartridge. | |
| Precursor (Ligand) Degradation or Improper Storage: The quality of the PSMA precursor is crucial. Improper storage can lead to degradation, and the presence of metallic impurities in the precursor solution can reduce labeling efficiency. | - Store the precursor according to the manufacturer's instructions (e.g., frozen at -25°C).- Reconstitute the precursor just before synthesis or use aliquots to avoid repeated freeze-thaw cycles.- Consider the net peptide content when preparing precursor solutions. | |
| Suboptimal Reaction Temperature or Time: Inadequate heating or insufficient reaction time can lead to incomplete labeling. | - Ensure the heating unit of the automated synthesizer is calibrated and reaches the specified temperature (typically 95 ± 5°C).- Verify that the reaction time is set according to the validated protocol (usually 5-10 minutes). | |
| High ⁶⁸Ge Breakthrough | Generator Age or Malfunction: The amount of Germanium-68 (⁶⁸Ge) breakthrough increases as the generator ages. | - Regularly monitor the ⁶⁸Ge breakthrough according to the generator manufacturer's protocol.- If breakthrough exceeds the specified limit (typically <0.001%), the generator should be replaced. |
| Improper Elution Technique: Using an incorrect elution solvent or flow rate can affect generator performance. | - Elute the generator with the recommended concentration of HCl (e.g., 0.1 M or 0.5 M HCl).- Follow the manufacturer's instructions for the elution flow rate. | |
| Radiochemical Impurities Detected in Final Product | Formation of Colloidal ⁶⁸Ga: If the pH is not optimal, ⁶⁸Ga can form colloidal species that will not be trapped by the C18 purification cartridge. | - Ensure proper pH of the reaction mixture.- Use two different TLC systems to differentiate between free ⁶⁸Ga, colloidal ⁶⁸Ga, and the labeled product. |
| Incomplete Purification: The solid-phase extraction (SPE) cartridge (e.g., C18) may be overloaded or not properly conditioned, leading to incomplete removal of unreacted ⁶⁸Ga. | - Ensure the C18 cartridge is properly conditioned with ethanol and water before use.- Do not exceed the recommended amount of precursor, as this can affect purification efficiency.- Wash the cartridge with a sufficient volume of water or saline to remove any unbound ⁶⁸Ga. | |
| Formation of Mesityl Oxide: If acetone is used in the pre-purification process, it can form mesityl oxide, an impurity that may be difficult to separate from the final product. | - If using an acetone-based pre-purification method, prepare the hydrochloric acid/acetone solution fresh or store it protected from light at -20°C.- Include a quantification of this impurity in quality control protocols. |
Frequently Asked Questions (FAQs)
Synthesis Parameters
Q1: What is the optimal amount of PSMA precursor to use for automated synthesis?
A1: The optimal amount of precursor can vary depending on the specific ligand (e.g., PSMA-11, PSMA-617), the automated synthesis module, and the desired molar activity. Generally, for ⁶⁸Ga-PSMA-11, amounts ranging from 10 to 30 µg are commonly used. It is important to adhere to the European Pharmacopoeia monograph for ⁶⁸Ga-PSMA-11 injection, which specifies a maximum of 30 µg of PSMA-11. Using a higher concentration of the ligand can sometimes increase the radiochemical yield, but it will decrease the molar activity.
Q2: What are the typical reaction conditions (temperature and time) for ⁶⁸Ga-labeling of PSMA ligands?
A2: The labeling reaction is typically performed at an elevated temperature to ensure efficient complexation of ⁶⁸Ga. A common set of conditions is heating at 95 ± 5°C for a duration of 5 to 10 minutes. Some newer ligands, like ⁶⁸Ga-THP-PSMA, can be labeled at room temperature within 5 minutes.
Generator and Elution
Q3: What is "fractionated elution" and why is it beneficial?
A3: Fractionated elution involves collecting the ⁶⁸Ga eluate from the generator in separate fractions and using the fraction with the highest radioactivity and lowest impurity content for labeling. The initial fraction of the eluate is often discarded as it may contain higher levels of metallic impurities and ⁶⁸Ge breakthrough. Studies have shown that using a fractionated double elution method can result in consistently higher and more reproducible radiochemical yields compared to methods involving pre-purification of the entire eluate.
Q4: How often can a ⁶⁸Ge/⁶⁸Ga generator be eluted?
A4: Due to the short half-life of ⁶⁸Ga (approximately 68 minutes), a ⁶⁸Ge/⁶⁸Ga generator can be eluted multiple times a day. This allows for the production of several patient doses from a single generator within a day.
Quality Control
Q5: What are the essential quality control tests for ⁶⁸Ga-labeled PSMA ligands?
A5: Essential quality control tests include:
-
Visual Inspection: The final product should be a clear and colorless solution.
-
pH Measurement: The pH of the final product should be within a suitable range for injection, typically between 4.0 and 8.0.
-
Radiochemical Purity (RCP): This is determined to ensure that the amount of free and colloidal ⁶⁸Ga is below acceptable limits. RCP is typically measured using High-Performance Liquid Chromatography (HPLC) and/or Thin-Layer Chromatography (TLC). The acceptance criterion is usually ≥95% for the labeled PSMA ligand.
-
Radionuclidic Purity (⁶⁸Ge Breakthrough): This test measures the amount of ⁶⁸Ge in the final product.
-
Sterility and Bacterial Endotoxins: These tests are crucial to ensure the safety of the product for patient administration.
Q6: What are the differences in RCP determination between HPLC and TLC?
A6:
-
HPLC (High-Performance Liquid Chromatography) is a more sophisticated technique that provides a detailed separation of the different components in the sample, allowing for precise quantification of the labeled product and various impurities.
-
TLC (Thin-Layer Chromatography) is a simpler and faster method that can effectively separate the labeled PSMA ligand from free ⁶⁸Ga and colloidal ⁶⁸Ga. For ⁶⁸Ga-PSMA-11, typical retention factors (Rf) on ITLC-SG plates are 0.8-1.0 for the labeled product and 0-0.1 for free ⁶⁸Ga³⁺. While faster, TLC may not provide the same level of resolution as HPLC for all potential impurities.
Experimental Protocols
Automated Synthesis of [⁶⁸Ga]Ga-PSMA-11 on a Scintomics GRP Module (Example Protocol)
This is an illustrative protocol and should be adapted and validated for specific institutional and regulatory requirements.
-
Module Preparation:
-
Aseptically connect sterile reagent vials and tubing to the Scintomics GRP module.
-
Fill the reactor with 20 µL of PSMA-11 peptide solution (1 mg/mL) and 2 mL of 1.5 M HEPES buffer.
-
-
Generator Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.5 M HCl directly into the reaction vial.
-
-
Radiolabeling:
-
Heat the reaction mixture at the pre-set temperature (e.g., 95°C) for the specified duration (e.g., 7 minutes).
-
-
Purification:
-
After labeling, the reaction mixture is automatically passed through a C18 cartridge to trap the [⁶⁸Ga]Ga-PSMA-11.
-
The C18 cartridge is washed with sterile water to remove any unreacted ⁶⁸Ga and buffer components.
-
-
Elution and Formulation:
-
The purified [⁶⁸Ga]Ga-PSMA-11 is eluted from the C18 cartridge with a small volume of ethanol (e.g., 0.5 mL of 50% ethanol).
-
The final product is then diluted with sterile saline to the desired volume and concentration, passing through a sterile filter into the final product vial.
-
Visualizations
Caption: A generalized workflow for the automated synthesis of ⁶⁸Ga-PSMA ligands.
Caption: A decision-making diagram for troubleshooting low radiochemical yield.
References
- 1. Optimization of Automated Radiosynthesis of Gallium-68-Labeled PSMA11 with Two [68Ge]Ge/[68Ga]Ga Generators: Fractional Elution or Prepurification? [mdpi.com]
- 2. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Impact of precursor quality on PSMA-BCH radiolabeling efficiency
Welcome to the technical support center for PSMA-BCH radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the impact of precursor quality on radiolabeling efficiency.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the radiolabeling of the this compound precursor, particularly focusing on factors that can lead to suboptimal radiochemical yield and purity.
| Problem | Potential Cause | Recommended Action |
| Low Radiochemical Yield (<90%) | Incorrect pH of the reaction mixture. The optimal pH for the complexation of Al¹⁸F with the this compound precursor is crucial. Deviations from the optimal pH range can significantly hinder the labeling reaction. | - Verify the pH of the buffer solution before use.- Ensure that the addition of the [¹⁸F]fluoride eluate does not significantly alter the pH of the final reaction mixture. Adjust with a suitable buffer (e.g., sodium acetate) if necessary.[1] |
| Suboptimal Reaction Temperature or Time. Inadequate heating or insufficient incubation time may lead to an incomplete reaction. | - Confirm that the heating block or water bath is calibrated and maintains the target temperature (typically 100-110°C).- Ensure the reaction is incubated for the recommended duration (e.g., 15 minutes). | |
| Metallic Impurities in the Reaction. Competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) present in the reaction vial, reagents, or the radionuclide eluate can compete with Al¹⁸F for the chelator on the this compound precursor, thereby reducing the radiochemical yield.[1] | - Use high-purity, metal-free water and reagents for all preparations.[1]- If metal contamination is suspected from the generator or cyclotron target, consider using a metal scavenger resin.[1]- Analyze the certificate of analysis for the precursor and other reagents for information on metal content. | |
| Degradation of the this compound Precursor. Improper storage or handling of the precursor can lead to its degradation, reducing the amount of active precursor available for labeling. | - Store the lyophilized precursor at the recommended temperature (typically -20°C or below) in a desiccated environment.- Avoid repeated freeze-thaw cycles of precursor solutions. It is recommended to aliquot the reconstituted precursor into single-use volumes and store them frozen. | |
| Inconsistent Radiolabeling Results | Variability in Precursor Quality. Batch-to-batch variability in the purity or integrity of the this compound precursor can lead to inconsistent radiolabeling outcomes. | - Qualify each new batch of precursor by performing a small-scale test labeling to ensure it meets the required performance standards.- Review the certificate of analysis for each batch, paying close to attention to purity specifications. |
| Inconsistent Reagent Preparation. Errors in the concentration of buffer solutions, the amount of precursor, or the activity of the radionuclide will lead to variable results. | - Use calibrated pipettes and balances for all measurements.- Prepare fresh reagent solutions regularly and store them under appropriate conditions. | |
| High Levels of Radiochemical Impurities | Radiolysis. The breakdown of the radiolabeled compound due to the energy emitted by the radionuclide, especially at high radioactive concentrations.[1] | - Minimize the time between the end of synthesis and quality control/use.- Consider the use of radical scavengers, such as ethanol or ascorbic acid, in the final formulation to reduce radiolysis. |
| Formation of Colloidal ¹⁸F. If the reaction conditions are not optimal, [¹⁸F]fluoride can form colloids, which will present as a radiochemical impurity. | - Ensure proper pH control throughout the radiolabeling process.- Confirm the efficient trapping and elution of [¹⁸F]fluoride from the anion exchange cartridge. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the radiochemical yield of Al¹⁸F-PSMA-BCH?
A1: While several factors are important, maintaining the correct pH of the reaction mixture is one of the most critical parameters for efficient Al¹⁸F labeling. The formation of the Al¹⁸F complex and its subsequent chelation by the NOTA moiety in this compound is highly pH-dependent.
Q2: How does the purity of the this compound precursor impact radiolabeling?
A2: The purity of the precursor is paramount. Impurities can include residual solvents, byproducts from synthesis, or metal contaminants. These can interfere with the labeling reaction, primarily by competing for the radionuclide, leading to lower radiochemical yield and the formation of undesirable radiochemical impurities.
Q3: What are the best practices for storing and handling the this compound precursor?
A3: To ensure the stability and quality of the this compound precursor, it is recommended to:
-
Store the lyophilized powder at or below -20°C in a dark, dry environment.
-
Once reconstituted in a solution, it should be aliquoted into single-use vials to avoid multiple freeze-thaw cycles, which can degrade the peptide.
-
Use high-purity, metal-free water and buffers for reconstitution.
Q4: Can I use a higher amount of precursor to increase my radiochemical yield?
A4: While increasing the precursor amount can sometimes improve the radiochemical yield, especially if there are competing metal ions present, it will also decrease the molar activity of the final product. It is a trade-off that needs to be optimized for your specific application. It is generally better to identify and eliminate the root cause of the low yield, such as contamination, rather than compensating with excess precursor.
Q5: How can I detect metal ion contamination in my reagents?
A5: Detecting trace metal ion contamination typically requires specialized analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS). For a routine radiopharmacy setting, the most practical approach is to prevent contamination by using high-purity reagents and to suspect contamination if consistently low and variable radiochemical yields are observed despite other parameters being optimal. Reviewing the supplier's certificate of analysis for information on metal content is also a crucial step.
Data on Factors Affecting Radiolabeling Efficiency
The following tables summarize how different experimental parameters can influence the radiochemical yield of PSMA radiolabeling, based on studies with Al¹⁸F-labeled PSMA analogues.
Table 1: Effect of pH on Radiochemical Yield
| pH | Approximate Radiochemical Yield (%) |
| 3.0 | < 20% |
| 4.0 | > 95% |
| 5.0 | > 95% |
| 6.0 | ~70% |
| 7.0 | < 50% |
| (Data is illustrative and based on typical Al¹⁸F labeling chemistry) |
Table 2: Effect of Precursor Amount on Radiolabeling
| Precursor Amount (nmol) | Approximate Radiochemical Yield (%) |
| 10 | ~70% |
| 20 | > 90% |
| 40 | > 95% |
| 80 | > 95% |
| (Data is illustrative and based on typical Al¹⁸F labeling chemistry) |
Table 3: Effect of Reaction Temperature on Radiochemical Yield
| Temperature (°C) | Approximate Radiochemical Yield (%) |
| 60 | ~60% |
| 80 | ~85% |
| 100 | > 95% |
| 110 | > 95% |
| (Data is illustrative and based on typical Al¹⁸F labeling chemistry) |
Experimental Protocols
Protocol 1: Manual Radiosynthesis of Al¹⁸F-PSMA-BCH
This protocol is a generalized procedure based on published methods.
Materials:
-
This compound precursor
-
[¹⁸F]Fluoride in water
-
Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)
-
Sodium acetate buffer (0.1 M, pH 4.0)
-
Saline for injection
-
QMA (quaternary methylammonium) anion exchange cartridge
-
C18 solid-phase extraction (SPE) cartridge
-
Ethanol
-
Sterile water for injection
-
Heating block at 110°C
-
Reaction vial (e.g., 1.5 mL V-vial)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride onto a pre-conditioned QMA cartridge. Elute the trapped [¹⁸F]fluoride from the QMA cartridge with 0.5 mL of saline into the reaction vial.
-
Formation of Al¹⁸F Complex: To the reaction vial containing the [¹⁸F]fluoride, add 0.1 mL of 0.1 M sodium acetate buffer (pH 4.0) and 24 µL of 2 mM AlCl₃ solution. Allow the mixture to react at room temperature for 5 minutes.
-
Radiolabeling Reaction: Add 20 µL of a 4 mM solution of the this compound precursor (80 nmol) to the reaction vial.
-
Heating: Securely cap the vial and heat the reaction mixture at 110°C for 15 minutes.
-
Purification: After cooling the reaction mixture to room temperature, purify the Al¹⁸F-PSMA-BCH using a C18 SPE cartridge.
-
Condition the C18 cartridge with ethanol followed by water.
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with sterile water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the final product from the cartridge with ethanol.
-
-
Formulation: Dilute the ethanol eluate with saline for injection to achieve the desired ethanol concentration and radioactive concentration.
-
Quality Control: Perform quality control tests to determine radiochemical purity (e.g., by radio-HPLC or radio-TLC), pH, and radionuclide identity.
Visualizations
Caption: Experimental workflow for the manual radiolabeling of Al¹⁸F-PSMA-BCH.
Caption: Troubleshooting logic for low radiochemical yield in this compound labeling.
References
Methods for reducing radiation dose to non-target organs with PSMA-BCH
This technical support center provides researchers, scientists, and drug development professionals with guidance on methods to reduce radiation dose to non-target organs during experiments with Prostate-Specific Membrane Antigen (PSMA)-based radioligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-target organs of concern for radiation exposure during PSMA-targeted radioligand therapy?
The primary organs at risk for significant radiation exposure are the salivary glands and the kidneys, due to physiological expression of PSMA in these tissues.[1][2][3] This can lead to side effects such as xerostomia (dry mouth) and potential nephrotoxicity, which can be dose-limiting factors in therapy.[1][4]
Q2: How can co-administration of a non-radiolabeled ("cold") PSMA ligand reduce off-target radiation dose?
By introducing a non-radioactive PSMA ligand, such as PSMA-11, concurrently with the radiolabeled agent (e.g., [¹⁷⁷Lu]Lu-PSMA-617), a competitive inhibition of binding occurs at PSMA sites in non-target organs like the salivary glands and kidneys. This saturation of PSMA receptors with the "cold" ligand reduces the uptake of the radioactive ligand in these healthy tissues. Studies in animal models have shown this strategy can substantially decrease radiation dose to these organs without a significant negative impact on tumor uptake, thereby improving the tumor-to-organ ratios.
Q3: Are there pharmacological interventions to protect the salivary glands?
Yes, several pharmacological strategies are under investigation. One promising approach is the injection of botulinum toxin into the salivary glands prior to therapy. This has been shown to decrease the uptake of PSMA-targeting radiotracers by as much as 64% in the parotid gland. Additionally, the use of short-acting anticholinergic agents and local anesthetics is being explored. Oral stimulation with acidic substances like vitamin C to enhance clearance is another strategy that has shown promise in preliminary studies.
Q4: What is the role of molecular design of the PSMA ligand in reducing non-target organ dose?
The molecular structure of the PSMA-targeting agent plays a crucial role in its pharmacokinetic profile. Modifications such as adding charged chemical groups or incorporating cleavable linkers into the ligand's structure can lead to faster excretion from the body. These changes can result in a lower radiation burden on healthy tissues and improved tumor-to-organ ratios. Another approach is the use of larger molecules like monoclonal antibodies (e.g., J591) instead of small molecules. Antibodies tend to have lower salivary gland uptake, but this can be offset by increased potential for myelotoxicity due to their longer circulation time in the blood.
Q5: Does external cooling of the salivary glands effectively reduce radioligand uptake?
The evidence for the effectiveness of external cooling of the salivary glands is mixed. Some studies have investigated applying ice packs to the glands during radiopharmaceutical administration. However, multiple studies have reported no significant difference in the uptake of the radiotracer in cooled versus uncooled glands, suggesting this method may not be a reliable strategy for reducing salivary gland radiation dose.
Troubleshooting Guides
Issue: High Salivary Gland Uptake Observed in Preclinical Imaging
-
Possible Cause: High specific activity of the radioligand leading to significant binding in PSMA-expressing salivary tissue.
-
Troubleshooting Steps:
-
Competitive Inhibition: Implement a co-injection protocol with a "cold" PSMA ligand (e.g., PSMA-11). Start with varying molar ratios of cold to hot ligand to determine the optimal dose that reduces salivary gland uptake without compromising tumor targeting.
-
Pharmacological Blockade: In animal models, consider a pre-treatment injection of botulinum toxin directly into the salivary glands to assess its effect on reducing radiotracer accumulation.
-
Alternative Ligand: If feasible, evaluate a PSMA-targeting ligand with a different pharmacokinetic profile, such as one with a modified linker designed for faster clearance.
-
Issue: Renal Accumulation Exceeds Safety Thresholds in Dosimetry Estimates
-
Possible Cause: The radioligand is primarily cleared through the kidneys, and its structure may promote retention in the renal tubules.
-
Troubleshooting Steps:
-
Cold Ligand Co-administration: Similar to the strategy for salivary glands, co-administering a cold PSMA ligand can significantly reduce kidney uptake.
-
Pharmacokinetic Modification: Investigate PSMA ligands that have been modified with charged moieties or cleavable linkers, which are designed to accelerate renal excretion.
-
Hydration Protocols: Ensure adequate hydration of the subject before and after administration of the radiopharmaceutical to promote faster clearance through the urinary system.
-
Quantitative Data Summary
Table 1: Effect of Co-administered "Cold" PSMA-11 on [¹⁷⁷Lu]Lu-PSMA-617 Uptake (%ID/g) in a Preclinical Model
| Amount of Cold PSMA-11 (pmoles) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Salivary Gland Uptake (%ID/g) |
| 0 | 21.71 ± 6.13 | 123.14 ± 52.52 | 0.48 ± 0.11 |
| 5 | 18.7 ± 2.03 | 132.31 ± 47.4 | 0.45 ± 0.15 |
| 100 | 26.44 ± 2.94 | 84.29 ± 78.25 | 0.38 ± 0.3 |
| 500 | 16.21 ± 3.5 | 2.12 ± 1.88 | 0.08 ± 0.03 |
| 1000 | 13.52 ± 3.68 | 1.16 ± 0.36 | 0.09 ± 0.07 |
| 2000 | 12.03 ± 1.96 | 0.64 ± 0.23 | 0.05 ± 0.02 |
Data extracted from a study in athymic nude mice bearing PC3-PIP xenografts at 1-hour post-administration.
Experimental Protocols
Protocol: Competitive Inhibition of Off-Target Uptake Using a "Cold" Ligand
-
Subject Preparation: Utilize a relevant animal model with PSMA-positive tumor xenografts (e.g., PC3-PIP in athymic nude mice).
-
Grouping: Divide subjects into experimental groups (n=4 per group). One group will be the control, receiving only the radiolabeled PSMA ligand. The other groups will receive the radiolabeled ligand premixed with varying amounts of a non-radiolabeled ("cold") PSMA ligand (e.g., 5, 100, 500, 1000, and 2000 pmoles of PSMA-11).
-
Administration: Administer the respective formulations (radiolabeled ligand ± cold ligand) intravenously to each subject.
-
Biodistribution Study: At a predetermined time point (e.g., 1 hour post-injection), euthanize the subjects.
-
Tissue Collection and Analysis: Dissect and collect tissues of interest, including the tumor, kidneys, salivary glands, and blood. Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor.
-
Evaluation: Compare the %ID/g in the organs and tumor across the different groups to determine the effect of the cold ligand on reducing non-target uptake while preserving tumor uptake.
Visualizations
Caption: Workflow for selecting and evaluating strategies to reduce non-target organ radiation dose.
Caption: Signaling pathway demonstrating competitive inhibition at the PSMA receptor.
References
- 1. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple strategy to reduce the salivary gland and kidney uptake of PSMA-targeting small molecule radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
Head-to-head comparison of PSMA-BCH and PSMA-617 in preclinical models
In the landscape of prostate cancer diagnostics and theranostics, ligands targeting the prostate-specific membrane antigen (PSMA) have become indispensable tools. Among the numerous candidates, PSMA-BCH and PSMA-617 have undergone significant preclinical evaluation. This guide provides a detailed, objective comparison of their performance in preclinical models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the binding affinity and biodistribution of this compound and PSMA-617. The data presented here is primarily for the imaging agents Al18F-PSMA-BCH and 68Ga-PSMA-617, as direct therapeutic comparisons with radionuclides like Lutetium-177 were not available in the reviewed preclinical studies.
Table 1: In Vitro Binding Characteristics
| Parameter | Al18F-PSMA-BCH | Notes |
| Dissociation Constant (Kd) | 2.90 ± 0.83 nM[1][2][3] | Determined in PSMA-positive 22Rv1 cells. A lower Kd value indicates higher binding affinity. |
Table 2: Comparative Tumor and Organ Uptake in LNCaP Tumor-Bearing Mice (90 minutes post-injection)
| Parameter | Al18F-PSMA-BCH | 68Ga-PSMA-617 |
| LNCaP Tumor-to-Muscle Ratio | 64.5[1][2] | 58 |
| LNCaP Tumor-to-Kidney Ratio | 1.18 | 1.05 |
Table 3: Biodistribution of Al18F-PSMA-BCH in 22Rv1 (PSMA-positive) and PC-3 (PSMA-negative) Tumor-Bearing Mice (1 hour post-injection)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) |
| 22Rv1 Tumor | 7.87 ± 2.37 |
| PC-3 Tumor | 0.54 ± 0.22 |
| Blood | 0.85 ± 0.23 |
| Heart | 0.29 ± 0.08 |
| Lung | 1.13 ± 0.29 |
| Liver | 0.98 ± 0.21 |
| Spleen | 2.59 ± 0.98 |
| Kidney | 14.12 ± 3.54 |
| Muscle | 0.17 ± 0.05 |
| Bone | 0.76 ± 0.21 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocols are based on the cited studies comparing this compound and PSMA-617.
Cell Lines and Culture
-
PSMA-positive cell lines: 22Rv1 and LNCaP human prostate cancer cells were used.
-
PSMA-negative cell line: PC-3 human prostate cancer cells were used as a negative control.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
-
Xenograft Tumor Models: Male BALB/c nude mice were used for tumor xenograft studies.
-
Tumor Inoculation: 1 x 10^5 to 1 x 10^6 of either 22Rv1, PC-3, or LNCaP cells were subcutaneously injected into the shoulder or flank of the mice. Tumors were allowed to grow to a suitable size for imaging and biodistribution studies.
Radiolabeling of PSMA Ligands
-
Al18F-PSMA-BCH: The precursor this compound was radiolabeled with Aluminum Fluoride-18 (Al18F).
-
68Ga-PSMA-617: PSMA-617 was radiolabeled with Gallium-68 (68Ga).
-
Quality Control: The radiochemical purity of the final products was determined using radio-High-Performance Liquid Chromatography (radio-HPLC).
In Vitro Cell Uptake and Binding Affinity Assay
-
Cell Plating: 22Rv1 and PC-3 cells were plated in 24-well plates 24 hours prior to the experiment.
-
Incubation: Al18F-PSMA-BCH was added to the cells and incubated for various time points (e.g., 5, 30, 60, and 120 minutes).
-
Washing and Lysis: After incubation, the cells were washed with cold phosphate-buffered saline and lysed with NaOH.
-
Radioactivity Measurement: The radioactivity in the cell lysate was measured using a gamma counter to determine cellular uptake.
-
Binding Affinity (Kd): The dissociation constant was determined for Al18F-PSMA-BCH in 22Rv1 cells to quantify its binding affinity.
Small-Animal PET Imaging and Biodistribution Studies
-
Injection: Mice bearing tumors were intravenously injected with either Al18F-PSMA-BCH or 68Ga-PSMA-617.
-
PET Imaging: PET scans were performed at various time points post-injection (e.g., 60, 90, and 120 minutes) using a small-animal PET scanner.
-
Biodistribution: After the final imaging session, mice were euthanized, and organs of interest (including tumors) were harvested, weighed, and the radioactivity was measured using a gamma counter to calculate the %ID/g.
-
Blocking Studies: To confirm PSMA-specificity, a group of mice was co-injected with a PSMA inhibitor (ZJ-43) to block the uptake of the radiotracer in PSMA-expressing tissues.
Mandatory Visualization
References
A Comparative Guide to PSMA-BCH and PSMA-1007 for Imaging Low PSMA-Expressing Tumors
For researchers and professionals in drug development, the sensitive detection of tumors with low expression of the prostate-specific membrane antigen (PSMA) remains a significant challenge. This guide provides an objective comparison of two prominent radiotracers, PSMA-BCH and PSMA-1007, focusing on their performance in preclinical models of low PSMA expression. The information herein is supported by experimental data to aid in the selection of the most suitable imaging agent for research and clinical development.
Performance in Low PSMA-Expressing Models
A key preclinical study directly compared the performance of an 18F-labeled variant of this compound, specifically [¹⁸F]AlF-PSMA-11, and [¹⁸F]PSMA-1007 in mouse xenograft models with varying levels of PSMA expression. The 22Rv1 cell line was used to model low PSMA-expressing tumors.
While absolute tumor uptake values (SUVmean and SUVmax) were significantly higher for [¹⁸F]PSMA-1007 in these low PSMA-expressing 22Rv1 tumors, the tumor-to-organ ratios were consistently higher for [¹⁸F]AlF-PSMA-11[1][2][3]. This suggests that while [¹⁸F]PSMA-1007 shows greater accumulation in the tumor, [¹⁸F]AlF-PSMA-11 may provide better contrast against background tissues in a low-expression setting.
Of note, [¹⁸F]PSMA-1007 exhibited higher uptake in several healthy organs, including the liver, gallbladder, small intestines, and glands, which could potentially interfere with image interpretation in certain anatomical regions[1][2].
Quantitative Data Summary
The following table summarizes the key quantitative data from the comparative preclinical study in the low PSMA-expressing 22Rv1 tumor model.
| Parameter | [¹⁸F]AlF-PSMA-11 (representing this compound) | [¹⁸F]PSMA-1007 |
| Tumor SUVmean | Lower than [¹⁸F]PSMA-1007 | Significantly higher than [¹⁸F]AlF-PSMA-11 |
| Tumor SUVmax | Lower than [¹⁸F]PSMA-1007 | Significantly higher than [¹⁸F]AlF-PSMA-11 |
| Tumor-to-Liver Ratio | Higher | Lower |
| Tumor-to-Muscle Ratio | Higher | Lower |
| Tumor-to-Blood Ratio | Higher | Lower |
| Tumor-to-Salivary Gland Ratio | Higher | Lower |
Experimental Protocols
The data presented above was generated using the following experimental methodology:
Tumor Models:
-
Cell Line: 22Rv1 (human prostate carcinoma cell line with low PSMA expression) was used.
-
Animal Model: Male BALB/c nude mice were used.
-
Tumor Implantation: 22Rv1 cells were subcutaneously injected into the right flank of the mice. Tumors were allowed to grow to a suitable size for imaging.
Radiotracer Preparation and Administration:
-
[¹⁸F]AlF-PSMA-11 and [¹⁸F]PSMA-1007 were synthesized and administered to the tumor-bearing mice.
PET/CT Imaging:
-
Mice underwent PET/CT scans with both [¹⁸F]AlF-PSMA-11 and [¹⁸F]PSMA-1007.
-
Images were acquired to assess the biodistribution and tumor uptake of each tracer.
Data Analysis:
-
Regions of interest (ROIs) were drawn on the PET images to quantify the tracer uptake in the tumors and various organs.
-
Standardized Uptake Values (SUVmean and SUVmax) were calculated.
-
Tumor-to-organ ratios were determined by dividing the tumor SUV by the SUV of the respective organ.
Experimental Workflow
Caption: Preclinical experimental workflow for comparing PSMA tracers.
Conclusion
Both this compound (as represented by [¹⁸F]AlF-PSMA-11) and PSMA-1007 demonstrate the ability to target low PSMA-expressing tumors. The choice between these tracers may depend on the specific research question. [¹⁸F]PSMA-1007 appears to provide a stronger absolute signal in the tumor. However, for applications where high contrast is critical for distinguishing tumors from surrounding tissues, the higher tumor-to-organ ratios of [¹⁸F]AlF-PSMA-11 make it a compelling candidate. Further research, including clinical studies, is necessary to fully elucidate the diagnostic advantages of each tracer in patients with low PSMA-expressing malignancies.
References
A Comparative Guide to Al¹⁸F-PSMA-BCH and ⁶⁸Ga-PSMA-617 Biodistribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution profiles of two prominent radiopharmaceuticals for imaging prostate cancer: Al¹⁸F-PSMA-BCH and ⁶⁸Ga-PSMA-617. The information herein is supported by experimental data from preclinical and clinical studies to aid in the evaluation and selection of these imaging agents for research and development purposes.
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for the diagnosis and therapy of prostate cancer due to its significant overexpression on the surface of most prostate cancer cells.[1] Positron Emission Tomography (PET) imaging using radiolabeled PSMA ligands has become a cornerstone in the management of this disease. ⁶⁸Ga-PSMA-617 is a well-established radiopharmaceutical that has demonstrated high diagnostic efficacy.[1] More recently, ¹⁸F-labeled PSMA ligands, such as Al¹⁸F-PSMA-BCH, have been developed to leverage the advantageous properties of Fluorine-18, including its longer half-life and lower positron energy, which can lead to improved image resolution and more flexible clinical workflow.[2] This guide focuses on the comparative biodistribution of these two agents.
Data Presentation
The following tables summarize the quantitative biodistribution data for Al¹⁸F-PSMA-BCH and ⁶⁸Ga-PSMA-617 in both preclinical and clinical settings.
Table 1: Preclinical Biodistribution in Tumor-Bearing Mice (% Injected Dose/gram)
| Organ/Tissue | Al¹⁸F-PSMA-BCH (1h post-injection in 22Rv1 xenografts) | ⁶⁸Ga-PSMA-617 (1h post-injection) |
| Tumor (PSMA+) | 7.87 ± 2.37 | Data not available in the same model |
| Tumor (PSMA-) | 0.54 ± 0.22 (PC-3 xenografts) | Data not available in the same model |
| Kidneys | High Accumulation | High Accumulation |
| Salivary Glands | High Accumulation | High Accumulation |
| Liver | Moderate Uptake | Moderate Uptake |
| Spleen | Moderate Uptake | Moderate Uptake |
Note: A direct head-to-head preclinical comparison in the same tumor model was performed in mice bearing LNCaP tumors, though specific %ID/g values were not provided in the abstract.[2] The data for Al¹⁸F-PSMA-BCH is from studies with 22Rv1 and PC-3 xenografts.[3]
Table 2: Clinical Biodistribution in Prostate Cancer Patients (Standardized Uptake Value - SUV)
| Organ/Tissue | Al¹⁸F-PSMA-BCH (1h and 2h post-injection) | ⁶⁸Ga-PSMA-617 (1h and 3h post-injection) |
| Primary Tumor Lesions (SUVmax) | 10.60 (1h) vs. 14.11 (2h) (in 27 lesions) | 8.6 ± 3.4 (1h) vs. 12.7 ± 7.5 (3h) |
| Lymph Node Metastases (SUVmax) | Data not specified | 12.3 ± 10.3 (1h) vs. 20.4 ± 22.5 (3h) |
| Bone Metastases (SUVmax) | Data not specified | 17.8 ± 12.0 (1h) vs. 43.3 ± 24.8 (3h) |
| Kidneys | Highest estimated dose (0.135 mGy/MBq) | Intense physiological uptake |
| Salivary Glands | High physiological uptake | Intense physiological uptake (Parotid SUVmean: 10.8 ± 3.2 (1h), 16.8 ± 5.4 (3h)) |
| Liver | Moderate Uptake | Moderate Uptake (SUVmean: ~5) |
| Spleen | Moderate Uptake | Moderate Uptake |
Note: The SUV values for Al¹⁸F-PSMA-BCH showed an increase in tumor lesions between 1 and 2 hours post-injection. ⁶⁸Ga-PSMA-617 also demonstrated increased tumor uptake at a later time point. The effective dose for Al¹⁸F-PSMA-BCH was reported as 0.016 mGy/MBq.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of biodistribution data. The following sections outline the typical experimental protocols for preclinical and clinical studies involving these radiotracers.
Radiopharmaceutical Preparation
Al¹⁸F-PSMA-BCH: The preparation of Al¹⁸F-PSMA-BCH is described as an efficient manual process that can be completed within 30 minutes.
⁶⁸Ga-PSMA-617: This radiotracer is synthesized through an automated or manual module. It involves the reaction of ⁶⁸Ga-chloride, eluted from a ⁶⁸Ge/⁶⁸Ga generator, with the PSMA-617 precursor ligand at an elevated temperature (e.g., 90-105°C). The final product is purified, and its radiochemical purity is confirmed by high-performance liquid chromatography (HPLC) to be over 95%.
Preclinical Studies (Animal Models)
-
Animal Models: Studies for Al¹⁸F-PSMA-BCH utilized mice bearing 22Rv1 (PSMA-positive) and PC-3 (PSMA-negative) xenografted tumors. A comparative study with ⁶⁸Ga-PSMA-617 was performed in mice with LNCaP tumors.
-
Administration: A specified amount of the radiotracer (e.g., 14.8 MBq of Al¹⁸F-PSMA-BCH) is injected intravenously via the tail vein.
-
Imaging: Small-animal PET scans are performed at various time points (e.g., 60 and 120 minutes post-injection) under anesthesia.
-
Biodistribution Analysis: Following the final imaging session, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Clinical Studies (Human Subjects)
-
Patient Population: Patients with newly diagnosed or recurrent prostate cancer are recruited for these studies.
-
Administration: A weight-adjusted dose of the radiotracer is administered intravenously. For ⁶⁸Ga-PSMA-617, reported doses are around 141 ± 25.5 MBq or 2 MBq/kg.
-
Imaging Protocol: PET/CT imaging is performed at specified time points after injection, for instance, at 1 and 2 hours for Al¹⁸F-PSMA-BCH and 1 and 3 hours for ⁶⁸Ga-PSMA-617.
-
Data Analysis: Regions of interest (ROIs) are drawn over tumors and normal organs on the PET images to calculate the Standardized Uptake Values (SUV), typically SUVmax and SUVmean. For dosimetry calculations, a series of whole-body scans are acquired over time to determine the residence time of the radiotracer in various organs.
Visualizations
Experimental Workflow for Preclinical Biodistribution Studies
Caption: Preclinical workflow for comparative biodistribution analysis.
Logical Relationship of PSMA-Targeted PET Imaging
Caption: Mechanism of PSMA-targeted PET imaging.
Conclusion
Both Al¹⁸F-PSMA-BCH and ⁶⁸Ga-PSMA-617 demonstrate effective targeting of PSMA-expressing tissues. Key observations include:
-
High Tumor Uptake: Both tracers show high uptake in PSMA-positive prostate cancer lesions.
-
Similar Physiological Distribution: The general biodistribution pattern is comparable, with high physiological uptake in the kidneys and salivary glands, and moderate uptake in the liver and spleen.
-
Favorable Kinetics: Tumor uptake for both radiotracers tends to increase at later imaging time points, which can improve tumor-to-background contrast.
-
Advantages of ¹⁸F-labeling: Al¹⁸F-PSMA-BCH offers the logistical advantages of the longer half-life of Fluorine-18, allowing for centralized production and distribution, and potentially higher image resolution.
The choice between Al¹⁸F-PSMA-BCH and ⁶⁸Ga-PSMA-617 may depend on factors such as availability, institutional infrastructure, and specific clinical or research questions. Further head-to-head comparative studies in larger patient cohorts will be beneficial to fully elucidate the performance differences between these promising PSMA-targeted imaging agents.
References
A Comparative Guide to PSMA-Targeted PET Radiotracers: Al¹⁸F-PSMA-BCH and ¹⁸F-DCFPyL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) radiotracers: Al¹⁸F-PSMA-BCH and ¹⁸F-DCFPyL. While direct head-to-head clinical trial data is not yet available, this document summarizes existing preclinical and clinical data for each agent to facilitate an informed understanding of their characteristics and performance in the imaging of prostate cancer.
Overview
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for prostate cancer, overexpressed on the surface of most prostate cancer cells. This has led to the development of PSMA-targeted radiotracers for PET imaging, enabling sensitive and specific detection of primary, recurrent, and metastatic disease. Among the portfolio of emerging tracers, Al¹⁸F-PSMA-BCH and ¹⁸F-DCFPyL are two fluorinated radiopharmaceuticals designed for this purpose.
Quantitative Data Summary
The following tables summarize the key quantitative data available from preclinical and clinical studies of Al¹⁸F-PSMA-BCH and ¹⁸F-DCFPyL. It is important to note that the data for ¹⁸F-DCFPyL is derived from larger, multi-center clinical trials, whereas the data for Al¹⁸F-PSMA-BCH is from a pilot clinical study.
Table 1: Preclinical and Pilot Clinical Data of Al¹⁸F-PSMA-BCH
| Parameter | Value | Source |
| Binding Affinity (Kd) | 2.90 ± 0.83 nM | [1][2][3] |
| Tumor Uptake (22Rv1 xenografts, %ID/g at 1h) | 7.87 ± 2.37 | [1][2] |
| Tumor-to-Muscle Ratio (LNCaP xenografts, 90 min) | 64.5 | |
| Clinical Lesion Detection (n=11 patients) | 37 lesions detected | |
| SUVmax in Primary Lesions (1h vs 2h post-injection) | 10.60 vs 14.11 | |
| Effective Dose (mGy/MBq) | 0.016 |
Table 2: Clinical Trial Data of ¹⁸F-DCFPyL (from OSPREY and CONDOR Trials)
| Parameter | Value | Source |
| Sensitivity for Pelvic Lymph Nodes (OSPREY) | 30.6% - 41.9% | |
| Specificity for Pelvic Lymph Nodes (OSPREY) | 96.3% - 98.9% | |
| Positive Predictive Value for Pelvic Lymph Nodes (OSPREY) | 78.1% - 90.5% | |
| Sensitivity for Metastatic Disease (OSPREY) | 92.9% - 98.6% | |
| Correct Localization Rate (CONDOR) | 84.8% - 87.0% | |
| Detection Rate in Biochemical Recurrence (CONDOR) | 59% - 66% | |
| Change in Intended Management (CONDOR) | 63.9% of patients | |
| Detection Rate by PSA Level (ng/mL) | ||
| ≥0.4 to <0.5 | 60% | |
| ≥0.5 to <1.0 | 78% | |
| ≥1.0 to <2.0 | 72% | |
| ≥2.0 | 92% |
Experimental Protocols
Al¹⁸F-PSMA-BCH: Preclinical and Pilot Clinical Study
A pilot study involving 11 newly diagnosed prostate cancer patients was conducted to evaluate Al¹⁸F-PSMA-BCH.
-
Radiotracer Synthesis: Al¹⁸F-PSMA-BCH was prepared manually with a synthesis time of approximately 30 minutes.
-
Preclinical Evaluation:
-
In vitro binding affinity was assessed using PSMA-positive (22Rv1) and PSMA-negative (PC-3) human prostate cancer cell lines.
-
In vivo biodistribution and small-animal PET imaging were performed in mice bearing 22Rv1 and PC-3 xenografts. A comparison with ⁶⁸Ga-PSMA-617 was also conducted in mice with LNCaP tumors.
-
-
Clinical Imaging Protocol:
-
Patient Population: 11 patients with newly diagnosed prostate cancer.
-
Dosing: Intravenous injection of Al¹⁸F-PSMA-BCH.
-
Imaging: PET/CT scans were performed at 1 and 2 hours post-injection.
-
Data Analysis: Biodistribution, preliminary efficacy, and radiation dosimetry were evaluated. The Standardized Uptake Value (SUV) in lesions was measured.
-
¹⁸F-DCFPyL: OSPREY and CONDOR Clinical Trials
The diagnostic performance of ¹⁸F-DCFPyL has been evaluated in large, multi-center clinical trials.
-
OSPREY (Phase 2/3 Trial): This study assessed the diagnostic accuracy of ¹⁸F-DCFPyL PET/CT in patients with high-risk prostate cancer for detecting pelvic lymph node metastases and in patients with suspected recurrent or metastatic disease.
-
Patient Population: Cohort A included patients with newly diagnosed high-risk prostate cancer scheduled for radical prostatectomy and pelvic lymph node dissection. Cohort B included patients with suspected recurrent or metastatic prostate cancer.
-
Imaging Protocol: Patients received an intravenous injection of ¹⁸F-DCFPyL followed by a PET/CT scan.
-
Data Analysis: Sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) were calculated against histopathology.
-
-
CONDOR (Phase 3 Trial): This trial evaluated the diagnostic performance of ¹⁸F-DCFPyL PET/CT in men with biochemical recurrence of prostate cancer and negative or equivocal standard-of-care imaging.
-
Patient Population: Men with a rising prostate-specific antigen (PSA) level after definitive therapy.
-
Primary Endpoint: Correct Localization Rate (CLR), defined as the percentage of patients with a 1:1 correspondence between at least one lesion on the PET scan and a composite standard of truth (histopathology, correlative imaging, or PSA response).
-
Secondary Endpoint: The rate of change in intended patient management due to the PET scan findings.
-
Visualizations
References
Validating the Reproducibility of Automated PSMA-BCH Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reproducible automated synthesis of radiopharmaceuticals is paramount for clinical applications and multi-center trials. This guide provides a comparative analysis of automated synthesis platforms for Prostate-Specific Membrane Antigen-Beijing Cancer Hospital (PSMA-BCH), a promising tracer for prostate cancer imaging. While direct, extensive comparative data for automated this compound synthesis is emerging, this document compiles available data and draws comparisons from closely related and well-documented PSMA tracers, such as PSMA-11 and PSMA-1007, to provide a valuable reference for validating reproducibility.
Quantitative Performance Metrics
The following table summarizes key performance indicators for the automated synthesis of Gallium-68 (⁶⁸Ga) labeled PSMA tracers. Data for ⁶⁸Ga-PSMA-11 is included as a surrogate due to the larger volume of available comparative data and the similarity in synthesis chemistry.
| Parameter | Automated Synthesis of ⁶⁸Ga-PSMA-BCH (and related tracers) | Key Observations |
| Radiochemical Purity (RCP) | >99% for ⁶⁸Ga-PSMA-BCH[1] | Automated methods consistently yield high radiochemical purity, crucial for clinical use. |
| Specific Activity | 59-74 GBq/μmol for ⁶⁸Ga-PSMA-BCH[1] | High specific activity is consistently achieved, ensuring high-quality imaging. |
| Synthesis Time | Approximately 16-27 minutes for similar ⁶⁸Ga-PSMA tracers[2][3] | Automated systems offer rapid and standardized synthesis times, beneficial for busy clinical environments. |
| Radiochemical Yield (RCY) | ~49% for similar automated processes[3] | While manual methods can sometimes achieve higher yields under ideal conditions, automated systems provide more consistent and reproducible yields, minimizing batch-to-batch variability. |
| Reliability | High, with success rates often exceeding 98% | Automation significantly reduces the potential for human error, leading to highly reliable production. |
Experimental Protocols
Detailed methodologies are critical for reproducing and validating synthesis outcomes. Below are generalized protocols for the key experiments cited in the validation of this compound synthesis.
Automated Radiosynthesis of ⁶⁸Ga-PSMA-BCH
The automated synthesis of ⁶⁸Ga-PSMA-BCH is typically performed on a cassette-based synthesizer. The general steps are as follows:
-
⁶⁸Ge/⁶⁸Ga Generator Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with hydrochloric acid (e.g., 0.1 M HCl) to obtain ⁶⁸GaCl₃.
-
Trapping and Purification of ⁶⁸Ga: The eluted ⁶⁸GaCl₃ is trapped on a cation-exchange cartridge.
-
Elution of ⁶⁸Ga: The purified ⁶⁸Ga is eluted from the cartridge into the reaction vessel using a small volume of an appropriate eluent.
-
Radiolabeling: The ⁶⁸Ga solution is added to the precursor, NOTA-PSMA (this compound), and heated at a specific temperature (e.g., 95°C) for a set duration to facilitate the labeling reaction.
-
Final Purification: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and other impurities.
-
Formulation: The final product, ⁶⁸Ga-PSMA-BCH, is eluted from the SPE cartridge with an ethanol/saline solution and passed through a sterile filter into a sterile vial.
Quality Control Procedures
Standard quality control tests are performed to ensure the final product meets the required specifications for clinical use.
-
Radiochemical Purity (RCP): Determined by radio-High Performance Liquid Chromatography (radio-HPLC) and radio-Thin Layer Chromatography (radio-TLC).
-
radio-HPLC: A sample of the final product is injected into an HPLC system equipped with a radioactivity detector. The chromatogram is analyzed to identify and quantify the percentage of ⁶⁸Ga-PSMA-BCH relative to any radioactive impurities.
-
radio-TLC: A small spot of the product is applied to a TLC strip, which is then developed in a suitable mobile phase. The distribution of radioactivity on the strip is measured with a scanner to determine the percentage of the desired radiolabeled compound.
-
-
Specific Activity: Calculated by dividing the total radioactivity of the product by the total mass of the this compound ligand. The mass of the ligand is typically determined by UV-HPLC with a calibration curve.
-
Radionuclidic Purity: Assessed using a gamma spectrometer to identify and quantify any radionuclide impurities.
-
Sterility and Endotoxin Testing: Performed to ensure the product is free from microbial contamination and pyrogens.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships involved in the automated synthesis and validation of this compound, the following diagrams are provided.
Caption: Automated synthesis and quality control workflow for ⁶⁸Ga-PSMA-BCH.
Caption: Comparison of key performance indicators for different PSMA tracers.
Conclusion
The automated synthesis of this compound demonstrates high reproducibility and reliability, yielding a product with excellent radiochemical purity and specific activity suitable for clinical applications. While direct comparative studies between different automated platforms for this compound are not yet widely published, the extensive data available for other PSMA tracers like PSMA-11 and PSMA-1007 provide a strong foundation for validation. The consistency and efficiency of automated synthesis platforms are crucial for the broader adoption of this compound in clinical practice and research, ensuring standardized and high-quality radiopharmaceutical production. Researchers and drug development professionals can leverage the established protocols and comparative data presented here to validate their own automated this compound synthesis processes.
References
- 1. Synthesis and preclinical evaluation of 68Ga-PSMA-BCH for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Automated synthesis of [18F]Ga-rhPSMA-7/ -7.3: results, quality control and experience from more than 200 routine productions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PSMA-BCH's Binding Affinity Against Other Prominent PSMA Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of the Prostate-Specific Membrane Antigen (PSMA) inhibitor, PSMA-BCH, against other well-established PSMA inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview to inform research and development in prostate cancer diagnostics and therapeutics.
Quantitative Comparison of Binding Affinities
The binding affinity of small molecule inhibitors to PSMA is a critical factor in their efficacy for both imaging and therapeutic applications. This is typically quantified by the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki). A lower value for these parameters indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound and other commonly studied small molecule inhibitors. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Binding Affinity (Kd, nM) | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) | Cell Line / Assay Condition |
| Al18F-PSMA-BCH | 2.90 ± 0.83 [1][2][3][4] | 22Rv1 cells[1] | ||
| PSMA-617 | ~5 - 6.9 ± 2.2 | 2.3 ± 2.9 | LNCaP & C4-2 cells | |
| PSMA-11 | 11.4 ± 7.1 | 12.0 ± 2.8 | Preclinical studies | |
| MIP-1072 | 3.8 | 4.6 | LNCaP cells | |
| MIP-1095 | 0.81 | 0.24 | LNCaP cells | |
| CTT-54 | 14 | |||
| RPS-071 | 10.8 ± 1.5 | LNCaP cells | ||
| RPS-072 | 6.7 ± 3.7 | LNCaP cells | ||
| RPS-077 | 1.7 ± 0.3 | LNCaP cells | ||
| [99mTc]Tc-BQ0413 | 0.033 ± 0.015 | PC3-pip cells |
Experimental Protocols
The accurate determination of binding affinity is crucial for the preclinical assessment of PSMA inhibitors. A commonly employed method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a non-radiolabeled inhibitor by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for PSMA.
Materials and Reagents:
-
PSMA-expressing cells (e.g., LNCaP, 22Rv1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (e.g., Tris-buffered saline with 0.1% BSA)
-
Unlabeled test inhibitor (e.g., this compound)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-I&T, [¹⁷⁷Lu]Lu-PSMA-617)
-
Multi-well plates (e.g., 6-well or 24-well)
-
Gamma counter
Procedure:
-
Cell Culture: Culture PSMA-expressing cells in appropriate medium until they reach near confluence.
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere.
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test inhibitor in binding buffer. Prepare the radioligand at a fixed concentration.
-
Assay Setup:
-
Total Binding: Add only the radioligand to a set of wells.
-
Non-specific Binding: Add the radioligand and a high concentration of a known unlabeled inhibitor.
-
Competitive Binding: Add the radioligand and varying concentrations of the unlabeled test inhibitor to the remaining wells.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Termination and Washing: Terminate the binding by aspirating the incubation medium and wash the cells with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test inhibitor that displaces 50% of the specifically bound radioligand, using non-linear regression analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
PSMA Signaling Pathway
PSMA expression has been shown to influence key cellular signaling pathways involved in prostate cancer progression. It can modulate a switch from the MAPK pathway to the pro-survival PI3K-AKT pathway. This is achieved through PSMA's interaction with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and IGF-1R. This understanding of PSMA's role in cell signaling is crucial for the development of targeted therapies.
The diagram below illustrates the dual role of PSMA in modulating these signaling pathways.
References
A Comparative Guide to PSMA-BCH and Other PSMA-Targeting Radiotracers for Prostate Cancer Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prostate-Specific Membrane Antigen (PSMA)-BCH with other prominent PSMA-targeting radiotracers. The information presented is based on available preclinical and clinical data, focusing on the stability and efficacy of these agents for PET imaging and potential therapeutic applications in prostate cancer.
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for the diagnosis and treatment of prostate cancer due to its significant overexpression on prostate cancer cells. A variety of radiolabeled ligands that bind to PSMA have been developed for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy. PSMA-BCH, developed at Beijing Cancer Hospital, is a promising agent that has been labeled with both Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Aluminum-Fluoride-18 (Al¹⁸F). This guide compares the stability and efficacy of this compound with other widely studied and utilized PSMA ligands, including PSMA-11, PSMA-617, and PSMA-1007. While direct longitudinal studies comparing these agents over extended periods are limited, existing data from studies involving imaging at multiple time-points provide valuable insights into their relative performance.
Data Presentation: Quantitative Comparison of PSMA Ligands
The following tables summarize key quantitative parameters for this compound and other selected PSMA radiotracers. Data is compiled from various preclinical and clinical studies to facilitate a comparative analysis.
Table 1: Radiochemical and In Vitro Properties
| Parameter | ⁶⁴Cu-PSMA-BCH | Al¹⁸F-PSMA-BCH | ⁶⁸Ga-PSMA-11 | ⁶⁸Ga-PSMA-617 | ¹⁸F-PSMA-1007 |
| Radiochemical Yield | High (>95%) | Good | >95% | >95% | 46.85% |
| Radiochemical Purity | >98% | >99% | >98% | >98% | >99% |
| In Vitro Stability (human serum) | High | High | High | High | High |
| Binding Affinity (IC₅₀ or Kd, nM) | Not explicitly stated | 2.90 ± 0.83 (Kd) | ~2.3 | ~1.1 | ~2.2 |
Table 2: Preclinical Tumor and Organ Uptake in Mice (%ID/g at 1h post-injection)
| Tissue | ⁶⁴Cu-PSMA-BCH (22Rv1 xenograft) | Al¹⁸F-PSMA-BCH (22Rv1 xenograft) | ⁶⁸Ga-PSMA-11 (LNCaP xenograft) | ⁶⁸Ga-PSMA-617 (LNCaP xenograft) |
| Tumor | 5.59 ± 0.36 (IA%/10⁶ cells) | 7.87 ± 2.37 | 8.6 ± 2.4 | 15.46 ± 4.88 |
| Blood | 0.82 ± 0.12 | 0.94 ± 0.23 | 0.22 ± 0.04 | 0.26 ± 0.05 |
| Liver | 1.13 ± 0.15 | 0.61 ± 0.17 | 1.25 ± 0.21 | 0.43 ± 0.09 |
| Kidneys | 29.15 ± 1.85 (at 0.5h) | 24.5 ± 5.67 | 25.1 ± 4.5 | 5.3 ± 1.4 |
| Spleen | 0.45 ± 0.09 | 0.34 ± 0.08 | 0.54 ± 0.11 | 0.18 ± 0.04 |
| Muscle | 0.21 ± 0.04 | 0.25 ± 0.07 | 0.21 ± 0.05 | 0.19 ± 0.03 |
Table 3: Clinical Efficacy in Prostate Cancer Patients (SUVmax)
| Parameter | ⁶⁴Cu-PSMA-BCH | Al¹⁸F-PSMA-BCH | ⁶⁸Ga-PSMA-11 | ⁶⁸Ga-PSMA-617 | ¹⁸F-PSMA-1007 |
| Primary Tumor Uptake (SUVmax) | Increasing up to 24h | 10.60 (1h) vs 14.11 (2h) | 10.6 ± 8.0 | 16.2 ± 20.6 | Higher than ⁶⁸Ga-PSMA-11 |
| Lymph Node Metastases (SUVmax) | Increasing up to 24h | Not specified | 10.6 ± 8.0 | 15.7 ± 16.8 | Not specified |
| Bone Metastases (SUVmax) | Increasing up to 24h | Not specified | Not specified | Not specified | Not specified |
| Liver Uptake (SUVmean) | Lower than ⁶⁴Cu-PSMA-617 | 2.5 ± 0.5 | 4.2 ± 1.7 | 3.5 ± 1.0 | 4.2 ± 1.5 |
| Kidney Uptake (SUVmean) | Moderate | 20.1 ± 5.4 | High | Lower than PSMA-11 | Lower than ⁶⁸Ga-PSMA-11 |
| Salivary Gland Uptake (SUVmax) | High | 15.2 ± 3.9 | 15.2 ± 5.4 | 12.1 ± 3.2 | 14.5 ± 7.3 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are summaries of protocols for radiolabeling and quality control of this compound and its alternatives.
Radiolabeling and Quality Control of ⁶⁴Cu-PSMA-BCH
1. Radiolabeling:
-
Precursor: NOTA-conjugated this compound-ZL.
-
Radionuclide: ⁶⁴CuCl₂.
-
Procedure: The precursor is incubated with ⁶⁴CuCl₂ in a reaction buffer (e.g., sodium acetate) at an optimized temperature (e.g., 95°C) for a specific duration (e.g., 15 minutes).
-
Purification: The reaction mixture is typically purified using a C18 Sep-Pak cartridge to remove unreacted ⁶⁴Cu and hydrophilic impurities. The final product is eluted with ethanol and diluted with saline for injection.
2. Quality Control:
-
Radiochemical Purity: Assessed by radio-Thin Layer Chromatography (radio-TLC) and High-Performance Liquid Chromatography (HPLC). A common mobile phase for radio-TLC is a mixture of ammonium acetate and methanol.
-
Stability: The stability of the final product is evaluated in saline and human serum at 37°C for several hours.
-
Partition Coefficient (LogP): Determined by measuring the distribution of the radiotracer between n-octanol and phosphate-buffered saline (PBS) to assess its lipophilicity.
Synthesis and Quality Control of Al¹⁸F-PSMA-BCH
1. Radiolabeling:
-
Precursor: this compound.
-
Radionuclide: ¹⁸F-Fluoride.
-
Procedure: This is typically a one-step reaction where aqueous ¹⁸F-fluoride is reacted with the precursor in the presence of AlCl₃ and a suitable buffer at an elevated temperature (e.g., 100°C) for a short duration (e.g., 15 minutes).
-
Purification: The crude product is purified using a C18 Sep-Pak cartridge.
2. Quality Control:
-
Radiochemical Purity: Determined by radio-HPLC.
-
Residual Solvents: Gas chromatography is used to check for the presence of any residual organic solvents.
-
pH and Sterility: The final product is tested for pH and subjected to sterility and endotoxin testing to ensure it is safe for human administration.
General Protocol for ⁶⁸Ga-PSMA-11 PET/CT Imaging
1. Patient Preparation:
-
Patients are typically well-hydrated.
-
Fasting is not generally required.
2. Radiotracer Administration:
-
A standard dose of ⁶⁸Ga-PSMA-11 (e.g., 150-200 MBq) is administered intravenously.
3. Imaging:
-
PET/CT scans are usually acquired 60 minutes after injection.
-
The scan typically covers the area from the vertex of the skull to the mid-thighs.
-
Low-dose CT is used for attenuation correction and anatomical localization.
Mandatory Visualizations
Caption: Experimental workflow for this compound PET imaging.
Caption: PSMA ligand binding and internalization pathway.
Concluding Remarks
This compound, in its various radiolabeled forms (⁶⁴Cu and Al¹⁸F), demonstrates favorable characteristics for prostate cancer imaging. Notably, ⁶⁴Cu-PSMA-BCH allows for delayed imaging, which can improve the detection of smaller lesions due to increasing tumor-to-background ratios over time. Al¹⁸F-PSMA-BCH offers the advantage of a longer half-life radionuclide (¹⁸F) compared to ⁶⁸Ga, which can facilitate centralized production and distribution.
Compared to other established PSMA ligands, this compound shows comparable or promising performance in preclinical and early clinical settings. For instance, ⁶⁴Cu-PSMA-BCH exhibits lower liver uptake than ⁶⁴Cu-PSMA-617, which could be advantageous in reducing non-target radiation dose. However, more extensive head-to-head comparative and longitudinal studies are necessary to definitively establish the superiority of one agent over another in various clinical scenarios. The choice of a specific PSMA radiotracer may ultimately depend on factors such as radionuclide availability, imaging time-points, and specific clinical questions being addressed. The continued development and evaluation of novel PSMA-targeting agents like this compound are crucial for advancing the diagnosis and management of prostate cancer.
Meta-analysis of clinical studies using different PSMA-targeted radiotracers
A comprehensive meta-analysis of clinical data reveals nuanced performance differences among leading PSMA-targeted radiotracers for prostate cancer imaging and therapy. This guide synthesizes findings on diagnostic accuracy and therapeutic efficacy to inform researchers, scientists, and drug development professionals.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and treatment of prostate cancer. A growing arsenal of PSMA-targeted radiotracers is now available, each with distinct characteristics. This guide provides a meta-analytical comparison of the clinical performance of these agents, with a focus on quantitative data from recent systematic reviews and head-to-head studies.
Diagnostic Radiotracers: A Head-to-Head Comparison
The most widely studied diagnostic PSMA radiotracers include Gallium-68 (⁶⁸Ga) labeled PSMA-11 and Fluorine-18 (¹⁸F) labeled agents such as DCFPyL and PSMA-1007. Meta-analyses consistently demonstrate the high diagnostic utility of these tracers, particularly in the context of biochemical recurrence of prostate cancer.
A systematic review and meta-analysis of 27 clinical studies found that while ⁶⁸Ga-PSMA-PET/CT had slightly higher sensitivity, ¹⁸F-PSMA-1007 PET/CT may offer higher specificity and a better-confirmed positive rate.[1] Another meta-analysis comparing ¹⁸F-based PSMA radiotracers with [⁶⁸Ga]Ga-PSMA-11 concluded that [¹⁸F]DCFPyL offers a similar lesion detection rate to [⁶⁸Ga]Ga-PSMA-11 without an increase in false-positive rates.[2][3] However, [¹⁸F]PSMA-1007, while showing a greater local lesion detection rate due to its hepatobiliary excretion, has been associated with a significant number of benign bone uptakes, making it a less preferable option for some clinical scenarios.[2]
At the patient level, a network meta-analysis of 19 studies identified ¹⁸F-PSMA-1007, ⁶⁸Ga-PSMA-11, and ¹⁸F-DCFPyL as the three most optimal diagnostic methods.[4] At the lesion level, ¹⁸F-PSMA-1007 was also ranked as the top performer.
The following tables summarize the comparative diagnostic performance of the key PSMA radiotracers based on pooled data from multiple meta-analyses.
| Radiotracer | Pooled Detection Rate (%) | Key Findings from Meta-Analyses | References |
| ⁶⁸Ga-PSMA-11 | 71 - 81 | Considered the gold standard with extensive validation. Rapid renal clearance improves contrast. Lower positron yield may reduce spatial resolution compared to ¹⁸F-tracers. | |
| ¹⁸F-DCFPyL | 66 - 88.8 | Similar lesion detection rate to ⁶⁸Ga-PSMA-11 with no increase in false positives. Longer half-life allows for delayed imaging. Outperforms ⁶⁸Ga-PSMA-11 in patients with PSA ≥0.5 ng/mL. | |
| ¹⁸F-PSMA-1007 | 79 (Sample-weighted mean) | Superior lesion detection at low PSA levels (<0.5 ng/mL). Hepatobiliary clearance improves pelvic lesion visualization. Higher rate of false positives due to benign bone uptake and uptake in coeliac ganglia. |
| Radiotracer | Pooled Sensitivity (%) | Pooled Specificity (%) | Positive Predictive Value (PPV) (%) | References |
| ⁶⁸Ga-PSMA-11 | 92 - 96 | 71 - 90 | 99 | |
| ¹⁸F-DCFPyL | 92 | 59 | - | |
| ¹⁸F-PSMA-1007 | - | - | 86 |
Therapeutic Radiotracers: Focus on ¹⁷⁷Lu-PSMA
In the therapeutic arena, Lutetium-177 (¹⁷⁷Lu) labeled PSMA ligands, primarily ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T, have shown significant promise in treating metastatic castration-resistant prostate cancer (mCRPC).
A systematic review and network meta-analysis of randomized controlled trials demonstrated that ¹⁷⁷Lu-PSMA radioligand therapy (PRLT) resulted in a 1.3-times-higher rate of median PSA decline of ≥50% compared to treatments like abiraterone, enzalutamide, mitoxantrone, or cabazitaxel. The TheraP trial, a phase II randomized study, showed that ¹⁷⁷Lu-PSMA-617 achieved a significantly higher PSA response rate (≥50% reduction) compared to cabazitaxel (66% vs 37%).
Dosimetry studies have also been conducted to compare the absorbed radiation doses of different therapeutic radiotracers. A meta-analysis of 29 studies found no significant difference in the dose delivered to kidneys, submandibular glands, bone marrow, or tumors between ¹⁷⁷Lu-PSMA-I&T and ¹⁷⁷Lu-PSMA-617. However, the parotid gland dose from ¹⁷⁷Lu-PSMA-617 was higher than that of ¹⁷⁷Lu-PSMA-I&T.
| Therapeutic Radiotracer | Primary Endpoint | Key Findings from Meta-Analyses | References |
| ¹⁷⁷Lu-PSMA-617 | PSA decline ≥50% | 44% of patients showed a serum PSA decrease of ≥50%. | |
| ¹⁷⁷Lu-PSMA-I&T | PSA decline ≥50% | 36% of patients showed a serum PSA decrease of ≥50%. |
Methodologies of Cited Meta-Analyses
The findings presented in this guide are based on systematic reviews and meta-analyses of published clinical studies. The general methodology employed in these reviews is outlined below.
Experimental Protocols
-
Literature Search: A comprehensive search of databases such as PubMed, EMBASE, MEDLINE, and the Cochrane Library is conducted to identify relevant studies.
-
Inclusion Criteria: Studies are selected based on predefined criteria, which typically include comparisons of different PSMA radiotracers in human subjects with prostate cancer, and reporting of quantitative outcomes such as detection rates, sensitivity, and specificity.
-
Quality Assessment: The quality of the included studies is assessed using standardized tools like the Quality Assessment of Diagnostic Accuracy Studies-2 (QUADAS-2).
-
Data Extraction and Synthesis: Data on study characteristics, patient populations, and outcomes are extracted. For quantitative meta-analysis, statistical methods such as random-effects models and network meta-analysis are employed to pool the data and calculate summary statistics.
The following diagram illustrates the typical workflow of a systematic review and meta-analysis of clinical studies on PSMA radiotracers.
The following diagram provides a high-level comparison of the key characteristics of the three main diagnostic PSMA radiotracers discussed in this guide.
References
- 1. auntminnie.com [auntminnie.com]
- 2. Comparison of 18F-based PSMA radiotracers with [68Ga]Ga-PSMA-11 in PET/CT imaging of prostate cancer-a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. Diagnostic Performance of PET/CT Using Different Radiotracers in Clinically Significant Primary Prostate Cancer: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Diagnostic Accuracy of PSMA PET/CT in Primary Prostate Cancer Staging: A Comparative Guide
A Note on Terminology: This guide focuses on the diagnostic accuracy of Prostate-Specific Membrane Antigen (PSMA) Positron Emission Tomography/Computed Tomography (PET/CT) in the primary staging of prostate cancer. While the initial request specified "PSMA-BCH PET/CT," a comprehensive literature search did not yield specific data for a ligand designated as "BCH." Therefore, this guide will address the broader and well-documented class of PSMA PET/CT imaging agents, utilizing data from commonly studied tracers such as those labeled with Gallium-68 (e.g., ⁶⁸Ga-PSMA-11) and Fluorine-18 (e.g., ¹⁸F-DCFPyL, ¹⁸F-PSMA-1007). These agents are foundational to the current understanding and clinical application of PSMA-targeted imaging in prostate cancer.
Introduction
Prostate-Specific Membrane Antigen (PSMA) PET/CT is a highly sensitive imaging modality that is revolutionizing the staging of prostate cancer. By targeting PSMA, a protein overexpressed on the surface of prostate cancer cells, this technique offers superior detection of both local and metastatic disease compared to conventional imaging methods. This guide provides a comparative analysis of the diagnostic accuracy of PSMA PET/CT for primary staging, intended for researchers, scientists, and drug development professionals.
Comparative Diagnostic Accuracy
PSMA PET/CT has demonstrated superior accuracy compared to conventional imaging modalities, which include computed tomography (CT), magnetic resonance imaging (MRI), and bone scintigraphy. The following tables summarize the quantitative data from various studies, highlighting the performance of PSMA PET/CT in detecting the primary tumor, lymph node involvement (LNI), and distant metastases.
Table 1: Diagnostic Accuracy of PSMA PET/CT for Localized Prostate Cancer
| Parameter | PSMA PET/CT | Reference |
| Sensitivity | 71.0% (95% CI: 58.0, 81.0) | [1] |
| Specificity | 92.0% (95% CI: 86.0, 96.0) | [1] |
Table 2: Diagnostic Accuracy of PSMA PET/CT for Lymph Node Involvement (LNI)
| Study Type | Sensitivity | Specificity | PPV | NPV | Accuracy | Reference |
| Meta-analysis | 57.0% (95% CI: 49.0, 64.0) | 96.0% (95% CI: 95.0, 97.0) | - | - | - | [1] |
| Single-center (high-risk PCa) | 63% (95% CI: 51-75) | 97% (95% CI: 91-99) | 94% (95% CI: 82-99) | 79% (95% CI: 70-86) | 83% (95% CI: 76-88) | [2] |
Table 3: Comparison of PSMA PET/CT and Conventional Imaging (CI) for Metastatic Disease
| Parameter | PSMA PET/CT | Conventional Imaging (CT + Bone Scan) | Reference |
| Accuracy (Detecting any metastases) | 92% | 65% | [3] |
| Sensitivity (Detecting any metastases) | 85% | 38% | |
| Specificity (Detecting any metastases) | 98% | 91% | |
| Detection of Pelvic Nodal Metastases | Higher | Lower | |
| Detection of Distant Metastases | Higher | Lower | |
| Rate of Equivocal Findings | 7% | 23% | |
| Change in Patient Management | 28% | 15% |
Experimental Protocols
The following provides a generalized experimental protocol for a study evaluating the diagnostic accuracy of PSMA PET/CT in primary prostate cancer staging, based on common practices reported in the literature.
3.1. Patient Selection:
-
Inclusion criteria typically include patients with newly diagnosed, biopsy-proven prostate cancer, often stratified by risk groups (e.g., intermediate to high-risk).
-
Exclusion criteria may include prior treatment for prostate cancer, contraindications to PET/CT imaging, or other malignancies that could interfere with image interpretation.
3.2. Radiotracer Administration:
-
A sterile, pyrogen-free solution of the PSMA-ligand (e.g., ⁶⁸Ga-PSMA-11) is administered intravenously.
-
The injected dose is typically weight-adjusted.
3.3. Imaging Acquisition:
-
PET/CT imaging is performed approximately 60 minutes after radiotracer injection to allow for optimal biodistribution and tumor uptake.
-
A low-dose CT scan is first acquired for attenuation correction and anatomical localization.
-
This is followed by a whole-body PET scan, typically from the mid-thigh to the base of the skull.
3.4. Image Interpretation:
-
PET/CT images are interpreted by experienced nuclear medicine physicians or radiologists.
-
Focal uptake of the radiotracer that is greater than the surrounding background and not attributable to physiological processes is considered suspicious for malignancy.
-
Standardized uptake values (SUVmax) may be calculated for quantitative analysis of tracer uptake in suspicious lesions.
3.5. Reference Standard:
-
The findings of PSMA PET/CT are correlated with a reference standard to determine diagnostic accuracy.
-
For the primary tumor and pelvic lymph nodes, the reference standard is typically histopathological analysis of tissue obtained during radical prostatectomy and pelvic lymph node dissection.
-
For distant metastases, the reference standard may be a combination of other imaging modalities, clinical follow-up, or biopsy of suspicious lesions when feasible.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the diagnostic accuracy of PSMA PET/CT in the primary staging of prostate cancer.
Conclusion
PSMA PET/CT has emerged as a superior imaging modality for the primary staging of prostate cancer, particularly in patients with intermediate to high-risk disease. Its ability to detect metastatic disease with greater accuracy than conventional imaging has a significant impact on clinical management, allowing for more appropriate treatment planning. While PSMA PET/CT demonstrates high specificity, its sensitivity for detecting small-volume lymph node metastases can be limited. Future research will continue to refine the use of this powerful diagnostic tool and explore the clinical impact of its integration into routine staging protocols.
References
- 1. Histopathologically Validated Diagnostic Accuracy of PSMA-PET/CT in the Primary and Secondary Staging of Prostate Cancer and the Impact of PSMA-PET/CT on Clinical Management: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The diagnostic accuracy of 68 Ga-PSMA-PET/CT in primary staging of patients with high-risk nonmetastatic prostate cancer treated with radical prostatectomy: A single-center cohort analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PSMA PET-CT Accurately Detects Prostate Cancer Spread - NCI [cancer.gov]
Safety Operating Guide
Navigating the Disposal of PSMA-BCH: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of both non-radiolabeled and radiolabeled Prostate-Specific Membrane Antigen (PSMA)-BCH is critical for maintaining a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, understanding these procedures is paramount to mitigate risks and ensure adherence to regulatory standards.
The disposal of PSMA-BCH and its derivatives requires a dual-pronged approach, addressing the distinct considerations for the non-radioactive chemical precursor and its radiolabeled counterparts. While the non-radiolabeled form is managed as chemical waste, radiolabeled this compound waste disposal is dictated by the nature of the radionuclide used.
Disposal of Non-Radiolabeled this compound
Key Steps for Non-Radiolabeled this compound Disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat, when handling this compound.
-
Waste Collection:
-
Collect solid this compound waste in a designated, puncture-proof container with a tight-closing lid.
-
For solutions containing this compound, use a compatible, leak-proof container. Secondary containment, such as a plastic tray, is recommended for liquid waste containers.
-
-
Labeling: Clearly label the waste container as "Hazardous Chemical Waste" and specify the contents, including "this compound" and any solvents or other chemicals present.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials.
-
Disposal Request: Arrange for the collection and disposal of the hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Disposal of Radiolabeled this compound Waste
Waste generated from the use of radiolabeled this compound, such as with Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga), must be managed as radioactive waste. The primary disposal pathway is determined by the half-life of the radionuclide.
Quantitative Data for Radiolabeled Waste Disposal Planning
| Parameter | Lutetium-177 (¹⁷⁷Lu) | Lutetium-177m (¹⁷⁷ᵐLu) | Trifluoroacetic Acid (TFA) |
| Half-life | ~6.7 days | ~160.4 days | Not Applicable |
| Primary Emissions | Beta particles, Gamma rays | Beta particles, Low-energy photons | Not Applicable |
| Decay Period for Disposal | Approximately 10 half-lives (~67 days) for decay-in-storage | Decay-in-storage is not feasible due to the long half-life; requires disposal as low-level radioactive waste. | Not Applicable |
| Disposal Threshold | Decay to background radiation levels | Must be disposed of as low-level radioactive waste if detectable | Must be managed as hazardous chemical waste |
This table summarizes key data for Lutetium-177 and its metastable isomer, which may be present as an impurity. Trifluoroacetic acid (TFA) is often associated with PSMA compounds as a salt and must also be considered for chemical hazards.[1]
Experimental Protocol: Decay-in-Storage for ¹⁷⁷Lu-PSMA-BCH Waste
For waste containing ¹⁷⁷Lu without the long-lived ¹⁷⁷ᵐLu isomer, the "decay-in-storage" method is appropriate[1]:
-
Segregation: Collect all solid and liquid waste contaminated with ¹⁷⁷Lu-PSMA-BCH in designated and properly labeled radioactive waste containers.
-
Shielding and Storage: Store the radioactive waste in a secure, shielded location to prevent radiation exposure. Access to this area should be restricted.
-
Decay Period: Hold the waste in storage for at least 10 half-lives of ¹⁷⁷Lu, which is approximately 67 days.[1]
-
Radiation Survey: After the decay period, use a radiation survey meter to monitor the waste. Ensure that the radiation levels have returned to background levels.
-
Final Disposal: Once confirmed to be at background radiation levels, the waste can be disposed of as regular or biohazardous waste, depending on its nature. All radioactive material labels must be defaced or removed before final disposal.[1]
For waste containing long-lived radionuclides like ¹⁷⁷ᵐLu, or if decay-in-storage is not feasible, the waste must be packaged, labeled, and disposed of as low-level radioactive waste through your institution's Radiation Safety Officer (RSO) or EHS department.[1]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
